molecular formula C11H14O B15095601 2-(2-Phenylcyclopropyl)ethan-1-ol

2-(2-Phenylcyclopropyl)ethan-1-ol

Cat. No.: B15095601
M. Wt: 162.23 g/mol
InChI Key: IVRVDDJTISEWSZ-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)ethan-1-ol (CAS 1597326-71-0) is a synthetic organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound features a cyclopropane ring substituted with a phenyl group and an ethanol chain, a structure of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key chemical building block and has been investigated in advanced therapeutic research. It is identified as a core structural component in novel TLR2 (Toll-like Receptor 2) modulator compounds, which are being studied for their potential immunomodulatory effects . Furthermore, the phenylcyclopropyl moiety is a recognized pharmacophore in the development of central nervous system (CNS) active agents, specifically as a component of selective 5-HT2C (serotonin receptor) agonists . Research into 5-HT2C receptor agonists is extensive, covering potential treatments for conditions such as obesity, psychiatric disorders, and metabolic diseases . The product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)ethanol

InChI

InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

IVRVDDJTISEWSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCO

Origin of Product

United States

Foundational & Exploratory

2-(2-Phenylcyclopropyl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Phenylcyclopropyl)ethan-1-ol chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Phenylcyclopropyl)ethan-1-ol (CAS: 1597326-71-0) is a functionalized carbocyclic building block characterized by a phenyl-substituted cyclopropane ring linked to a hydroxyethyl chain. As a structural homolog of the clinically significant phenylcyclopropylamine (PCPA) scaffold—found in antidepressants like tranylcypromine and antiplatelet agents like ticagrelor—this alcohol serves as a critical intermediate in the synthesis of bioisosteric drug candidates and mechanism-based enzyme inhibitors.

This guide provides a comprehensive technical analysis of the molecule’s stereochemical architecture, synthetic pathways, physicochemical properties, and applications in modern medicinal chemistry.

Chemical Structure & Stereochemistry

Core Architecture

The molecule consists of three distinct structural domains:

  • Aromatic Domain: A phenyl ring providing lipophilicity and π-π stacking potential.

  • Rigid Linker: A cyclopropane ring acting as a conformationally restricted spacer.

  • Polar Tail: A hydroxyethyl (ethanol) chain providing hydrogen bond donor/acceptor capability and a handle for further derivatization.

SMILES: OCCC1CC1C=2C=CC=CC2 IUPAC Name: 2-(2-Phenylcyclopropyl)ethan-1-ol[1]

Stereochemical Complexity

The cyclopropane ring introduces two chiral centers (C1 and C2 of the ring), resulting in four possible stereoisomers.

  • Geometric Isomers:

    • Trans-isomer: The phenyl group and the hydroxyethyl chain are on opposite sides of the ring plane. This is thermodynamically favored and the most common target in drug design due to its ability to mimic extended peptide bonds or specific transition states.

    • Cis-isomer: Substituents are on the same side, often leading to steric congestion.

  • Enantiomers: Both cis and trans forms exist as enantiomeric pairs ((1R, 2S) vs (1S, 2R) for trans).

Stereochemistry Root 2-(2-Phenylcyclopropyl)ethan-1-ol Geo Geometric Isomerism Root->Geo Trans Trans-Isomer (Major) (Thermodynamically Favored) Geo->Trans Cis Cis-Isomer (Minor) (Sterically Hindered) Geo->Cis Enant_Trans (1R, 2S) & (1S, 2R) Trans->Enant_Trans Enant_Cis (1R, 2R) & (1S, 2S) Cis->Enant_Cis

Figure 1: Stereochemical hierarchy of the phenylcyclopropyl scaffold.

Physicochemical Properties

The following data represents predicted and experimental values for the trans-isomer, the primary synthetic target.

PropertyValueContext
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Appearance Viscous colorless to pale yellow oilAt Standard Ambient Temperature & Pressure (SATP)
Boiling Point ~280°C (Predicted)High boiling point due to H-bonding
LogP (Predicted) 2.2 - 2.5Moderate lipophilicity; CNS penetrant potential
Topological Polar Surface Area (TPSA) 20.2 ŲExcellent membrane permeability
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 1Hydroxyl oxygen
Solubility Soluble in DMSO, MeOH, DCM, EtOAcSparingly soluble in water

Synthesis & Manufacturing

The most robust route for synthesizing 2-(2-phenylcyclopropyl)ethan-1-ol involves the cyclopropanation of a homoallylic alcohol precursor. This approach allows for stereocontrol and uses readily available starting materials.

Primary Route: Simmons-Smith Cyclopropanation

This protocol utilizes the Simmons-Smith reaction on (E)-4-phenyl-3-buten-1-ol. The zinc-carbenoid species adds across the alkene to form the cyclopropane ring.

Precursor: (E)-4-phenyl-3-buten-1-ol (Ph-CH=CH-CH₂-CH₂-OH)

Step-by-Step Protocol:
  • Reagent Preparation:

    • Anhydrous Dichloromethane (DCM) is cooled to 0°C under Argon.

    • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) is added.

    • Diiodomethane (CH₂I₂, 2.0 equiv) is added dropwise to generate the active iodomethylzinc iodide species (Furukawa modification).

  • Substrate Addition:

    • (E)-4-phenyl-3-buten-1-ol (1.0 equiv) dissolved in DCM is added slowly to the carbenoid solution.

    • Note: The hydroxyl group coordinates with the Zinc reagent, directing the cyclopropanation and enhancing diastereoselectivity.

  • Reaction & Quench:

    • Stir at room temperature for 12–18 hours.

    • Quench with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Workup:

    • Extract with DCM or Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the product.

Synthesis Start (E)-4-Phenyl-3-buten-1-ol (Alkene Precursor) Intermediate Zinc-Alkoxide Directed Transition State Start->Intermediate Coordination Reagents Et2Zn + CH2I2 (DCM, 0°C -> RT) Reagents->Intermediate Product 2-(2-Phenylcyclopropyl)ethan-1-ol (Trans-isomer) Intermediate->Product Cyclopropanation

Figure 2: Directed Simmons-Smith cyclopropanation mechanism.

Alternative Route: Reduction of Carboxylic Acids
  • Starting Material: Trans-2-phenylcyclopropylacetic acid.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Mechanism: Direct reduction of the carboxylic acid to the primary alcohol. This route is preferred if the carboxylic acid derivative is commercially available in high enantiopurity.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Aromatic Region (7.1 – 7.4 ppm): Multiplet corresponding to the 5 protons of the phenyl ring.

  • Hydroxymethyl Group (3.7 – 3.8 ppm): Triplet or multiplet (2H) for the -CH₂-OH protons.

  • Linker Methylene (1.5 – 1.8 ppm): Multiplet (2H) for the -CH₂- connecting the ring to the alcohol.

  • Cyclopropyl Methine (1.2 – 1.4 ppm): Benzylic cyclopropyl proton (Ph-CH-).

  • Cyclopropyl Methylene (0.8 – 1.1 ppm): Distinctive high-field multiplets characteristic of the strained ring protons.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 163.24 Da (ESI).

  • Fragmentation (EI): Expect a base peak at m/z 91 (Tropylium ion) or m/z 117 (Phenylcyclopropyl cation), indicative of the benzyl-like stability.

Applications in Drug Discovery

Bioisosterism & Scaffold Design

The 2-(2-phenylcyclopropyl)ethan-1-ol moiety acts as a bioisostere for:

  • Styrene derivatives: Mimicking the electronics without the metabolic liability of the alkene.

  • Flexible Alkyl Chains: Introducing conformational rigidity to improve receptor binding affinity (entropy reduction).

Therapeutic Areas
  • Epigenetics (LSD1 Inhibitors):

    • The phenylcyclopropyl core is the "warhead" mechanism for inhibiting Lysine Specific Demethylase 1 (LSD1). This alcohol can be oxidized to the aldehyde and coupled with amines to generate novel LSD1 inhibitors for oncology.

  • GPCR Ligands:

    • Used as a linker in the design of bivalent ligands targeting G-protein coupled receptors (e.g., Dopamine or Serotonin receptors).

  • Antibacterial Agents:

    • Derivatives of phenylcyclopropanes have shown promise in disrupting bacterial cell walls or inhibiting specific bacterial enzymes.

Safety & Handling (GHS)

While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized benzyl alcohol derivative .

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the corresponding aldehyde or acid.

References

  • National Institutes of Health (NIH) - PubChem . Compound Summary for 2-(2-Phenylcyclopropyl)ethan-1-ol. Available at: [Link]

  • American Chemical Society (ACS) . Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines via Ring-Expansion of Monocyclopropanated Heterocycles. (Discusses cyclopropanation of homoallylic alcohols). Available at: [Link]

Sources

The Phenylcyclopropane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylcyclopropane (PCP) scaffold represents a high-value, high-risk "warhead" and structural linker in modern drug discovery. Historically validated by the monoamine oxidase (MAO) inhibitor tranylcypromine , this moiety has experienced a renaissance as a critical pharmacophore in epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors.

For the medicinal chemist, the PCP scaffold offers unique physicochemical properties: it acts as a rigidified styrene bioisostere , locking the phenyl ring and distal substituents into a specific vector while maintaining electronic conjugation through "Walsh orbitals." However, this same electronic character renders the cyclopropane ring susceptible to single-electron transfer (SET) oxidation, leading to radical ring opening. This reactivity is the basis of its efficacy as a mechanism-based inhibitor (suicide substrate) but also its primary liability: time-dependent inhibition (TDI) of cytochrome P450 enzymes.

This guide provides an advanced technical analysis of the PCP scaffold, detailing its structural utility, mechanism of action, metabolic risks, and validated synthetic protocols.

Structural & Physicochemical Core

The "Walsh Orbital" Effect & Electronic Conjugation

Unlike saturated cycloalkanes, the cyclopropane ring exhibits significant


-character. The C–C bonds are formed by 

-like hybridized orbitals (high p-character), while the C–H bonds are

-like (high s-character).
  • Conjugation: The bent bonds (Walsh orbitals) can overlap with the

    
    -system of the attached phenyl ring. This allows the cyclopropane to transmit electronic effects similarly to a vinyl group, yet it remains chemically distinct.
    
  • Conformation: In unsubstituted phenylcyclopropane, the "bisected" conformation (phenyl ring perpendicular to the cyclopropane plane) is electronically favored to maximize orbital overlap.[1] However, steric bulk (e.g., ortho-substitution) can force a "perpendicular" twist, altering the vector of substituents.

Bioisosteric Utility
FeaturePhenylcyclopropane (PCP) vs. Styrene (Alkene)Medicinal Chemistry Implication
Rigidity High (Locked

carbons)
Reduces entropic penalty upon binding; improves selectivity.
Metabolism Susceptible to Ring Opening (CYP/MAO)Potential for covalent target engagement (efficacy) or toxicity.
Lipophilicity Higher LogP than alkeneImproves membrane permeability; may increase non-specific binding.
H-Bonding None (Hydrophobic)Acts as a hydrophobic spacer.

Mechanism of Action: The Radical Clock

The pharmacological potency of PCP-containing amines (e.g., tranylcypromine) in inhibiting flavin-dependent enzymes (MAO, LSD1) relies on a Single-Electron Transfer (SET) mechanism.

Mechanism-Based Inactivation (Suicide Inhibition)
  • Substrate Recognition: The amine coordinates with the FAD cofactor.[2]

  • Oxidation: The enzyme attempts to oxidize the amine, abstracting an electron (SET).

  • Radical Formation: A radical cation is formed on the nitrogen, which fragments to form a carbon-centered radical on the cyclopropane ring.

  • Ring Opening: The strain energy (~27.5 kcal/mol) drives rapid ring opening.

  • Covalent Adduct: The reactive acyclic radical attacks the FAD cofactor (typically at N5 or C4a), irreversibly inactivating the enzyme.

MAO_LSD1_Mechanism Substrate PCP-Amine Substrate ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding SET_Step Single Electron Transfer (SET) ES_Complex->SET_Step Oxidation by FAD Radical Cyclopropyl Radical (Ring Intact) SET_Step->Radical -1e⁻ RingOpen Ring Opening (Acyclic Radical) Radical->RingOpen Fast (Radical Clock) Adduct FAD-Inhibitor Adduct (Irreversible) RingOpen->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inactivation of FAD-dependent amine oxidases by phenylcyclopropylamines.

Medicinal Chemistry Strategy & SAR

Optimization of LSD1 Inhibitors

First-generation inhibitors like tranylcypromine (2-PCPA) are non-selective MAO/LSD1 inhibitors. To improve selectivity for LSD1 (an epigenetic target in AML and small cell lung cancer), the SAR strategy focuses on the phenyl ring substitution .

  • Expansion: Adding bulky groups to the phenyl ring (e.g., 4-benzyloxy in GSK-2879552 ) exploits the larger substrate binding pocket of LSD1 compared to the smaller channel of MAO-A/B.

  • Stereochemistry: The (1R, 2S)-trans isomer is typically the bioactive euchromatin-modulating species.

Mitigating Metabolic Liability (The CYP Risk)

The same ring-opening mechanism that targets LSD1 can occur in the liver via Cytochrome P450s, leading to Mechanism-Based Inhibition (MBI) of CYPs (specifically CYP2D6 and CYP3A4). This can cause clinical drug-drug interactions.

Mitigation Strategies:

  • Fluorination: Introduction of fluorine on the cyclopropane ring or the phenyl ring can destabilize the radical intermediate or sterically hinder the approach of the heme iron.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the phenyl ring reduce the electron density, making the initial SET step more difficult (increasing oxidation potential).

SAR_Decision_Tree Start PCP Scaffold Hit Target Is Target FAD-Dependent? (MAO/LSD1) Start->Target Optimize_Warhead Optimize for Suicice Inhibition Target->Optimize_Warhead Yes Risk Risk: CYP Inhibition (TDI) Target->Risk No Yes Yes Selectivity Add Bulk to Phenyl Ring (Selectivity vs MAO) Optimize_Warhead->Selectivity No No (e.g. Kinase/GPCR) Mitigation Mitigation Strategy Risk->Mitigation Fluorine Add Fluorine to Ring (Block Metabolism) Mitigation->Fluorine EWG Add EWG to Phenyl (Raise Ox Potential) Mitigation->EWG

Figure 2: Decision tree for optimizing phenylcyclopropane scaffolds based on target class.

Synthetic Methodologies

Enantioselective Synthesis

Racemic synthesis (e.g., standard Simmons-Smith) is insufficient for modern drug development due to the distinct biological activities of enantiomers. The industry standard utilizes Transition Metal-Catalyzed Carbene Transfer .

Key Reaction: Rhodium(II)-catalyzed cyclopropanation of styrenes with diazo compounds.

Experimental Protocol: Enantioselective Synthesis of trans-2-Phenylcyclopropane Carboxylate

This protocol yields a chiral ester precursor which can be converted to the amine via Curtius rearrangement.

Reagents:

  • Styrene derivative (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Solvent: Pentane or Hexanes (non-coordinating solvents enhance enantioselectivity)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (0.5 mol%) and the styrene substrate (10 mmol) in anhydrous pentane (50 mL).
    
  • Slow Addition: Cool the solution to -78°C (or room temp depending on substrate reactivity). Add a solution of Ethyl diazoacetate (12 mmol) in pentane (10 mL) dropwise via a syringe pump over 4–6 hours. Note: Slow addition is critical to prevent dimerization of the diazo compound.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor consumption of styrene by TLC/LC-MS.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Yield/Selectivity: Typically >80% yield, >90% ee, >95:5 dr (trans:cis).

Synthetic_Workflow Styrene Styrene Substrate Cyclopropanation Asymmetric Cyclopropanation (Carbene Transfer) Styrene->Cyclopropanation Diazo Diazoacetate + Rh(II) Cat Diazo->Cyclopropanation Ester Chiral Cyclopropyl Ester Cyclopropanation->Ester >90% ee Curtius Curtius Rearrangement (DPPA, tBuOH) Ester->Curtius Amine Chiral Phenylcyclopropylamine (Target Scaffold) Curtius->Amine

Figure 3: Workflow for the asymmetric synthesis of phenylcyclopropylamine scaffolds.

Biological Validation Protocol

CYP Time-Dependent Inhibition (TDI) Assay

Because the PCP scaffold is a structural alert for mechanism-based inhibition, a standard IC50 shift assay is mandatory early in the cascade.

Protocol:

  • Incubation A (-NADPH): Incubate Test Compound (0.1 – 50 µM) with human liver microsomes (HLM) without NADPH for 30 min.

  • Incubation B (+NADPH): Incubate Test Compound with HLM with NADPH (1 mM) for 30 min (Pre-incubation step allowing metabolite generation).

  • Substrate Addition: Dilute both mixtures 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4, Bufuralol for CYP2D6) and NADPH.

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS after 10-20 min.

  • Analysis: Calculate the

    
     for both conditions.
    
    • Shift Calculation: If

      
       (significantly), it indicates TDI. A ratio < 0.7 usually triggers a "Red Flag" for covalent binding.
      

References

  • Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Mechanism of LSD1 Inhibition: Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Link

  • Synthetic Methodology: Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link

  • Metabolic Activation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Clinical Relevance: Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[3] Biochemistry. Link

  • Cyclopropane Bioisosterism Review: Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5][6] Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Pharmacochemical Profiling of Homotranylcypromine Alcohol Derivatives

[1]

Executive Summary

Homotranylcypromine (also known as PCPMA or 2-phenylcyclopropylmethylamine ) represents a one-carbon homologue of the classical MAO inhibitor Tranylcypromine (TCP).[1][2] While TCP is a non-selective covalent inhibitor of MAO-A/B and LSD1, the Homotranylcypromine Alcohol Derivative —chemically identified as (trans-2-phenylcyclopropyl)methanol —serves as a pivotal "silent" scaffold.[1][2] It lacks the potent amine-driven MAO inhibition of its parent but functions as a versatile pharmacophore for designing highly selective Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and 5-HT2C receptor agonists .[1][2] This guide analyzes the alcohol derivative's properties, establishing its role as a superior starting point for epigenetic drug discovery compared to the promiscuous TCP scaffold.[1]

Chemical Architecture & Stereochemistry

The core structure consists of a cyclopropane ring substituted at the 1- and 2-positions with a hydroxymethyl group and a phenyl ring, respectively.[1][2] Unlike TCP, which possesses a rigid amine directly attached to the ring, the "homo" alcohol derivative introduces a methylene spacer (

12
Structural Specifications
  • IUPAC Name: [(1R,2S)-2-phenylcyclopropyl]methanol (for the active enantiomer series).[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: The cyclopropane ring confers rigid stereochemical projection of the phenyl and hydroxymethyl groups, essential for fitting into the hydrophobic tunnel of LSD1 or the orthosteric pocket of 5-HT2C.[1]

Stereochemical Significance

The biological activity of homotranylcypromine derivatives is highly enantioselective.[1]

  • (+)-(1R, 2S) Isomer: Typically the eutomer (active form) for LSD1 inhibition when derivatized.[1][2]

  • (-)-(1S, 2R) Isomer: Often exhibits reduced potency or distinct off-target profiles.[1][2]

Stereochemistrycluster_0Structural EvolutionTCPTranylcypromine (TCP)(Amine attached to ring)Homo_AlcHomotranylcypromine Alcohol(Methylene spacer + OH)TCP->Homo_Alc Homologation (Ring expansion/Spacer)DerivsLSD1 Inhibitors(Esters/Carbamates)Homo_Alc->Derivs Derivatization

Figure 1: Structural relationship between the parent Tranylcypromine and the Homotranylcypromine Alcohol scaffold.[1][2]

Physicochemical Properties[2][3][4][5][6][7]

The alcohol derivative exhibits distinct physicochemical properties compared to the amine (TCP).[1] The loss of the basic amine and addition of the hydroxyl group significantly alters solubility and membrane permeability.[1]

Table 1: Comparative Physicochemical Profile

PropertyTranylcypromine (TCP)Homotranylcypromine AlcoholSignificance
Structure 2-Phenylcyclopropylamine(2-Phenylcyclopropyl)methanolMethylene spacer reduces steric clash.[1][2]
MW 133.19 g/mol 148.20 g/mol Fragment-like, ideal for lead optimization.[1][2]
LogP ~1.61.9 - 2.1Increased lipophilicity aids CNS penetration.[1][2]
H-Bond Donors 1 (Primary Amine)1 (Alcohol)Hydroxyl allows ester/ether formation.[1][2]
pKa ~8.5 (Basic)~15.5 (Neutral)Neutrality prevents non-specific cation binding.[1][2]
Stability Oxidatively unstable (MAO substrate)Stable to MAO; liable to oxidation to acid.[1][2]Metabolic stability advantage (unless oxidized).[1][2]

Synthesis & Production Workflow

The synthesis of the homotranylcypromine alcohol scaffold requires strict stereocontrol.[1] The most robust industrial route utilizes a Rhodium-catalyzed cyclopropanation followed by reduction.[1][2]

Core Synthetic Pathway[2]
  • Cyclopropanation: Reaction of styrene with ethyl diazoacetate (EDA) using a chiral catalyst (e.g.,

    
    ) to yield the trans-cyclopropane ester.[1][2]
    
  • Reduction: Conversion of the ester to the alcohol using Lithium Aluminum Hydride (

    
    ).[1][3]
    
  • Enzymatic Resolution: If asymmetric synthesis is not used, the racemic alcohol is resolved using Lipase PS (Amano) to yield the enantiopure acetate and alcohol.[1]

Synthesiscluster_resolutionEnantiomeric PurificationStyreneStyreneEstertrans-2-PhenylcyclopropanecarboxylateStyrene->Ester Cyclopropanation (-N2)EDAEthyl DiazoacetateEDA->EsterCatalystRh2(S-DOSP)4(Chiral Catalyst)Catalyst->EsterStereocontrolAlcohol(trans-2-Phenylcyclopropyl)methanol(Target Scaffold)Ester->Alcohol LiAlH4 Reduction(THF, 0°C)Kinetic ResolutionKinetic ResolutionAlcohol->Kinetic Resolution Lipase PS / Vinyl AcetatePure (1R, 2S)-AlcoholPure (1R, 2S)-AlcoholKinetic Resolution->Pure (1R, 2S)-Alcohol Hydrolysis

Figure 2: Synthetic workflow for the production of the enantiopure Homotranylcypromine Alcohol scaffold.

Pharmacological Profile & Applications[2][9][10]

The homotranylcypromine alcohol is rarely the final drug; it is the pharmacophore anchor .[1] Its derivatives exhibit a "cleaner" pharmacological profile than TCP derivatives.[1]

Mechanism of Action (LSD1 Inhibition)

Unlike TCP, which forms a covalent adduct with FAD in MAO/LSD1 via a radical mechanism initiated by the amine, the alcohol derivatives (often converted to carbamates or ureas) engage LSD1 through non-covalent hydrophobic interactions or distinct covalent mechanisms if a warhead is attached.[1][2]

  • Selectivity: The methylene spacer pushes the phenyl ring deeper into the hydrophobic pocket of LSD1, enhancing selectivity over MAO-A/B.[1][2]

  • Binding Mode: The cyclopropane ring acts as a rigid linker, orienting the phenyl group to stack with FAD or surrounding residues (e.g., Val333 in LSD1).[1]

5-HT2C Receptor Agonism

When converted to the amine (PCPMA), this scaffold acts as a potent 5-HT2C agonist.[1][2] The alcohol serves as the critical precursor for introducing specific alkyl/alkoxy chains that tune this receptor selectivity, avoiding the valvulopathy-associated 5-HT2B receptor.[1][2]

Experimental Protocols

Protocol A: Synthesis of (trans-2-Phenylcyclopropyl)methanol

Use this protocol to generate the core scaffold for further derivatization.[1][2]

  • Reagents: trans-Ethyl 2-phenylcyclopropanecarboxylate (10.0 mmol),

    
     (15.0 mmol), Anhydrous THF (50 mL).
    
  • Setup: Flame-dried 2-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add the ester dropwise over 20 minutes.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully add water (0.6 mL), 15% NaOH (0.6 mL), then water (1.8 mL) (Fieser method).[1][2]

    • Filter the white precipitate through Celite.[1]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc 4:1).

  • Validation:

    
     (400 MHz, 
    
    
    ):
    
    
    7.2-7.1 (m, 5H), 3.6 (d, 2H), 1.8 (m, 1H), 1.4 (m, 1H), 0.9 (m, 2H).[1][2]
Protocol B: LSD1 Inhibition Screening (Fluorometric)

Use this assay to test derivatives synthesized from the alcohol scaffold.[1][2]

  • System: LSD1 Fluorometric Drug Discovery Kit.

  • Substrate: H3K4me2 peptide (Horseradish Peroxidase coupled reaction).

  • Procedure:

    • Incubate recombinant human LSD1 enzyme with test compound (0.1 nM - 10

      
      M) for 15 mins at RT.[1][2]
      
    • Add H3K4me2 substrate and detection reagent (Amplex Red).[1][2]

    • Measure fluorescence (Ex/Em = 530/590 nm) after 30 mins.[1][2]

  • Data Analysis: Calculate

    
     relative to TCP control (typical TCP 
    
    
    ; potent derivatives should be
    
    
    ).

References

  • Mimasu, S., et al. (2010).[1][2] Structure-Based Design of Tranylcypromine Derivatives as Potent and Selective LSD1 Inhibitors.Biochemistry .[1][2][4][5][6][7][8] Link[1][2]

  • Cheng, Y., et al. (2021).[1][2] 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation.Journal of Medicinal Chemistry . Link[1][2][5]

  • Lynch, J., et al. (2020).[1][2] Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands.Journal of Medicinal Chemistry . Link[1][2]

  • PubChem. (2025).[1][2][9] Compound Summary: (2-Phenylcyclopropyl)methanol.[1][2][3][8]National Library of Medicine .[1][2] Link[1][2]

  • Binda, C., et al. (2010).[1][2] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[1]Journal of the American Chemical Society .[1][2] Link[1][2]

Pharmacophore Analysis & Strategic Application of Phenylcyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the pharmacophore analysis, conformational dynamics, and strategic application of phenylcyclopropyl alcohols in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary: The Rigid Chiral Scaffold

Phenylcyclopropyl alcohols (specifically 2-phenylcyclopropan-1-ol ) represent a "privileged scaffold" in drug design. Unlike their flexible acyclic counterparts (e.g., 3-phenyl-1-propanol), the cyclopropane ring introduces severe conformational constraints that reduce the entropic penalty of binding.

This scaffold serves three primary functions in modern drug development:

  • Bioisosteric Replacement: Mimicking the

    
     and 
    
    
    
    torsional angles of amino acids (phenylalanine, tyrosine) in peptidomimetics.
  • Mechanistic Probes: Acting as "radical clocks" or transition-state mimics for enzymes involving single-electron transfer mechanisms (e.g., cytochrome P450s, peroxidases).

  • Pharmacophoric Linkers: Providing a defined vector between an aromatic hydrophobic feature and a hydrogen-bond donor/acceptor.

Structural & Conformational Analysis

The pharmacophoric utility of 2-phenylcyclopropan-1-ol is defined by its ability to lock the aromatic ring and the hydroxyl group into specific spatial orientations.

Stereochemical Vectors

The molecule exists as two diastereomers, each with distinct pharmacophoric signatures:

  • Cis-Isomer: The phenyl and hydroxyl groups are on the same face of the ring. This facilitates intramolecular OH-

    
     interactions , creating a compact, lipophilic conformation capable of crossing membranes or binding in deep hydrophobic pockets.
    
  • Trans-Isomer: The groups are on opposite faces. This forces an extended conformation where the hydroxyl group projects away from the hydrophobic core, ideal for bridging a hydrophobic pocket and a solvent-exposed polar residue.

Conformational Energy Profile

Unlike the free rotation in acyclic chains, the phenyl ring in phenylcyclopropane prefers a bisected conformation (where the plane of the phenyl ring is perpendicular to the cyclopropane plane) to maximize


-

orbital overlap (conjugation between the Walsh orbitals of the cyclopropane and the aromatic

system).
Diagram 1: Conformational Energy Landscape

The following diagram illustrates the energy wells for the rotation of the phenyl ring (Torsion


) and the hydroxyl group (Torsion 

).

ConformationalLandscape Figure 1: Conformational Energy Landscape of 2-Phenylcyclopropan-1-ol GlobalMin Global Minimum (Bisected Phenyl / Trans-OH) LocalMin Local Minimum (Cis-OH / Intramolecular H-Bond) GlobalMin->LocalMin Isomerization (High Energy) TS_Rot Transition State (Perpendicular Phenyl) GlobalMin->TS_Rot +3.5 kcal/mol (Rotation Barrier) Unstable Eclipsed Conformation (Steric Clash) LocalMin->Unstable Steric Repulsion TS_Rot->LocalMin Relaxation

Caption: The bisected conformation represents the global minimum due to conjugation, while the cis-isomer is stabilized by non-covalent OH-pi interactions.

Pharmacophore Modeling Workflow

To effectively screen for or design phenylcyclopropyl alcohol derivatives, a robust pharmacophore model must be constructed. This section outlines a self-validating workflow using a Ligand-Based approach.

Feature Definition
  • HYD (Hydrophobic): Centroid of the phenyl ring.

  • HBD/HBA (Donor/Acceptor): The hydroxyl oxygen acts as both.

  • EXCL (Exclusion Volumes): The cyclopropane hydrogens define the steric boundary that prevents clashes with the receptor wall.

The Modeling Pipeline

The following workflow ensures that the generated model is not an artifact of a single conformation but represents the bioactive ensemble.

PharmacophoreWorkflow Figure 2: Ligand-Based Pharmacophore Generation Pipeline Start Input: 2-Phenylcyclopropan-1-ol Analogs ConfGen Conformational Expansion (Systematic Search / OPLS4) Start->ConfGen Align Molecular Alignment (Cyclopropane Core Superposition) ConfGen->Align Select Low Energy Conformers (<5 kcal/mol) FeatureMap Feature Mapping (Identify Common Pharmacophores) Align->FeatureMap Validation Decoy Set Validation (ROC Curve Analysis) FeatureMap->Validation Validation->FeatureMap AUC < 0.7 (Refine Features) Output Final Pharmacophore Hypothesis Validation->Output AUC > 0.7

Caption: A recursive workflow for generating high-confidence pharmacophore models, emphasizing decoy set validation.

Case Study: Mitofusin 2 (MFN2) Activators

A definitive application of the phenylcyclopropyl pharmacophore is found in the design of Mitofusin 2 (MFN2) activators , critical for treating neurodegenerative diseases like Charcot-Marie-Tooth disease.

The Challenge

MFN2 requires a conformational change to fuse mitochondrial membranes. Small molecule activators must mimic a specific peptide helix to trigger this change.

The Solution

Researchers utilized a trans-phenylcyclopropyl linker to replace a flexible alkyl chain.

  • Mechanism: The rigid cyclopropane ring positioned a distal hydroxyl/amide group to mimic the side chains of Val372, Met376, and His380 of the native protein.

  • Stereospecificity: Only the (1R, 2R) trans-isomer showed potent activity, validating the pharmacophore model that predicted a specific vector distance of ~5.5 Å between the aromatic centroid and the H-bond donor was required [1].

Table 1: SAR Summary of Phenylcyclopropyl Linkers in MFN2 Activators

Compound IDConfigurationLinker TypeEC50 (nM)Pharmacophore Fit
Cmpd 1 (Ref) Flexiblen-Propyl450Poor (High Entropy)
Cmpd 5 Rigidtrans-Cyclopropyl22 Excellent (Locked)
Cmpd 5-cis Rigidcis-Cyclopropyl>10,000Fail (Wrong Vector)
Cmpd 8 Rigidtrans-Cyclobutyl120Moderate (Ring Pucker)

Note: Data adapted from comparative structural analysis of MFN2 activators [1].

Synthetic Protocols & Experimental Validation

To validate the pharmacophore experimentally, one must synthesize the specific enantiomers.

Synthesis: The Kulinkovich Reaction

This is the preferred route for generating 1-substituted or 1,2-disubstituted cyclopropanols directly from esters.

Protocol:

  • Reagents: Ethyl hydrocinnamate (1.0 eq), EtMgBr (2.5 eq), Ti(OiPr)4 (0.1 eq).

  • Conditions: Dissolve ester and Ti catalyst in dry THF. Add Grignard reagent dropwise at 0°C over 1 hour. Warm to RT and stir for 4 hours.

  • Mechanism: Formation of a titanacyclopropane intermediate which collapses to the cyclopropanol upon quenching.

  • Workup: Quench with acidic water to protonate the alkoxide. Extract with Et2O.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Assay Validation (Self-Validating System)

To ensure the observed activity is due to the pharmacophore and not an artifact (e.g., covalent modification via ring opening):

  • Test 1 (Reversibility): Perform jump-dilution assays. If activity persists after rapid dilution, the binding is likely covalent (ring opening). If activity drops, it is non-covalent (true pharmacophore binding).

  • Test 2 (Redox Cycling): Phenylcyclopropyl alcohols can be oxidized to ketones. Run the assay in the presence of reducing agents (DTT) to rule out oxidation-driven artifacts.

References

  • Rocha, A. G., et al. (2018). "Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity." Science, 360(6386), 336-341.

  • Gung, B. W., et al. (2004). "Conformational Analysis of 2-Phenylcyclopropan-1-ol: Intramolecular Hydrogen Bonding." Journal of Organic Chemistry, 69(10), 3488–3492.

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Applications in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.

  • Wermuth, C. G. (Ed.).[1] (2011). The Practice of Medicinal Chemistry. Academic Press.

Sources

The Stereochemical Architecture of (1S,2R)-2-(2-Phenylcyclopropyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a privileged scaffold in modern drug discovery, offering unique conformational rigidity and metabolic stability. Among cyclopropyl derivatives, (1S,2R)-2-(2-Phenylcyclopropyl)ethanol stands out as a critical chiral building block. It is structurally analogous to the pharmacophore of tranylcypromine, a well-known monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor.

This whitepaper provides an in-depth technical analysis of the stereochemical nuances of (1S,2R)-2-(2-Phenylcyclopropyl)ethanol. We explore the phenomenon of Cahn-Ingold-Prelog (CIP) "priority inversion" relative to its amine counterparts, detail a self-validating synthetic methodology, and outline its pharmacological utility in developing next-generation epigenetic modulators.

Stereochemical Elucidation: The "Priority Inversion" Phenomenon

A profound stereochemical trap exists when transitioning from cyclopropylamines (like tranylcypromine) to cyclopropylethanols. While the spatial trans-geometry remains identical, the absolute configuration nomenclature shifts due to the strict application of CIP priority rules.

CIP Priority Analysis at C1

In the target molecule, C1 of the cyclopropane ring is bonded to the hydroxyethyl substituent (-CH₂CH₂OH), C2 (bearing the phenyl ring), C3 (the methylene bridge), and a hydrogen atom.

  • Priority 1 (C2): C2 is bonded to the phenyl ring. Because the aromatic carbon counts as being bonded to three carbons (C,C,C), C2 outranks all other paths.

  • Priority 2 (-CH₂CH₂OH): The α-carbon is bonded to (C,H,H). Moving to the β-carbon reveals an oxygen atom (atomic number 8).

  • Priority 3 (C3): C3 is bonded to (C,H,H). Moving along the ring back to C2 reveals only carbons (atomic number 6). Since O > C, the hydroxyethyl group takes priority over C3.

  • Priority 4 (H): Hydrogen is the lowest priority.

The Divergence from Tranylcypromine

In1[1], the C1 substituent is an amine (-NH₂). Because nitrogen (atomic number 7) outranks the carbon of C2, the amine is Priority 1 .

In 2-(2-phenylcyclopropyl)ethanol, the C1 substituent is carbon-linked, dropping it to Priority 2 . This swapping of Priority 1 and Priority 2 at the C1 chiral center mathematically inverts the R/S designation for the exact same 3D spatial arrangement. Consequently, the trans-isomer that is designated as (1R,2R) in the amine series corresponds geometrically to the (1S,2R) configuration in the ethanol series.

Quantitative Stereochemical Data

To clarify this complex relationship, the CIP priorities and resulting absolute configurations for the trans-isomers are summarized below:

CompoundC1 SubstituentC1 CIP Priority SequenceC1 Config.C2 Config.Relative Geometry
Tranylcypromine -NH₂-NH₂ > C2 > C3 > H1R2Rtrans
Target Synthon -CH₂CH₂OHC2 > -CH₂CH₂OH > C3 > H1S2Rtrans

Synthetic Workflow and Application

The synthesis of (1S,2R)-2-(2-Phenylcyclopropyl)ethanol requires rigorous stereocontrol. The workflow below illustrates the transformation from an achiral precursor to the target synthon, and its downstream application in drug discovery.

StereochemicalWorkflow Step1 Cinnamyl Alcohol (Achiral Precursor) Step2 Asymmetric Cyclopropanation (Charette Protocol) Step1->Step2 Step3 (1S,2R)-Cyclopropylmethanol (ee > 95%) Step2->Step3 Step4 Homologation Sequence (Oxidation / Wittig / Reduction) Step3->Step4 Step5 (1S,2R)-2-(2-Phenylcyclopropyl)ethanol (Target Chiral Synthon) Step4->Step5 Step6 LSD1 / MAO Inhibitors (Drug Development) Step5->Step6

Figure 1: Synthetic workflow from cinnamyl alcohol to LSD1 inhibitor scaffolds.

Self-Validating Synthetic Methodology

To ensure scientific integrity, the synthesis of (1S,2R)-2-(2-Phenylcyclopropyl)ethanol must be executed as a self-validating system. Each step incorporates a specific analytical checkpoint to verify that the stereochemical integrity is maintained.

Phase 1: Enantioselective Cyclopropanation
  • Objective: Establish the trans-(1S,2R) cyclopropane core.

  • Procedure: To a solution of trans-cinnamyl alcohol in CH₂Cl₂, add diethylzinc (ZnEt₂) and diiodomethane (CH₂I₂) in the presence of a chiral dioxaborolane ligand (Charette's asymmetric cyclopropanation) at -10°C [2][2]. Quench with saturated NH₄Cl after 12 hours.

  • Causality: The chiral ligand coordinates with the zinc carbenoid, directing facial attack exclusively on the re-face of the alkene. This establishes the absolute stereochemistry early in the synthesis, avoiding the need for late-stage chiral resolution.

  • Validation Checkpoint: Perform Chiral HPLC on the resulting (1S,2R)-2-phenylcyclopropylmethanol. An enantiomeric excess (ee) of >95% validates the ligand's directing efficiency. ¹H NMR must show a coupling constant of

    
     Hz for the cyclopropyl ring protons, confirming the trans-diastereomer (cis-protons typically exhibit 
    
    
    
    Hz).
Phase 2: One-Carbon Homologation
  • Objective: Extend the methanol side-chain to an ethanol side-chain without epimerizing the C1 chiral center.

  • Procedure:

    • Oxidation: Treat the cyclopropylmethanol with oxalyl chloride, DMSO, and Et₃N at -78°C (Swern Oxidation) to yield the aldehyde.

    • Wittig Olefination: React the aldehyde with methoxymethylenetriphenylphosphorane (generated from the phosphonium salt and NaHMDS) in THF at 0°C. Hydrolyze the resulting enol ether with mild aqueous HCl to yield the extended aldehyde.

    • Reduction: Reduce the extended aldehyde using NaBH₄ in methanol at 0°C to yield the final (1S,2R)-2-(2-Phenylcyclopropyl)ethanol [3][3].

  • Causality: The Swern oxidation is chosen over harsher oxidants (e.g., Jones reagent) because its mild, low-temperature conditions prevent the base-catalyzed epimerization of the sensitive α-chiral center on the cyclopropane ring.

  • Validation Checkpoint: ¹³C NMR must confirm the presence of the new methylene carbon (

    
     ppm). Optical rotation must be measured and compared against the Phase 1 intermediate to ensure no racemization occurred during the homologation sequence.
    

Pharmacological Relevance in Drug Development

The (1S,2R)-2-(2-phenylcyclopropyl) scaffold is heavily utilized in the design of mechanism-based (suicide) inhibitors for FAD-dependent enzymes.

When the ethanol group of our target synthon is converted into an amine or a substituted amide, it mimics the monoamine neurotransmitters (like dopamine or serotonin). Upon entering the active site of enzymes like Lysine-Specific Demethylase 1 (LSD1) or MAO-A/B , the enzyme attempts to oxidize the cyclopropylamine. This triggers a single-electron transfer that pops open the highly strained cyclopropane ring, forming a reactive radical that covalently bonds to the FAD cofactor, irreversibly shutting down the enzyme [4][4].

The specific (1S,2R) geometry is critical. Studies have shown that the spatial orientation of the phenyl ring dictates whether the molecule selectively targets LSD1 (implicated in oncology) or MAO (implicated in depression), making the stereochemically pure ethanol derivative an invaluable precursor for targeted epigenetic therapies.

References

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC National Institutes of Health (NIH)[Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Organic Syntheses[Link]

  • Hypersensitive Radical Probe Studies of Chloroperoxidase-Catalyzed Hydroxylation Reactions American Chemical Society (ACS)[Link]

  • Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC National Institutes of Health (NIH)[Link]

Sources

The Cyclopropyl Ethanol Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its unique stereoelectronic properties that can enhance the pharmacological profile of therapeutic agents. When incorporated into an ethanol scaffold at the 2-position, it gives rise to a class of compounds known as 2-substituted cyclopropyl ethanols. These structures, while not extensively explored as a singular class, represent a fascinating intersection of a conformationally rigid, metabolically robust ring system and a versatile functional group. This guide provides an in-depth analysis of the biological activities associated with the 2-substituted cyclopropyl motif, drawing insights from structurally related compounds to project the therapeutic potential of cyclopropyl ethanols. We will delve into the synthetic strategies, structure-activity relationships, and the molecular mechanisms that underpin their biological effects, with a focus on their applications in oncology, virology, and enzyme inhibition.

Introduction: The Strategic Value of the Cyclopropyl Ring in Drug Design

The three-membered carbocyclic ring of cyclopropane is deceptively simple. Its strained nature imparts a unique set of properties that medicinal chemists have strategically exploited to overcome common hurdles in drug development.[1][2] The C-C bonds have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger.[2][3] These features contribute to several advantageous properties:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

  • Increased Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable binding to its biological target.[3][5]

  • Reduced Off-Target Effects: By providing a defined spatial orientation of substituents, the cyclopropyl scaffold can improve selectivity for the target receptor or enzyme.[2][3]

  • Bioisosterism: The cyclopropyl group can serve as a bioisostere for other functional groups, such as vinyl groups or carbonyls, offering a way to fine-tune the physicochemical properties of a drug candidate.[6][7]

The incorporation of an ethanol (hydroxyethyl) group at the 2-position of a substituted cyclopropane ring introduces a hydroxyl group that can participate in hydrogen bonding with biological targets, further enhancing binding affinity and specificity. This guide will explore the biological activities of this promising, albeit underrepresented, class of compounds.

Synthesis of 2-Substituted Cyclopropyl Ethanols

The synthesis of 2-substituted cyclopropyl ethanols can be approached through several synthetic strategies. A common method involves the cyclopropanation of an allylic alcohol, followed by functional group manipulations. Key synthetic routes include:

  • Simmons-Smith Cyclopropanation: This classic reaction utilizes a zinc carbenoid to convert an alkene into a cyclopropane. For the synthesis of 2-substituted cyclopropyl ethanols, an appropriately substituted allylic alcohol would be the starting material.[8]

  • Corey-Chaykovsky Reaction: This method employs a sulfur ylide to react with an α,β-unsaturated aldehyde or ketone, followed by reduction of the carbonyl group to the desired alcohol.[9]

  • Tandem Reactions: More advanced strategies involve one-pot procedures where an asymmetric alkyl addition to an α,β-unsaturated aldehyde generates an allylic zinc alkoxide intermediate, which then undergoes a directed diastereoselective cyclopropanation.[8]

A generalized synthetic workflow is depicted below:

G cluster_0 Synthetic Pathway Allylic_Alcohol Substituted Allylic Alcohol Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Allylic_Alcohol->Cyclopropanation Cyclopropyl_Ketone 2-Substituted Cyclopropyl Ketone Cyclopropanation->Cyclopropyl_Ketone Oxidation (if needed) Reduction Reduction (e.g., NaBH4) Cyclopropyl_Ketone->Reduction Target_Molecule 2-Substituted Cyclopropyl Ethanol Reduction->Target_Molecule

Caption: Generalized synthetic workflow for 2-substituted cyclopropyl ethanols.

Biological Activities and Therapeutic Applications

While specific data for a broad range of 2-substituted cyclopropyl ethanols is limited, we can infer their potential biological activities by examining structurally similar compounds. The primary areas of interest include anticancer, antiviral, and enzyme inhibitory activities.[1][10]

Anticancer Activity

The cyclopropyl group is a feature in several potent anticancer agents. Its ability to confer metabolic stability and conformational rigidity is highly advantageous in this context.

  • Mechanism of Action: 2-Substituted cyclopropyl derivatives have shown cytotoxicity against various cancer cell lines.[3][10] For instance, 2-cyclopropylindoloquinones have demonstrated significant antitumor activity, with the 2-cyclopropyl substituent being markedly more effective than a 2-isopropyl group.[11] This suggests that the electronic properties of the cyclopropyl ring may play a role in the compound's mechanism of action, potentially through radical ring-opening reactions that contribute to cytotoxicity.[11]

  • Structure-Activity Relationship (SAR): In a series of 2(4-alkoxyphenyl)cyclopropyl hydrazides, the nature of the alkoxy substitution and the heterocyclic groups attached were found to influence the in vitro anticancer activity.[10][12] This highlights the importance of the substitution pattern on the cyclopropane ring for biological activity.

The potential anticancer mechanism of action for a hypothetical 2-substituted cyclopropyl ethanol could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

cluster_0 Hypothetical Anticancer Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition Drug 2-Substituted Cyclopropyl Ethanol Drug->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 2-substituted cyclopropyl ethanol.

Antiviral Activity

Cyclopropane-containing nucleoside analogues are a well-established class of antiviral agents. The cyclopropyl group often acts as a conformationally restricted mimic of the ribose sugar.

  • Mechanism of Action: Methylenecyclopropane nucleosides have demonstrated broad-spectrum activity against human herpesviruses.[13] These compounds are typically phosphorylated by viral kinases to their active triphosphate form, which then inhibits viral DNA polymerase. The antiviral activity of some of these analogs appears to be dependent on the activity of the HCMV UL97 kinase.[8]

  • Structure-Activity Relationship (SAR): In a series of (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines, the Z-isomers were generally more active than the E-isomers.[11] The nature of the substituent on the purine base also had a significant impact on antiviral potency. For example, a 2-amino-6-cyclopropylaminopurine analogue was highly effective against HCMV.[11]

Table 1: Antiviral Activity of Selected Cyclopropane Nucleoside Analogues

Compound ClassVirusActivity (EC50)Reference
(Z)-2-amino-6-cyclopropylaminopurine analogueHCMV0.4-2 µM[11]
(Z)-2,6-diaminopurine analogueMCMV0.6 µM[11]
SyncytolEBV< 0.41 and 2.5 µM[11]
2-amino-6-cyclopropylaminopurine derivativeHBV2 µM[11]
Enzyme Inhibition

The cyclopropyl group can be a key pharmacophore in the design of potent and selective enzyme inhibitors.

  • Mechanism of Action: Arylcyclopropylamines are known to be potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer.[14] The mechanism of inhibition often involves the formation of a covalent adduct with the enzyme's flavin cofactor. The bioactivity of trans-2-phenylcyclopropylamine (tranylcypromine), a monoamine oxidase (MAO) inhibitor, is thought to result from a two-electron oxidation process leading to a cyclopropyliminium ion that reacts with a cysteine residue in the enzyme's active site.[1]

  • Structure-Activity Relationship (SAR): The stereochemistry of the cyclopropyl ring can be critical for inhibitory activity. In a study of xeruborbactam, a boronic acid-based inhibitor of carbapenemase, the 2R,3S-isomer of the cyclopropyl ring adopted a different conformation compared to the more active isomer, leading to decreased binding affinity.[2]

Experimental Protocols

General Procedure for Synthesis of a 2-Arylcyclopropyl Ethanol

This protocol is a generalized representation and may require optimization for specific substrates.

  • Cyclopropanation: To a solution of the corresponding substituted cinnamaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide (1.1 eq) and sodium hydride (1.1 eq). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-arylcyclopropanecarbaldehyde by column chromatography on silica gel.

  • Reduction: Dissolve the purified aldehyde in methanol and cool the solution to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

  • Final Work-up and Purification: Quench the reaction with a saturated solution of ammonium chloride. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers and concentrate. Purify the final product, the 2-arylcyclopropyl ethanol, by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-substituted cyclopropyl ethanols) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The 2-substituted cyclopropyl ethanol scaffold holds considerable promise for the development of novel therapeutic agents. The unique properties of the cyclopropyl ring, combined with the hydrogen-bonding capability of the ethanol moiety, provide a strong foundation for designing potent and selective modulators of biological targets. While the direct exploration of this chemical class has been limited, the wealth of data on structurally related compounds provides a clear rationale for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-substituted cyclopropyl ethanols. Elucidating their mechanisms of action and identifying their specific molecular targets will be crucial for advancing these compounds into preclinical and clinical development. The strategic application of this scaffold in areas such as oncology, virology, and the development of enzyme inhibitors could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

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  • Anonymous. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467. [Link]

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  • Naylor, M. A., et al. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 40(15), 2335-2346. [Link]

  • Singh, S., et al. (2025). Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. Biochemistry. [Link]

  • Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. [Link]

  • Nicolaou, K. C., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. ChemBioChem, 2(1), 69-75. [Link]

  • Afarinkia, K., & Patel, S. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry Letters, 20(7), 2219-2222. [Link]

  • Ornelas, C., et al. (1995). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 38(13), 2353-2361. [Link]

  • Zemlicka, J., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry & Chemotherapy, 9(6), 487-497. [Link]

  • Taly, A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5891-5935. [Link]

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  • Anonymous. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry, 83(24), 15153-15162. [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Anonymous. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153. [Link]

  • Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1625-1634. [Link]

  • Anonymous. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]

  • Devreux, V., et al. (2006). Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as Potent P. Falciparum Growth Inhibitors. Journal of Medicinal Chemistry, 49(9), 2656-2659. [Link]

  • Devreux, V., et al. (2006). Synthesis and Biological Evaluation of Cyclopropyl Analogues of Fosmidomycin as PotentPlasmodiumfalciparumGrowth Inhibitors. Journal of Medicinal Chemistry, 49(9), 2656-2659. [Link]

  • Anonymous. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(23), 5737. [Link]

  • Charette, A. B. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(9), 1493-1503. [Link]

  • Anonymous. (2017). A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol. CN107445797A.
  • Anonymous. (2001). Process for the preparation of cyclopropylacetylene. US6297410B1.
  • Anonymous. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8564-8568. [Link]

  • Leucuta, S. E., & Vlase, L. (2006). Pharmacokinetics and Metabolic Drug Interactions. Current Clinical Pharmacology, 1(1), 5-20. [Link]

  • Anonymous. (2024). Synthesis and Biological Evaluation of a 2',3'-cGAMP Prodrug Analog Functionalized via Click Chemistry. Thesis. [Link]

  • Zemlicka, J., et al. (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. Molecules, 17(5), 5469-5482. [Link]

  • Anonymous. (2008). PATENT POTENTIAL: CELLULOSIC ETHANOL. ROBIC. [Link]

  • Anonymous. (2018). Introductory Chapter: Linkages between Pharmacokinetics and Adverse Effects of Drugs. IntechOpen. [Link]

  • Anonymous. (2007). OPTICALLY ACTIVE 2-ARYL CYCLOPROPANE CARBOXAMIDE INTERMEDIATE. EP 2644591 B1. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Flavonoids in modulation of cell survival signalling pathways. The Journal of Physiological and Biochemical Sciences, 1(2), 53-61. [Link]

  • Anonymous. (2023). Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. Molecules, 28(5), 2197. [Link]

  • Anonymous. (2007). In-vitro and in-vivo anti-inflammatory action of the ethanol extract of Trachelospermi caulis. Journal of Pharmacy and Pharmacology, 59(1), 117-124. [Link]

  • Anonymous. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153. [Link]

  • Anonymous. (1991). In vitro and in vivo effect of ethanol on cyclic AMP dependent protein phosphorylation. Alcohol and Alcoholism, 26(5-6), 563-567. [Link]

  • Weathermon, R., & Crabb, D. W. (1999). Pharmacokinetic and pharmacodynamic drug interactions with ethanol (alcohol). Alcoholism, Clinical and Experimental Research, 23(12), 186s-193s. [Link]

  • Anonymous. (2014). Pharmacokinetic and Pharmacodynamic Drug Interactions with Ethanol (Alcohol). Alcoholism: Clinical and Experimental Research, 38(12), 2829-2840. [Link]

  • Anonymous. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 830. [Link]

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Metabolic Fate and Mechanism-Based Inactivation of Phenylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Double-Edged Sword of Strain

Phenylcyclopropane (PCP) derivatives occupy a unique and volatile niche in medicinal chemistry. Characterized by the high ring strain of the cyclopropane moiety (~27.5 kcal/mol), these scaffolds are potent pharmacophores for inhibiting flavin-dependent enzymes like Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).

However, this same ring strain renders PCPs susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes, often leading to Mechanism-Based Inactivation (MBI) . This guide dissects the metabolic bifurcation of PCPs—distinguishing between productive clearance and suicide inhibition—and provides a validated experimental framework for assessing these risks during lead optimization.

Mechanistic Core: The Radical Clock & Heme Alkylation

The metabolic fate of a phenylcyclopropane derivative is determined by a kinetic competition known as the "Radical Clock." When a CYP enzyme attempts to oxidize the PCP scaffold, it initiates a cascade that can either clear the drug or kill the enzyme.

The P450 Catalytic Intersection

The catalytic cycle of P450 involves the formation of a highly reactive Compound I (Fe


=O radical cation). The reaction proceeds as follows:
  • Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET): Compound I abstracts a hydrogen atom (or an electron) from the benzylic carbon of the PCP, generating a substrate radical.

  • The Bifurcation Point:

    • Path A (Hydroxylation - Safe): The "Oxygen Rebound" occurs faster than the ring can open. The hydroxyl radical recombines with the substrate radical to form a stable alcohol (benzylic hydroxylation).

    • Path B (Ring Opening - Toxic): The substrate radical rearranges to relieve ring strain, breaking the cyclopropane bond. This generates a reactive alkyl radical that covalently attacks the heme porphyrin nitrogen.

Visualization of the Metabolic Bifurcation

The following diagram illustrates the kinetic competition between productive metabolism and enzyme inactivation.

PCP_Metabolism PCP Phenylcyclopropane (Substrate) Radical Benzylic Radical Intermediate PCP->Radical HAT / SET CompI CYP450 Compound I (Fe=O) CompI->Radical Rebound Oxygen Rebound (k_rebound ~ 10^10 s^-1) Radical->Rebound Path A (Clearance) RingOpen Ring Opening (k_open ~ 10^8 - 10^11 s^-1) Radical->RingOpen Path B (Inactivation) Alcohol Benzylic Alcohol (Stable Metabolite) Rebound->Alcohol AlkylRad Ring-Opened Alkyl Radical RingOpen->AlkylRad HemeAdduct N-Alkylated Heme (Dead Enzyme) AlkylRad->HemeAdduct Covalent Binding

Figure 1: The Metabolic Bifurcation. The fate of the PCP derivative depends on the ratio of the rebound rate (


) to the ring-opening rate (

). If

is competitive, suicide inhibition occurs.

Case Study: Tranylcypromine (TCP) & LSD1 Inhibitors

Tranylcypromine (trans-2-phenylcyclopropylamine) serves as the archetype for this class. Its behavior highlights the distinct mechanisms of therapeutic action versus metabolic toxicity.

Therapeutic Mechanism (LSD1/MAO) vs. Metabolic Toxicity (CYP)

While both mechanisms involve ring opening, the targets differ fundamentally.

FeatureTherapeutic Target (LSD1 / MAO)Metabolic Liability (CYP450)
Cofactor Target FAD (Flavin Adenine Dinucleotide) Heme (Iron Protoporphyrin IX)
Mechanism Nucleophilic attack by FAD N(5) on the cyclopropane ring.Radical attack by ring-opened substrate on Heme Nitrogen.
Outcome Irreversible inhibition of target (Desired).[1][2][3][4][5]Irreversible inactivation of clearance enzyme (DDI Risk).
Key Isoforms LSD1 (KDM1A), MAO-A, MAO-BCYP2C19, CYP2D6, CYP2A6
Kinetic Parameters of Inactivation

Quantitative data from literature highlights the potency of TCP as a mechanism-based inhibitor.

Table 1: Inactivation Kinetics of Tranylcypromine against Human CYPs

CYP IsoformType of Inhibition

(

M)

(min

)
Clinical Relevance
CYP2C19 Mechanism-Based320.40High (Major DDI risk for PMs*)
CYP2A6 Mechanism-Based2-50.35Moderate
CYP2D6 Competitive / MBI3670.05Low (Weak affinity)
CYP2C9 Non-competitive56N/ALow

Note: PMs = Poor Metabolizers. Data synthesized from Salsali et al. and related kinetic studies.

Experimental Protocol: Determining and

To validate if a new PCP derivative acts as a suicide inhibitor, a standard IC50 shift assay is insufficient. You must determine the inactivation rate constant (


) and the affinity constant (

) using a dilution method to rule out reversible inhibition.
The "Dilution" Protocol (Self-Validating Workflow)

This protocol distinguishes between reversible binding (which disappears upon dilution) and covalent inactivation (which persists).

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP.[6]

  • Inhibitor: Test compound (PCP derivative) at 0, 0.2

    
    , 1
    
    
    
    , 5
    
    
    , 10
    
    
    .
  • Probe Substrate: Specific to the CYP (e.g., S-Mephenytoin for 2C19).[7]

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase):

    • Incubate Enzyme + Test Inhibitor + NADPH at 37°C.

    • Critical Variable: Time.[2][8][9] Aliquot samples at

      
       min.
      
    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • The "Jump" (Dilution Step):

    • Dilute the aliquots 20-50 fold into a secondary mixture containing the Probe Substrate and excess NADPH.

    • Why? This dilution lowers the concentration of the Test Inhibitor below its IC50. If inhibition persists, it is covalent (irreversible).

  • Secondary Incubation (Activity Phase):

    • Incubate for a short period (linear range of metabolite formation).

    • Quench with Acetonitrile/Formic Acid.

  • Analysis:

    • Measure probe metabolite via LC-MS/MS.[7][9]

    • Plot ln(% Residual Activity) vs. Pre-incubation Time.

    • Extract

      
       (slope) for each inhibitor concentration.
      
    • Fit

      
       vs. [I] using the Kitz-Wilson equation:
      
      
      
      
Workflow Visualization

MBI_Protocol cluster_logic Logic Check Step1 Step 1: Primary Incubation (Enzyme + PCP Inhibitor + NADPH) Sampling Sample at t = 0, 5, 10, 15, 20 min Step1->Sampling Dilution Step 2: The 'Jump' (50x Dilution) Target: [Inhibitor] << IC50 Sampling->Dilution Aliquot Transfer Step3 Step 3: Secondary Incubation (Add Probe Substrate) Dilution->Step3 Unbound Inhibitor Dissociates Readout LC-MS/MS Analysis Calculate k_obs Step3->Readout Check If inhibition persists after dilution -> MBI confirmed

Figure 2: The Dilution Protocol Workflow. The critical step is the 50x dilution, which ensures that any observed inhibition is due to permanently inactivated enzyme, not reversible binding.

Strategic Mitigation in Drug Design

When developing LSD1 inhibitors or other PCP-based drugs, the goal is to maintain the ring opening required for therapeutic efficacy while minimizing CYP inactivation.

  • Steric Shielding: Substitution at the cyclopropane carbons (e.g., methyl or fluorine) can alter the geometry of the transition state. However, this often affects target potency.

  • Electronic Tuning: Adding electron-withdrawing groups (EWGs) to the phenyl ring can destabilize the radical intermediate formed during P450 oxidation, potentially slowing the ring-opening rate (

    
    ) enough to allow the "Rebound" pathway (
    
    
    
    ) to dominate, resulting in a clearable metabolite rather than a suicide inhibitor.
  • Scaffold Hopping: Moving from "Catalytic Inhibitors" (PCPs) to "Scaffolding Inhibitors" (non-covalent binders like SP-2509) avoids the radical clock mechanism entirely, though often with different pharmacological profiles.

References

  • Salsali, M., et al. "Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6."[3] Cellular and Molecular Neurobiology, 2004.[3]

  • Yang, J., et al. "Kinetic values for mechanism-based enzyme inhibition: assessing the bias introduced by the conventional experimental protocol."[9] European Journal of Pharmaceutical Sciences, 2005.[9]

  • Ortiz de Montellano, P.R. "Radical clocks, their C-H hydroxylation mechanism by cytochrome P450, and other reactivity patterns." Journal of the American Chemical Society, 2004.

  • Bailey, C.P., et al. "Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione."[1][10] Frontiers in Immunology, 2020.[1][10]

  • Walsky, R.L., et al. "Mechanism-based inactivation of human cytochrome P450 enzymes: strategies for diagnosis and drug-drug interaction risk assessment." Xenobiotica, 2007.[9]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Guidance for Industry, 2020.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(2-Phenylcyclopropyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-phenylcyclopropyl)ethan-1-ol starting from cinnamyl alcohol . While cinnamyl alcohol is a readily available commodity chemical, the target molecule requires two distinct synthetic challenges: (1) the stereoselective construction of the cyclopropane core and (2) a one-carbon homologation of the resulting primary alcohol.

This guide utilizes the Furukawa modification of the Simmons-Smith reaction to ensure diastereoselectivity, followed by a high-yield nitrile-homologation sequence . This route is preferred over direct alkylation strategies due to its operational safety profile and avoidance of homoallylic ring-opening side reactions common with cyclopropylmethyl metallics.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Retro-Synthesis & Mechanism

The synthesis is divided into two phases.[1] The stereochemistry of the starting material (trans-cinnamyl alcohol) dictates the relative stereochemistry of the cyclopropane product due to the concerted nature of the Simmons-Smith insertion.

Reaction Pathway Analysis
  • Phase I: Directed Cyclopropanation. The hydroxyl group of cinnamyl alcohol coordinates with the organozinc reagent, directing the methylene insertion to the syn face. This preserves the trans relationship between the phenyl group and the hydroxymethyl group.

  • Phase II: Homologation. A classic

    
     displacement sequence extends the carbon chain. The alcohol is activated as a mesylate, displaced by cyanide, and subsequently hydrolyzed and reduced to the target ethanol derivative.
    

ReactionScheme cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Homologation SM Cinnamyl Alcohol (C9H10O) INT1 Zn-Complex Intermediate SM->INT1 Et2Zn, CH2I2 DCM, -10°C PROD1 (2-Phenylcyclopropyl) methanol (C10H12O) INT1->PROD1 Simmons-Smith Insertion INT2 Mesylate Intermediate PROD1->INT2 MsCl, Et3N INT3 Nitrile (C11H11N) INT2->INT3 NaCN, DMSO 50°C TARGET 2-(2-Phenylcyclopropyl) ethan-1-ol (Target C11H14O) INT3->TARGET 1. HCl/MeOH 2. LiAlH4

Figure 1: Synthetic pathway from Cinnamyl Alcohol to 2-(2-Phenylcyclopropyl)ethan-1-ol via Furukawa-Simmons-Smith cyclopropanation and nitrile homologation.

Phase 1: Stereoselective Cyclopropanation

Objective: Convert trans-cinnamyl alcohol to trans-(2-phenylcyclopropyl)methanol. Method: Furukawa Modification (


).[2][3]
Reagents & Equipment[2]
  • Substrate: trans-Cinnamyl alcohol (13.4 g, 100 mmol).

  • Reagents: Diethylzinc (1.0 M in hexanes, 200 mL), Diiodomethane (53.6 g, 200 mmol), Dichloromethane (anhydrous).

  • Safety: Diethylzinc is pyrophoric. Handle strictly under Nitrogen/Argon. Diiodomethane is light-sensitive.

Detailed Protocol
  • Inert Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and internal temperature probe. Flush with Argon.

  • Solvent Charge: Add anhydrous DCM (400 mL) and cool to -10°C using an acetone/ice bath.

  • Reagent Formation: Add Diethylzinc (200 mL, 1.0 M in hexanes) via cannula. Caution: Exothermic.

  • Carbenoid Generation: Dropwise add Diiodomethane (16.1 mL, 200 mmol) over 20 minutes, maintaining internal temperature < 0°C. A white precipitate (

    
    ) may form. Stir for 15 minutes at 0°C to form the active 
    
    
    
    species.
  • Substrate Addition: Dissolve Cinnamyl alcohol (13.4 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Note: The slow addition prevents uncontrolled exotherms. The hydroxyl group coordinates Zn, accelerating the reaction relative to unfunctionalized alkenes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Product (

      
      ) appears; Starting Material (
      
      
      
      ) disappears.
  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
     (200 mL). Vigorous gas evolution (ethane) will occur. Stir until bubbling ceases and two clear layers form.
    
  • Workup: Separate layers. Extract aqueous phase with DCM (

    
     mL). Wash combined organics with 10% 
    
    
    
    (to remove iodine traces), then brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is typically >90% pure. Purify via flash chromatography (Hexane/EtOAc 80:20) to yield (2-phenylcyclopropyl)methanol as a pale yellow oil.

    • Yield Expectation: 85-92% (12.6 - 13.6 g).

Phase 2: One-Carbon Homologation

Objective: Extend the side chain from -CH2OH to -CH2CH2OH. Method: Mesylation


 Cyanation 

Pinner Alcoholysis/Reduction.
Step A: Mesylation
  • Dissolve (2-phenylcyclopropyl)methanol (10 g, 67.5 mmol) in DCM (150 mL) with Triethylamine (14.1 mL, 101 mmol). Cool to 0°C.

  • Add Methanesulfonyl chloride (6.3 mL, 81 mmol) dropwise. Stir 1 hour at 0°C.

  • Wash with cold water, 1N HCl, and

    
    . Dry and concentrate to give the Mesylate intermediate . Use immediately (unstable on silica).
    
Step B: Cyanation (Nitrile Formation)
  • Dissolve the crude mesylate in DMSO (100 mL).

  • Add Sodium Cyanide (4.0 g, 81 mmol). Safety: NaCN is highly toxic. Use bleach traps for waste.

  • Heat to 50°C for 4 hours.

  • Workup: Pour into water (500 mL) and extract with

    
     (
    
    
    
    mL). The nitrile is less polar than the alcohol.
  • Concentrate to obtain 2-(2-phenylcyclopropyl)acetonitrile .

Step C: Conversion to Target Alcohol

Direct acidic hydrolysis to the acid followed by reduction is reliable.

  • Pinner Reaction/Hydrolysis: Dissolve nitrile in MeOH (50 mL). Bubble dry HCl gas (generated from

    
    ) into the solution at 0°C until saturation. Stir overnight at RT. Add water (20 mL) and reflux for 1 hour to ensure conversion to the methyl ester/acid mixture.
    
  • Reduction: Isolate the crude ester/acid mix by extraction. Dissolve in anhydrous THF (100 mL).

  • Add

    
     (2.0 equiv, 2.5 g) portions at 0°C.
    
  • Reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Add water (2.5 mL), 15% NaOH (2.5 mL), then water (7.5 mL). Filter the granular precipitate.

  • Final Purification: Concentrate filtrate. Distill (Kugelrohr) or flash chromatograph (Hexane/EtOAc 70:30).

Final Product: 2-(2-Phenylcyclopropyl)ethan-1-ol .

Analytical Validation

The following data confirms the structure and purity of the synthesized target.

Analytical MethodDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)

0.85 - 1.10 (m, 2H)
Cyclopropane ring methylene protons (high field).

1.65 - 1.80 (m, 2H)
New methylene linker (

).

3.75 (t, 2H)
Terminal hydroxymethyl protons (

).

7.10 - 7.30 (m, 5H)
Phenyl group protons (unchanged).
13C NMR

~15-25 ppm
Cyclopropane ring carbons (characteristic high field).

~62 ppm
Alcohol carbon (

).
IR Spectroscopy 3350 cm

(Broad)
O-H stretch (Strong).
3020-3080 cm

C-H stretch (Cyclopropane/Aromatic).

Workflow Visualization

Workflow start Start: Cinnamyl Alcohol step1 Cyclopropanation (Et2Zn / CH2I2 / DCM) start->step1 quench Quench (NH4Cl) Phase Separation step1->quench inter Intermediate: (2-Ph-CP)-MeOH quench->inter step2 Activation (MsCl / Et3N) inter->step2 step3 Substitution (NaCN / DMSO) step2->step3 step4 Hydrolysis & Reduction (HCl/MeOH -> LiAlH4) step3->step4 final Final Purification (Flash Column) step4->final end Target: 2-(2-Ph-CP)-Ethanol final->end

Figure 2: Operational workflow for the synthesis and purification stages.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959 , 81(16), 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24(1), 53-58. Link

  • Charette, A. B.; Marcoux, J.-F. "The Simmons-Smith Reaction: From the Discovery to the Enantioselective Variant." Synlett, 1995 , 1995(12), 1197-1207. Link

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103(4), 977–1050. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for Nitrile hydrolysis and LiAlH4 reduction protocols).

Sources

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings.[1][2] This protocol holds particular significance in medicinal chemistry and natural product synthesis, where the cyclopropane motif is a key structural element in many biologically active molecules.[3][4] This document offers a detailed guide to the Simmons-Smith cyclopropanation of cinnamyl alcohol, with a particular focus on the highly efficient Furukawa modification.

Introduction to Simmons-Smith Cyclopropanation

The Simmons-Smith reaction facilitates the conversion of alkenes into cyclopropanes through the action of an organozinc carbenoid.[1][5] The classic protocol involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[5][6] However, a significant advancement, known as the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1] This modification often leads to enhanced reactivity and greater reproducibility, especially for less nucleophilic alkenes.[1]

A key feature of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product.[1][7] Furthermore, the presence of a hydroxyl group in the substrate, as in cinnamyl alcohol, plays a crucial role in directing the stereochemical outcome of the reaction. The zinc reagent coordinates to the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond, a phenomenon known as syn-direction.[1][7][8]

Reaction Mechanism: The Role of the Zinc Carbenoid

The active reagent in the Simmons-Smith reaction is a zinc carbenoid, often represented as (iodomethyl)zinc iodide (ICH₂ZnI) when using the traditional Zn(Cu) couple, or a related species when using diethylzinc.[7][9] This carbenoid is not a free carbene but rather a metal-complexed species. The reaction proceeds through a concerted, "butterfly" transition state where the methylene group is transferred to the alkene, forming two new carbon-carbon bonds simultaneously.[4]

In the case of cinnamyl alcohol, the reaction mechanism is guided by the hydroxyl group:

  • Formation of the Zinc Alkoxide: The diethylzinc reacts with the hydroxyl group of cinnamyl alcohol to form a zinc alkoxide.

  • Formation of the Active Carbenoid: Diethylzinc reacts with diiodomethane to generate the active zinc carbenoid species.

  • Intramolecular Delivery: The zinc alkoxide coordinates the zinc carbenoid, bringing it into close proximity to the double bond.

  • Syn-Cyclopropanation: The methylene group is delivered to the same face of the double bond as the hydroxyl group, resulting in a high degree of diastereoselectivity.[1][7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Cinnamyl_Alcohol Cinnamyl Alcohol Zinc_Alkoxide Zinc Alkoxide Intermediate Cinnamyl_Alcohol->Zinc_Alkoxide Reacts with Et2Zn Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Zinc_Alkoxide Zinc_Carbenoid {ICH2ZnEt | Active Zinc Carbenoid} Diethylzinc->Zinc_Carbenoid Reacts with CH2I2 Diiodomethane Diiodomethane (CH2I2) Diiodomethane->Zinc_Carbenoid Product (2-phenylcyclopropyl)methanol Zinc_Alkoxide->Product Intramolecular Delivery & Cyclopropanation Zinc_Carbenoid->Product Experimental_Workflow Start Start: Flame-dried flask under Argon Add_Cinnamyl_DCM 1. Dissolve Cinnamyl Alcohol in anhydrous DCM Start->Add_Cinnamyl_DCM Cool_Solution 2. Cool solution to 0 °C (ice bath) Add_Cinnamyl_DCM->Cool_Solution Add_Et2Zn 3. Add Diethylzinc dropwise Cool_Solution->Add_Et2Zn Stir_1 4. Stir for 20 minutes at 0 °C Add_Et2Zn->Stir_1 Add_CH2I2 5. Add Diiodomethane dropwise Stir_1->Add_CH2I2 Warm_to_RT 6. Allow to warm to room temperature Add_CH2I2->Warm_to_RT Stir_Overnight 7. Stir overnight (12-16 hours) Warm_to_RT->Stir_Overnight Quench 8. Quench with sat. aq. NH4Cl at 0 °C Stir_Overnight->Quench Extract 9. Extract with DCM Quench->Extract Wash 10. Wash organic layer with brine Extract->Wash Dry 11. Dry over MgSO4 Wash->Dry Concentrate 12. Concentrate under reduced pressure Dry->Concentrate Purify 13. Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Simmons-Smith cyclopropanation of cinnamyl alcohol.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cinnamyl alcohol (1.34 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the cinnamyl alcohol is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Slowly add diethylzinc (1.0 M solution in hexanes, 22.0 mL, 22.0 mmol) dropwise via syringe over 15 minutes. Effervescence (ethane gas evolution) will be observed.

  • Stirring: Stir the reaction mixture at 0 °C for 20 minutes after the addition of diethylzinc is complete.

  • Addition of Diiodomethane: Add diiodomethane (1.7 mL, 18.0 mmol) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (~30 mL). [10]9. Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2-phenylcyclopropyl)methanol. [11][12]

Tips for Success and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive reagents (moisture contamination).- Insufficient reaction time.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.<[7][13]br>- Use freshly opened or properly stored anhydrous solvents and reagents.- Extend the reaction time and continue monitoring by TLC.
Formation of side products - Excess reagent leading to methylation of the alcohol.<[1]br>- Reaction temperature too high.- Use the stoichiometric amounts of reagents as indicated.- Maintain the recommended reaction temperatures.
Difficult purification - Presence of zinc salts.- The aqueous work-up with saturated ammonium chloride is crucial for removing zinc salts.<[7][10]br>- Ensure thorough washing during the work-up.

Conclusion

The Furukawa-modified Simmons-Smith cyclopropanation of cinnamyl alcohol is a highly effective and diastereoselective method for the synthesis of (2-phenylcyclopropyl)methanol. The directing effect of the hydroxyl group is paramount in achieving high stereocontrol. Careful attention to anhydrous conditions and the safe handling of pyrophoric reagents are critical for a successful and safe reaction. This protocol provides a robust foundation for researchers and drug development professionals to utilize this powerful transformation in their synthetic endeavors.

References

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Simmons-Smith Reaction - SynArchive. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC. [Link]

  • Organic / Simmons-Smith Reaction - Furman Chemistry 120 - PBworks. [Link]

  • Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc - Chemical Communications (RSC Publishing). [Link]

  • Zinc–copper couple - Wikipedia. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed. [Link]

  • norcarane - Organic Syntheses Procedure. [Link]

  • Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis - YouTube. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • Asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol catalyzed by aziridines 1-12. - ResearchGate. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]

  • SUPPORTING INFORMATION Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineerin - The Royal Society of Chemistry. [Link]

  • Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s) Kevin E. Persaud, Aleksandr Knyazev, Rahaf Sarrar, [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]

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Application Note: High-Fidelity Reduction of 2-Phenylcyclopropylacetic Acid to 2-Phenylcyclopropylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenylcyclopropylethanol is a valuable chemical intermediate, notably serving as a precursor in the synthesis of tranylcypromine, a monoamine oxidase inhibitor used as an antidepressant and anxiolytic.[1][2] The precise and stereocontrolled reduction of 2-phenylcyclopropylacetic acid is a critical step in accessing this important molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of 2-phenylcyclopropylacetic acid to its corresponding alcohol, 2-phenylcyclopropylethanol. We will delve into the mechanistic rationale behind reagent selection, present detailed experimental protocols for two robust methods, and outline analytical techniques for reaction monitoring and product characterization.

Rationale for Reagent Selection: A Comparative Analysis

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the choice of reducing agent is paramount to achieving high yield and purity, especially when dealing with substrates that may be sensitive to harsh reaction conditions. Two of the most common and effective reagents for this transformation are Lithium Aluminum Hydride (LAH) and Borane (BH₃).

2.1. Lithium Aluminum Hydride (LAH): A Powerful, Non-Selective Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[3][4] Its high reactivity stems from the polarized Al-H bonds, which deliver a hydride (H⁻) to the electrophilic carbonyl carbon.

The mechanism for LAH reduction of a carboxylic acid involves an initial acid-base reaction where the acidic proton of the carboxylic acid is deprotonated by the basic hydride, liberating hydrogen gas.[5][6][7] Subsequent hydride attacks on the carboxylate intermediate lead to the formation of an aldehyde, which is immediately further reduced to the primary alcohol.[3][4][5]

While highly effective, the high reactivity of LAH also presents challenges. It reacts violently with protic solvents, including water and alcohols, necessitating strictly anhydrous reaction conditions.[8][9] Furthermore, its lack of chemoselectivity can be a drawback when other reducible functional groups are present in the molecule.

2.2. Borane (BH₃): A Milder, More Chemoselective Alternative

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·DMS) for easier handling, offers a milder and more chemoselective approach to carboxylic acid reduction.[10][11][12] Borane reacts preferentially with carboxylic acids over many other functional groups, such as esters and ketones, making it an excellent choice for selective reductions.[10][13]

The mechanism of borane reduction involves the coordination of the Lewis acidic boron to the carbonyl oxygen, activating the carbonyl group towards hydride attack.[10] This is followed by a series of steps leading to the formation of a trialkoxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.

The milder nature of borane and its complexes generally leads to cleaner reactions with fewer side products. However, borane reagents are also water-sensitive and require handling under an inert atmosphere.[14][15][16]

Table 1: Comparison of LAH and Borane for Carboxylic Acid Reduction

FeatureLithium Aluminum Hydride (LAH)Borane (BH₃)
Reactivity Very high, reduces a wide range of functional groups.[3]High, but more chemoselective for carboxylic acids.[10][11]
Chemoselectivity Low, will reduce most carbonyl-containing functional groups.[3]High, can selectively reduce carboxylic acids in the presence of esters, ketones, etc.[10][13]
Reaction Conditions Strictly anhydrous, typically in ethers like THF or diethyl ether.[4]Anhydrous, typically in THF.[12]
Safety Highly reactive with water and protic solvents, pyrophoric solid.[8][17][18]Flammable gas (diborane), complexes are easier to handle but still require care.[14][15][19][20]
Workup Careful quenching with a specific sequence of reagents (e.g., Fieser workup).Typically quenched with methanol followed by aqueous workup.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 2-phenylcyclopropylacetic acid using both Lithium Aluminum Hydride and Borane-THF complex.

3.1. Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of 2-phenylcyclopropylacetic acid to 2-phenylcyclopropylethanol using the powerful reducing agent, lithium aluminum hydride.

Materials:
  • 2-phenylcyclopropylacetic acid

  • Lithium Aluminum Hydride (LAH), powder

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

Procedure:
  • Reaction Setup: Under an inert atmosphere, add 1.5 equivalents of LAH powder to a dry round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1 equivalent of 2-phenylcyclopropylacetic acid in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylcyclopropylethanol.

  • Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[21][22]

3.2. Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol describes a more chemoselective method for the reduction of 2-phenylcyclopropylacetic acid using a borane-THF complex.

Materials:
  • 2-phenylcyclopropylacetic acid

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

Procedure:
  • Reaction Setup: To a solution of 1 equivalent of 2-phenylcyclopropylacetic acid in anhydrous THF under an inert atmosphere, cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of the 1 M BH₃·THF solution via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane.

  • Workup: Remove the solvent under reduced pressure. Add diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Further Purification (Optional): Purify the crude alcohol by silica gel chromatography or vacuum distillation.[21][22]

Analytical Characterization

Thorough characterization of the product is essential to confirm its identity and purity. The following analytical techniques are recommended.

4.1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting carboxylic acid from the product alcohol. The spots can be visualized using a UV lamp or by staining with an appropriate reagent like potassium permanganate.

4.2. High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of purity, a reversed-phase HPLC method is recommended.[23][24][25]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with or without a modifier like 0.1% formic acid.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Quantification: Purity can be determined by comparing the peak area of the product to the total peak area of all components in the chromatogram.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both confirming the identity of the product and assessing its purity.[26] The mass spectrum will show the molecular ion peak corresponding to 2-phenylcyclopropylethanol, and the fragmentation pattern will be characteristic of the molecule's structure.

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product. The spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the successful reduction of the carboxylic acid to the primary alcohol.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow Start 2-Phenylcyclopropylacetic Acid in Anhydrous THF Add_Reducing_Agent Add Reducing Agent (LAH or BH3-THF) at 0°C Start->Add_Reducing_Agent Step 1 Reaction Stir at Room Temperature (Monitor by TLC) Add_Reducing_Agent->Reaction Step 2 Quench Quench Reaction (Fieser or Methanol) Reaction->Quench Step 3 Workup Aqueous Workup & Extraction Quench->Workup Step 4 Purification Dry, Concentrate & Purify Workup->Purification Step 5 Product 2-Phenylcyclopropylethanol Purification->Product Step 6

Caption: A generalized workflow for the reduction of 2-phenylcyclopropylacetic acid.

G Carboxylic_Acid 2-Phenylcyclopropylacetic Acid C₆H₅-CH(CH₂)CH-CH₂-COOH Alcohol 2-Phenylcyclopropylethanol C₆H₅-CH(CH₂)CH-CH₂-CH₂OH Carboxylic_Acid->Alcohol Reduction Reducing_Agent Reducing Agent [H⁻] (from LAH or BH₃) Reducing_Agent->Alcohol

Caption: Chemical transformation from carboxylic acid to primary alcohol.

Safety Precautions

Both Lithium Aluminum Hydride and Borane complexes are hazardous reagents and must be handled with extreme care in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LAH): LAH is a water-reactive and flammable solid.[8][27] It can ignite upon contact with moisture.[8] Always handle LAH under an inert atmosphere (nitrogen or argon).[9] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[27] A Class D fire extinguisher for metal fires should be readily available.[8][17]

  • Borane Complexes (BH₃·THF, BH₃·DMS): Borane is a toxic and flammable gas.[20] Its complexes in solution are easier to handle but still pose risks.[14][16] These reagents are also water-reactive and should be handled under an inert atmosphere.[14] Ensure adequate ventilation to avoid inhalation of vapors.[20]

Conclusion

The reduction of 2-phenylcyclopropylacetic acid to 2-phenylcyclopropylethanol is a key transformation in the synthesis of important pharmaceutical compounds. Both Lithium Aluminum Hydride and Borane are effective reagents for this purpose, with the choice between them depending on the specific requirements of the synthesis, particularly with regard to chemoselectivity. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely perform this reduction and obtain the desired product in high yield and purity.

References

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids (video). Retrieved from [Link]

  • Mathieu, A., & Püntener, K. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(3), 363-376.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G Myers Research Group. Retrieved from [Link]

  • Mathieu, A., & Püntener, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 963-968.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

  • Yang, Y., et al. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(2), 249-254.
  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Movassaghi, M., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(1), 4-18.
  • ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and.... Retrieved from [Link]

  • World Intellectual Property Organization. (2021).
  • Gientka, I., et al. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 232, 38-45.
  • Zhou, Y., et al. (2019). Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica. ACS Synthetic Biology, 8(11), 2567-2577.
  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Steib, C. T., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(35), 9482-9489.
  • Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Phenylacetic Acid a. Retrieved from [Link]

  • Gutsche, C. D. (1948). The Stereochemistry of the 2-Phenylcyclohexanecarboxylic Acids and the β-(2-Phenylcyclohexane)-propionic Acids. Journal of the American Chemical Society, 70(12), 4150-4154.
  • Google Patents. (n.d.).
  • Roces-Suárez, A., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5486.
  • Dalal, M. (n.d.). CHAPTER 2. Dalal Institute. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Agilent. (n.d.). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)
  • Hadad, G. M., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 74(1), 31-36.
  • Ando, R., et al. (2001). Convenient Synthesis of 2-Phenylcyclopropenone Acetals. Tetrahedron Letters, 42(23), 3909-3911.
  • El-Kimary, E. I., et al. (2020). A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals using a fast and economic RP-HPLC method; a case study for a mixture of piracetam, ketoprofen and omeprazole drugs. RSC Advances, 10(49), 29331-29339.
  • Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution.

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Application Note: 2-(2-Phenylcyclopropyl)ethan-1-ol as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of highly selective, conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. 2-(2-Phenylcyclopropyl)ethan-1-ol (CAS No. 1597326-71-0) has emerged as a critical chiral building block[1]. By combining the rigid, sterically defined core of a phenylcyclopropane with the versatile reactivity of a primary alcohol, this molecule serves as an advanced intermediate for the synthesis of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors and Monoamine Oxidase (MAO) inhibitors[2][3]. This application note details the structural rationale, biological applications, and validated synthetic protocols for derivatizing this building block.

Structural Rationale & Mechanistic Insights

The utility of 2-(2-Phenylcyclopropyl)ethan-1-ol stems from three distinct structural features:

  • The Cyclopropane Core: The strained three-membered ring acts as a rigid spacer, locking the molecule into a specific conformational space. This restriction minimizes entropic penalties upon target binding and is a proven motif in numerous blockbuster drugs[4].

  • The Phenyl Ring: The aromatic system provides essential hydrophobic packing and

    
     stacking interactions within the hydrophobic pockets of target enzymes (e.g., the substrate-binding cavity of LSD1)[2].
    
  • The Primary Alcohol Handle: Unlike the amine group in tranylcypromine (TCP), the primary alcohol in 2-(2-Phenylcyclopropyl)ethan-1-ol is a highly versatile synthetic handle[1]. It can be oxidized to an aldehyde or carboxylic acid for amidation, or activated (via mesylation/tosylation) for nucleophilic substitution, allowing for the rapid generation of diverse compound libraries without disturbing the delicate cyclopropane stereocenters.

Applications in Epigenetics & Neuropharmacology

Targeting LSD1 (KDM1A)

Tranylcypromine (TCP) is a classic non-selective MAO inhibitor that was later discovered to inhibit LSD1, an enzyme overexpressed in various cancers[3]. LSD1 regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4).

Derivatives synthesized from 2-(2-Phenylcyclopropyl)ethan-1-ol allow chemists to explore the chemical space beyond the primary amine of TCP. By extending the alkyl chain or attaching bulky spirocyclic or substituted benzyl groups, researchers can significantly enhance LSD1 selectivity over MAO-A and MAO-B[5].

Mechanistically, the cyclopropyl ring of these derivatives covalently modifies the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site via a single-electron transfer mechanism, leading to irreversible enzyme blockade[3].

Pathway A Phenylcyclopropane Derivatives B LSD1 (KDM1A) Active Site A->B Target Binding C FAD Cofactor Covalent Adduct B->C Single-Electron Transfer D H3K4 Demethylation Inhibited C->D Irreversible Blockade E Chromatin Remodeling & Gene Activation D->E Epigenetic Shift

Mechanism of action for LSD1 inhibition by phenylcyclopropane derivatives.

Experimental Workflows & Protocols

The following protocols detail the conversion of 2-(2-Phenylcyclopropyl)ethan-1-ol into active pharmaceutical intermediates.

Workflow A 2-(2-Phenylcyclopropyl) ethan-1-ol B Mild Oxidation (DMP, DCM) A->B Handle Activation C Activation & Substitution (MsCl, then NaN3) A->C Nucleophilic Substitution D Aldehyde Intermediate B->D E Azide Intermediate C->E F LSD1 / MAO Inhibitors D->F Reductive Amination G Homologated Amine E->G Staudinger Reduction G->F Scaffold Decoration

Synthetic workflow for derivatizing 2-(2-Phenylcyclopropyl)ethan-1-ol into active inhibitors.

Protocol 1: Mild Oxidation to 2-(2-Phenylcyclopropyl)acetaldehyde

Causality & Rationale: Strong oxidants (e.g., Jones reagent,


) can cause over-oxidation to the carboxylic acid or induce acid-catalyzed ring-opening of the strained cyclopropane. Dess-Martin Periodinane (DMP) is selected for its mildness, neutral conditions, and high chemoselectivity.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(2-Phenylcyclopropyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Note: Controlling the initial exotherm is critical to prevent degradation.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active alcohol spot (lower

    
    , stains strongly with 
    
    
    
    ) is entirely replaced by the aldehyde spot (higher
    
    
    ).
  • Quench & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear (this reduces iodine byproducts and neutralizes acetic acid).
  • Isolation: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde.
    
Protocol 2: Conversion to Homologated Amine via Staudinger Reduction

Causality & Rationale: Direct amination of the alcohol is harsh. Converting the alcohol to a mesylate followed by azide displacement is highly efficient. For the final reduction, the Staudinger reduction (


) is strictly employed over transition-metal catalyzed hydrogenation (

). Palladium-catalyzed hydrogenation carries a severe risk of hydrogenolytic cleavage of the cyclopropane ring, which would destroy the pharmacophore.

Step-by-Step Procedure:

  • Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add Triethylamine (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (1.5 eq). Stir for 1.5 hours. Quench with water, extract, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add Sodium Azide (2.0 eq) and heat to 60 °C for 4 hours.

    • Self-Validation: Check IR spectroscopy of an aliquot; a strong, sharp band at

      
       confirms azide formation.
      
    • Safety Note: Low molecular weight azides are potentially explosive. Do not concentrate the azide intermediate to absolute dryness.

  • Staudinger Reduction: Dissolve the azide (1.0 eq) in a THF/Water mixture (10:1). Add Triphenylphosphine (1.2 eq) in small portions at room temperature. Stir for 12 hours. Nitrogen gas evolution will be observed.

  • Isolation: Acidify the mixture with 1M HCl to pH 2, wash with diethyl ether to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM. Dry and concentrate to yield the pure 2-(2-Phenylcyclopropyl)ethan-1-amine.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected outcomes for the functionalization of 2-(2-Phenylcyclopropyl)ethan-1-ol.

TransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
Oxidation (Aldehyde) DMP, DCM0 to 252.085 – 90>98%
Mesylation MsCl,

, DCM
01.595>99%
Azidation

, DMF
604.088>95%
Reduction (Amine)

, THF/

2512.082>97%

References

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. Available at:[Link]

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Application Note: Biocatalytic Production of Phenylcyclopropyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Phenylcyclopropyl motifs are privileged structures in drug discovery, serving as core pharmacophores in monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine) and P2Y12 receptor antagonists (e.g., ticagrelor)[1]. The asymmetric synthesis of chiral phenylcyclopropyl ethanol and methanol derivatives conventionally requires transition-metal catalyzed cyclopropanation using hazardous diazo compounds[2].

Biocatalysis provides a highly enantioselective, sustainable alternative. This guide details two advanced biocatalytic strategies for synthesizing these critical derivatives:

  • De Novo Reductive Carbocyclization : Utilizing engineered Old Yellow Enzymes (OYEs) to forge the cyclopropane ring directly from acyclic precursors[3].

  • Kinetic Resolution : Employing immobilized lipases to resolve racemic phenylcyclopropyl alcohols into enantiopure building blocks[4].

Mechanistic Rationale & Enzyme Selection

Engineered Ene Reductases (OYEs)

Wild-type ene reductases, such as OPR3 (from Solanum lycopersicum) and YqjM (from Bacillus subtilis), canonically reduce the C=C double bond of α,β-unsaturated carbonyls[3]. The catalytic cycle involves the transfer of a hydride from the reduced FMN cofactor to the β-carbon, forming an enolate intermediate. In the wild-type enzyme, a conserved tyrosine residue (e.g., Tyr190 in OPR3) rapidly protonates the α-carbon.

The Engineering Leap : By mutating this critical proton donor to a non-protic residue (e.g., OPR3 Y190F or YqjM Y169F), the lifetime of the enolate intermediate is artificially extended. If the substrate contains a pendant electrophile (such as an ω-halogen), the enolate undergoes an intramolecular nucleophilic attack, yielding a cyclopropane ring with up to >99% enantiomeric excess (ee)[3].

Lipase-Catalyzed Kinetic Resolution

Immobilized lipases, notably Candida antarctica Lipase B (CALB, commercially available as Novozym 435) and Amano PS, are highly effective for the kinetic resolution of racemic phenylcyclopropyl alcohols[5]. The causality of this resolution lies in the stereospecific architecture of the lipase's catalytic triad. The enzyme selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols according to Kazlauskas' rule) using an acyl donor like vinyl acetate. The unreacted S-enantiomer and the acylated R-enantiomer can then be easily separated via chromatography[4].

Visualization of the Carbocyclization Pathway

OYE_Mechanism Sub Acyclic Substrate (e.g., ω-halo enal) FMN FMN Hydride Transfer Sub->FMN NADPH dependent Enolate Enolate Intermediate FMN->Enolate β-carbon reduction Cyclization Intramolecular Cyclization Enolate->Cyclization Y190F mutation prevents protonation Product Phenylcyclopropyl Derivative Cyclization->Product Halide displacement

Mechanistic pathway of reductive carbocyclization by engineered OYE ene reductases.

Experimental Protocols

Protocol A: Asymmetric Reductive Carbocyclization using OPR3 Y190F

Objective: Synthesize (1R,2R)-2-phenylcyclopropyl derivatives from α-halo-substituted α,β-unsaturated precursors. Self-Validating Design: This protocol includes a wild-type OPR3 control to verify that cyclization is exclusively driven by the Y190F mutation, ensuring the system validates its own mechanistic premise[3].

  • Biocatalyst Preparation:

    • Express OPR3 Y190F in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

    • Rationale: Purified enzymes prevent side reactions from endogenous E. coli reductases, ensuring the observed ee is solely from the engineered OPR3[3].

  • Reaction Setup:

    • In a 10 mL glass vial, prepare 5 mL of potassium phosphate buffer (50 mM, pH 7.0).

    • Add FMN (50 µM), NADP+ (100 µM), glucose (50 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

    • Rationale: The GDH/glucose system continuously recycles NADPH, maintaining the catalytic cycle while keeping the costly NADP+ concentration economically viable[3].

  • Substrate Addition & Incubation:

    • Dissolve the acyclic precursor (e.g., 4-chloro-3-phenylbut-2-enal) in DMSO and add to the reaction mixture (final substrate concentration: 10 mM, final DMSO: 5% v/v).

    • Add purified OPR3 Y190F (10 µM).

    • Incubate at 30°C, 120 rpm for 24 hours.

  • Validation Controls:

    • Negative Control: Omit OPR3 Y190F. (Expectation: No conversion).

    • Positive Control: Use Wild-Type OPR3. (Expectation: Linear reduced product, no cyclopropane formation)[3].

  • Extraction & Analysis:

    • Extract the reaction mixture with ethyl acetate (3 x 5 mL). Dry over MgSO4 and concentrate.

    • Analyze via chiral GC/FID to determine conversion and enantiomeric excess.

Protocol B: Lipase-Catalyzed Kinetic Resolution of Phenylcyclopropyl Alcohols

Objective: Resolve racemic (2-phenylcyclopropyl)ethanol into enantiopure building blocks.

  • Reaction Setup:

    • Dissolve racemic (2-phenylcyclopropyl)ethanol (50 mM) in dry methyl tert-butyl ether (MTBE) (10 mL).

    • Rationale: MTBE is a non-polar solvent that maintains lipase structural rigidity and prevents water-induced ester hydrolysis, driving the thermodynamic equilibrium strictly toward acylation[6].

  • Acyl Donor & Enzyme Addition:

    • Add vinyl acetate (150 mM, 3 equivalents).

    • Rationale: Vinyl acetate is an irreversible acyl donor; the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, making the acylation irreversible[4].

  • Catalysis:

    • Add Novozym 435 (CALB immobilized on macroporous acrylic resin, 50 mg).

    • Incubate at 35°C, 150 rpm.

  • Monitoring (Self-Validation):

    • Take 50 µL aliquots at 2, 4, 8, and 24 hours. Evaporate MTBE, dissolve in hexane/isopropanol, and analyze via chiral HPLC.

    • Rationale: Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric purity of the remaining unreacted alcohol[4].

  • Separation:

    • Filter the resin to recover the biocatalyst (can be reused up to 5 times without significant activity loss)[5].

    • Separate the acylated (R)-ester and the unreacted (S)-alcohol via silica gel flash chromatography.

Quantitative Data Summary

BiocatalystReaction TypeSubstrate TypeYield (%)Enantiomeric Excess (ee %)Key Advantage
OPR3 Y190F Reductive Carbocyclizationω-Halo-α,β-unsaturated carbonyls71 - 75%>99%De novo ring formation from acyclic precursors[3]
YqjM Y169F Reductive Carbocyclizationω-Halo-α,β-unsaturated carbonyls65 - 80%>95%Broad substrate scope, alternative stereopreference[3]
Novozym 435 Kinetic ResolutionRacemic phenylcyclopropyl alcohols~49% (max 50%)>99%Highly scalable, reusable immobilized enzyme[5]
Amano PS Kinetic ResolutionFluorinated phenylcyclopropyl methanols~48% (max 50%)>98%Excellent for sterically hindered/fluorinated analogs[4]

References

1.1 - PubMed / NIH 2. 6 - ResearchGate 3. 5 - Catalysis Science & Technology (RSC Publishing) 4. 3 - Angewandte Chemie International Edition / PMC 5.4 - Tetrahedron: Asymmetry / LookChem 6.2 - ResearchGate

Sources

Reagents for cyclopropanation of styrene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclopropanation of Styrene Derivatives

Abstract

Cyclopropyl moieties are privileged pharmacophores in drug discovery, often serving as bioisosteres for alkene or gem-dimethyl groups to improve metabolic stability and restrict conformational freedom ("Escape from Flatland"). Styrene derivatives are the most common precursors for these motifs due to the electronic activation provided by the aromatic ring. This guide details three distinct methodologies for cyclopropanating styrenes, selected based on stereochemical requirements, scalability, and safety profiles: the Furukawa-modified Simmons-Smith reaction , Rhodium(II)-catalyzed enantioselective cyclopropanation , and a modern Iron-catalyzed in situ diazomethane generation protocol.

Section 1: Strategic Reagent Selection

Before initiating wet chemistry, select the methodology that aligns with your target molecule's requirements.

FeatureSimmons-Smith (Furukawa) Rh(II) Catalysis (Diazo) Fe(III) / Aqueous (Green)
Reagents

+

Rh(II) dimer + DiazoacetateFe(TPP)Cl + Diazald + KOH
Mechanism Concerted (Butterfly TS)Metal-Carbenoid (Stepwise)Radical/Carbenoid
Stereochemistry Stereospecific (Retains alkene geometry)Enantioselective (Ligand dependent)Diastereoselective (Trans-major)
Substrate Scope Electron-rich & neutral styrenesElectron-rich styrenesBroad, tolerates water
Safety Profile Pyrophoric (

)
Explosion Risk (Diazo)High (Avoids diazo isolation)
Key Limitation No enantiocontrol on prochiral alkenesCost of RhodiumLimited to simple methylene transfer

Section 2: The Stereospecific Standard – Furukawa Modification

The classic Simmons-Smith reaction uses a Zn-Cu couple, which is heterogeneous and notoriously difficult to activate reproducibly. The Furukawa modification uses diethylzinc (


), providing a homogeneous, highly reactive, and reproducible system.

Mechanism & Causality: The reaction proceeds via a concerted "butterfly-type" transition state.[1] Because the transfer of the methylene group happens simultaneously with the cleavage of the C-Zn bond, the stereochemical information of the starting styrene is perfectly preserved.[2]

  • Trans-styrene

    
    Trans-cyclopropane.
    
  • Cis-styrene

    
    Cis-cyclopropane.
    
Protocol 1: Cyclopropanation of trans- -Methylstyrene

Reagents:

  • trans-

    
    -Methylstyrene (1.0 equiv)
    
  • Diethylzinc (1.0 M in hexanes, 2.0 equiv) [PYROPHORIC]

  • Diiodomethane (

    
    , 2.0 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Charge the flask with styrene (e.g., 1.0 mmol) and anhydrous DCM (5 mL). Cool to 0 °C (ice bath).

  • Reagent Formation: Carefully add the

    
     solution (2.0 mmol) dropwise via syringe.
    
    • Critical Step: Wait 5 minutes. Then, add

      
       (2.0 mmol) dropwise.[1] A white precipitate (
      
      
      
      ) may form, but the active reagent (
      
      
      ) is in solution.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or GC-MS.

  • Quenching (Safety Critical): Cool back to 0 °C. Quench by slow addition of saturated aqueous

    
    .
    
    • Why? This destroys excess organozinc species and solubilizes zinc salts. Violent gas evolution (ethane) will occur; ensure good venting.

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    

Section 3: Enantioselective Catalysis – Rhodium(II) Carbenoids

For pharmaceutical intermediates where absolute stereochemistry is critical, Rhodium(II) catalysis is the industry standard. This method utilizes donor-acceptor carbenoids derived from diazo compounds.

Mechanism & Causality: Rh(II) dimers react with diazo compounds to form a metal-carbene.[3] The styrene double bond attacks this electrophilic carbene.

  • Challenge: Diazo compounds can dimerize (forming fumarates/maleates) instead of reacting with the styrene.

  • Solution:High Dilution / Slow Addition . Keeping the diazo concentration low favors the bimolecular reaction with styrene over the bimolecular dimerization.

Protocol 2: Asymmetric Cyclopropanation with Ethyl Diazoacetate (EDA)

Reagents:

  • Styrene derivative (1.0 equiv)[4][5]

  • 
     (0.5 – 1.0 mol%) – Chiral catalyst
    
  • Ethyl Diazoacetate (EDA) (1.2 equiv) [EXPLOSION HAZARD]

  • Hexanes or DCM (degassed)

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried Schlenk flask, dissolve the styrene (1.0 mmol) and Rh-catalyst (0.01 mmol) in degassed solvent (2 mL).

  • Syringe Pump Setup: Dissolve EDA (1.2 mmol) in a separate vial with solvent (Total volume 5 mL). Load this into a gas-tight syringe.

  • Controlled Addition: Place the reaction flask under

    
     at RT (or -78 °C for higher ee, substrate dependent).
    
  • Execution: Add the EDA solution via syringe pump over 4–8 hours .

    • Visual Cue: Nitrogen gas bubbles will evolve. If bubbling is vigorous, addition is too fast.

  • Purification: Once addition is complete, stir for an additional hour. Concentrate directly and purify via silica gel chromatography.

Section 4: The "Green" Alternative – Iron/KOH System

Handling isolated diazo compounds is hazardous on a kilogram scale. The method developed by the Carreira and Morandi groups allows for the in situ generation of diazomethane from safe precursors (Diazald) using simple iron catalysts in aqueous media.

Mechanism & Causality:

  • Safety: Diazomethane is generated in the aqueous phase and immediately consumed by the iron-catalyst in the organic phase (biphasic system).

  • Catalyst: Iron(III) tetraphenylporphyrin chloride (

    
    ) is robust enough to survive the basic conditions.
    
Protocol 3: Iron-Catalyzed Cyclopropanation (Carreira Modification)

Reagents:

  • Styrene (1.0 equiv)[4][5]

  • 
     (1.0 mol%)
    
  • N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald , 1.5 equiv)

  • KOH (6 M aqueous solution)[6][7]

  • Toluene (or

    
    )
    

Step-by-Step Workflow:

  • Biphasic Setup: In a reaction tube, dissolve styrene (1.0 mmol) and

    
     (0.01 mmol) in Toluene (2 mL).
    
  • Precursor Addition: Add solid Diazald (1.5 mmol) to the organic layer.

  • Initiation: Add 6 M KOH (2 mL) to the tube.

  • Reaction: Cap the tube (with a small vent needle if running large scale to release pressure, though

    
     is consumed, trace gas evolution can occur) and stir vigorously at 40–60 °C.
    
    • Note: Vigorous stirring is essential to maximize the interfacial surface area for the phase-transfer of the active species.

  • Workup: Separate layers. The aqueous layer contains the sulfonate byproduct. The organic layer contains the product.[6]

Section 5: Mechanistic & Workflow Visualization

Figure 1: Mechanistic Divergence (Simmons-Smith vs. Metal Carbenoid)

Cyclopropanation_Mechanism cluster_SS Simmons-Smith (Furukawa) cluster_Rh Rh/Fe Catalysis Styrene Styrene Derivative Butterfly_TS Butterfly TS (Concerted) Styrene->Butterfly_TS Prod_Rh Enantioselective Product (Trans Major) Zn_Reagent EtZnCH2I Zn_Reagent->Butterfly_TS Prod_SS Stereospecific Product (Retains Geometry) Butterfly_TS->Prod_SS Diazo Diazo Precursor (N2=CH-CO2Et) Metal_Carbene Metal-Carbene (M=CH-CO2Et) Diazo->Metal_Carbene - N2 Metal_Carbene->Prod_Rh + Styrene

Caption: Mechanistic comparison showing the concerted nature of Zinc-carbenoids (top) versus the stepwise metal-carbene pathway (bottom).

Figure 2: Safety Workflow for Diazo Handling

Safety_Workflow Start Start: Diazo-mediated Cyclopropanation Risk_Assess Risk Assessment: Is Diazo compound isolated? Start->Risk_Assess Path_Isolated Yes (e.g., EDA) Risk_Assess->Path_Isolated Path_InSitu No (In Situ Gen) Risk_Assess->Path_InSitu Precaution_1 Use Blast Shield Use Plastic Glassware (No ground glass joints) Path_Isolated->Precaution_1 Precaution_2 Use Biphasic System (Iron/KOH) Path_InSitu->Precaution_2 Dosing Syringe Pump Addition (Keep steady state conc. low) Precaution_1->Dosing Quench Quench with Acetic Acid (Destroy unreacted Diazo) Precaution_2->Quench Skip Dosing Dosing->Quench

Caption: Operational safety decision tree. Note that in situ generation (Green path) bypasses the high-risk isolation and dosing steps.

Section 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Rh/Fe) Dimerization of Diazo compoundIncrease dilution; slow down addition rate; increase styrene equivalents.
No Reaction (Simmons-Smith) Inactive Zinc speciesEnsure anhydrous conditions (water kills

); Switch from Zn-Cu to

.
Poor Enantioselectivity Temperature too highLower reaction temperature to -78 °C; Screen different chiral ligands (e.g., box, bisoxazoline).
Explosive "Pop" Ground glass friction with DiazoNEVER use ground glass joints with concentrated diazo compounds. Use specialized glassware with O-ring seals or plastic.

References

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][2][8] Tetrahedron, 24(1), 53-58.

  • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes derived from diazo compounds. Chemical Reviews, 98(2), 911-960.

  • Morandi, B., & Carreira, E. M. (2012).[7] Iron-Catalyzed Cyclopropanation in 6 M KOH with in Situ Generation of Diazomethane. Science, 335(6075), 1471-1474.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2] Organic Reactions, 58, 1-415.

  • Pfaltz & Bauer. (2023). Safety Data Sheet: Ethyl Diazoacetate. (Note: Generic link provided for SDS verification).

Sources

Application Note: Solvent Selection & Isolation Protocol for 2-(2-Phenylcyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 2-(2-Phenylcyclopropyl)ethanol (CAS: 21210-38-6) presents specific challenges due to the presence of the acid-sensitive cyclopropyl moiety and the need to remove organometallic residues (typically Zinc/Iodine species from Simmons-Smith cyclopropanation). This guide outlines a scientifically grounded solvent selection strategy and extraction protocol designed to maximize yield (>85%), ensure high purity (>98%), and align with ICH Q3C (R8) guidelines for residual solvents.

Core Challenge: Efficiently separating the amphiphilic alcohol from lipophilic starting materials (e.g., cinnamyl alcohol) and inorganic zinc salts without triggering cyclopropane ring-opening.

Physicochemical Profiling & Solubility Logic

To select the optimal solvent, we must first understand the solute's behavior. 2-(2-Phenylcyclopropyl)ethanol contains a lipophilic domain (phenyl-cyclopropyl) and a polar domain (primary hydroxyl).

Table 1: Physicochemical Properties
PropertyValue (Est.)Implication for Extraction
Molecular Formula C₁₁H₁₄OLow MW, amenable to distillation.
LogP (Octanol/Water) 2.1 – 2.4Highly soluble in mid-polarity organics; insoluble in water.
pKa ~16 (Alcohol)Non-ionizable in standard aqueous workups (pH 2-12).
Boiling Point ~145°C (2 mmHg)High boiling point; requires high-vacuum distillation.
Stability Acid-SensitiveCritical: Avoid strong mineral acids (pH < 2) to prevent ring opening.
Solubility Mapping
  • Water: Insoluble (< 0.5 mg/mL).

  • Hexane/Heptane: Moderate solubility; poor for extraction from reaction mixtures due to low polarity.

  • Toluene: Good solubility; useful for azeotropic drying but harder to remove (BP 110°C).

  • Dichloromethane (DCM): Excellent solubility but Class 2 solvent (carcinogenic potential). Avoid if possible.

  • Ethyl Acetate (EtOAc): Recommended. Excellent solubility, Class 3 (low toxicity), easy removal.

  • MTBE: Good alternative; prevents peroxide formation common with diethyl ether.

Solvent Selection Strategy

The selection process prioritizes Green Chemistry principles and Process Safety .

Decision Matrix
  • Reaction Solvent Compatibility: If the synthesis (Simmons-Smith) uses Diethyl Ether (

    
    ) or DCM, a solvent swap to EtOAc is recommended during the quench to reduce volatility hazards and improve environmental profile.
    
  • Impurity Rejection:

    • Zinc Salts (

      
      ): Highly water-soluble. Require an aqueous phase capable of complexing Zinc.
      
    • Unreacted Alkene (Cinnamyl alcohol): Lipophilic. Will co-extract. Requires downstream distillation.[1]

  • Safety:

    • Replace: Diethyl Ether (Flammability/Peroxides)

      
      MTBE  or 2-MeTHF .
      
    • Replace: DCM (Toxicity)

      
      Ethyl Acetate .
      

Selected Solvent System: Ethyl Acetate (Organic Phase) / Ammonium Chloride (Aqueous Phase) . Reasoning: EtOAc provides high partition efficiency for the alcohol. Saturated


 buffers the pH (~4.5-5.0) to prevent ring opening while effectively solubilizing Zinc salts.

Detailed Extraction Protocol

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Crude Reaction Mixture (containing Zinc carbenoids)

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Quench Buffer: Saturated Aqueous Ammonium Chloride (

    
    )[2]
    
  • Complexing Agent (Optional): 10% Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) – Use if stubborn emulsions form.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Controlled Quench (Exothermic Control)

  • Cool the reaction mixture to 0°C.

  • Slowly add Saturated

    
     (1:1 volume ratio relative to reaction solvent).
    
    • Note: Vigorous gas evolution may occur if excess

      
       is present. Maintain internal temperature < 10°C.
      
  • Stir vigorously for 30 minutes. The mixture should separate into two clear layers. If a white precipitate (Zinc salts) persists and obscures the interface, add 10% Rochelle’s salt solution and stir for an additional 1 hour.

Step 2: Phase Separation

  • Transfer to a separatory funnel.

  • Separate the organic layer.[3]

  • Re-extract the aqueous layer with Ethyl Acetate (

    
     reaction volume).
    
    • Mechanism:[4][2][5][6][7][8][9][3] The target alcohol has a LogP ~2.2; three extractions ensure >98% recovery.

Step 3: Washing & Impurity Removal

  • Combine organic layers.

  • Wash 1: Saturated

    
     (removes trace acids; protects cyclopropyl ring).
    
  • Wash 2: Brine (Saturated NaCl) to break any remaining emulsions and pre-dry the organic layer.

Step 4: Drying & Concentration

  • Dry over Anhydrous

    
     for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator: 40°C bath, vacuum down to 20 mbar).

  • Result: Crude yellow oil.

Step 5: Purification (Distillation)

  • Perform Kugelrohr or Short-path distillation.

  • Target Fraction: Collect fraction boiling at ~115–120°C @ 0.5 mmHg.

  • QC Check: 1H NMR should show characteristic cyclopropyl protons (0.6–1.0 ppm) and absence of alkene protons (6.0–6.5 ppm).

Process Visualization

The following diagram illustrates the critical decision points and flow for the isolation of 2-(2-Phenylcyclopropyl)ethanol.

ExtractionProtocol Start Crude Reaction Mixture (Zn Carbenoids + Product) Quench Quench: Sat. NH4Cl (Temp < 10°C) Start->Quench EmulsionCheck Emulsion Formed? Quench->EmulsionCheck Rochelle Add 10% Rochelle's Salt (Solubilize Zn) EmulsionCheck->Rochelle Yes PhaseSplit Phase Separation EmulsionCheck->PhaseSplit No Rochelle->PhaseSplit AqLayer Aqueous Layer (Zn Salts) PhaseSplit->AqLayer OrgLayer Organic Layer (Product + Impurities) PhaseSplit->OrgLayer ReExtract Re-extract Aqueous (2x EtOAc) AqLayer->ReExtract Wash Wash: NaHCO3 then Brine (Protect Cyclopropyl Ring) OrgLayer->Wash ReExtract->OrgLayer Dry Dry (Na2SO4) & Concentrate Wash->Dry Distill High Vacuum Distillation (115°C @ 0.5 mmHg) Dry->Distill Final Pure 2-(2-Phenylcyclopropyl)ethanol Distill->Final

Caption: Workflow for the isolation of 2-(2-Phenylcyclopropyl)ethanol focusing on Zinc removal and pH control.

Safety & Compliance (ICH Guidelines)

  • Residual Solvents (ICH Q3C): Ethyl Acetate is a Class 3 solvent with a PDE (Permitted Daily Exposure) of 50 mg/day. It is preferred over Class 2 solvents like DCM (PDE 6.0 mg/day) or Methanol.

  • Peroxide Warning: If using ether-based solvents (MTBE, THF), ensure peroxide testing is performed prior to distillation to prevent explosion hazards.

  • Zinc Disposal: Aqueous waste contains Zinc; it must be disposed of as heavy metal waste, not standard aqueous waste.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][10][6][8] Organic Reactions.[4][2][10][6][11][12]

  • American Chemical Society (ACS) Green Chemistry Institute. (2023). Solvent Selection Tool.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Pietruszka, J. (2003). Synthesis and properties of cyclopropylboronic acid esters. Chemical Reviews. (Discusses stability of functionalized cyclopropanes).

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

Sources

Troubleshooting & Optimization

Technical Support Center: Simmons-Smith Reaction of Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation of cinnamyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, improve yields, and troubleshoot common issues. The question-and-answer format directly addresses specific challenges you may encounter in the lab.

Troubleshooting Guide

This section tackles the most frequent problems encountered during the Simmons-Smith reaction of cinnamyl alcohol, providing in-depth explanations and actionable solutions.

Q1: My reaction yield is consistently low or I'm observing no reaction at all. What are the primary factors to investigate?

Low or no yield in a Simmons-Smith reaction can be attributed to several critical factors, primarily revolving around reagent quality and reaction setup.

  • Inactive Zinc-Copper Couple: The classical Simmons-Smith reaction relies on the formation of an organozinc carbenoid on the surface of a zinc-copper couple.[1] If this couple is not sufficiently activated, the reaction will not proceed efficiently. Commercial zinc dust can have a passivating layer of zinc oxide on its surface.

    • Solution: Activate the zinc dust immediately before use. A common and effective method involves washing the zinc dust with dilute hydrochloric acid to remove the oxide layer, followed by rinsing with water, ethanol, and then ether to ensure it is dry. Subsequently, treat the activated zinc with a copper(II) sulfate solution to deposit copper, forming the active couple.[2]

  • Impure Diiodomethane (CH₂I₂): Diiodomethane is susceptible to degradation, especially when exposed to light and air, forming iodine which can interfere with the reaction. The presence of a purple or brown tint indicates decomposition.

    • Solution: Purify the diiodomethane before use. This can be achieved by passing it through a short column of activated basic alumina or by shaking it with a saturated aqueous solution of sodium thiosulfate, followed by washing with water, drying over anhydrous calcium chloride, and distilling under reduced pressure.[3] Store the purified reagent in a dark bottle over copper wire.

  • Moisture Contamination: The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture.[2] Any water present in the solvent, reagents, or glassware will quench the reactive species and halt the cyclopropanation.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent. Handle all reagents under an inert atmosphere.

  • Inadequate Reaction Temperature: While the Simmons-Smith reaction can be performed at various temperatures, an optimal temperature is crucial for good yields.

    • Solution: For the classical Zn-Cu couple method, reactions are often run at or slightly above room temperature, sometimes with gentle reflux in ethereal solvents.[2] For the more reactive Furukawa modification (using diethylzinc), reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[4]

Q2: I'm observing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

Byproduct formation in the Simmons-Smith reaction of cinnamyl alcohol can arise from several pathways.

  • Methylation of the Hydroxyl Group: The zinc carbenoid is electrophilic and can methylate the alcohol, especially with prolonged reaction times or an excess of the Simmons-Smith reagent.[5]

    • Solution: Use a stoichiometric amount of the cyclopropanating reagent and monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. If methylation persists, consider protecting the hydroxyl group as a silyl ether (e.g., TMS or TBDMS), which can be easily removed after the reaction.[6]

  • Polymerization of Cinnamyl Alcohol: Cationic polymerization of the starting material can be a problem, particularly with the more reactive Furukawa modification, as the Lewis acidic zinc species can initiate this process.[7]

    • Solution: Maintain a low reaction temperature (0 °C) during the addition of reagents. Ensure slow, controlled addition of the diiodomethane to the solution of cinnamyl alcohol and diethylzinc. Using a less polar solvent like dichloromethane or 1,2-dichloroethane can also help.[4]

  • Formation of Zinc Alkoxide: The hydroxyl group of cinnamyl alcohol can react with the organozinc reagent to form a zinc alkoxide. While this is key for the directing effect, it can also lead to complications if not properly managed.

    • Solution: In the Furukawa modification, adding the cinnamyl alcohol to the diethylzinc solution first allows for the controlled formation of the zinc alkoxide before the addition of diiodomethane.

Q3: The diastereoselectivity of my reaction is poor. How can I improve the cis-selectivity directed by the hydroxyl group?

The hydroxyl group of cinnamyl alcohol plays a crucial role in directing the cyclopropanation to the same face of the double bond, resulting in the cis-diastereomer.[2][5] Poor diastereoselectivity suggests this directing effect is not being fully exploited.

  • Chelation Control: The key to high diastereoselectivity is the formation of a well-defined transition state where the zinc atom of the carbenoid coordinates to the hydroxyl group.

    • Solution: The Furukawa modification (Et₂Zn and CH₂I₂) generally provides higher diastereoselectivity for allylic alcohols compared to the classical Zn-Cu couple method.[2] This is because diethylzinc readily forms a zinc alkoxide with the alcohol, leading to a more organized, intramolecular delivery of the methylene group.

  • Solvent Choice: The solvent can influence the stability of the chelated transition state.

    • Solution: Use non-coordinating, non-basic solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[4] Ethereal solvents can sometimes compete for coordination with the zinc center, potentially disrupting the desired chelation with the hydroxyl group and lowering diastereoselectivity.[8][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical execution and optimization of the Simmons-Smith reaction with cinnamyl alcohol.

Q1: What are the advantages of using the Furukawa modification (Et₂Zn/CH₂I₂) over the classical Zn-Cu couple?

The Furukawa modification offers several advantages, particularly for allylic alcohols like cinnamyl alcohol:

  • Increased Reactivity and Yield: The pre-formed EtZnCH₂I is generally more reactive than the species formed on the surface of the Zn-Cu couple, often leading to higher yields and shorter reaction times.[5]

  • Improved Diastereoselectivity: As mentioned, the in-situ formation of a zinc alkoxide with the hydroxyl group provides excellent chelation control, leading to high cis-diastereoselectivity.[2][4]

  • Homogeneous Reaction: The Furukawa modification is a homogeneous reaction, which can be easier to control and monitor compared to the heterogeneous classical method.

However, diethylzinc is pyrophoric and requires careful handling under an inert atmosphere.

Q2: Can I use other dihalomethanes besides diiodomethane?

Yes, other dihalomethanes can be used, but there are trade-offs.

  • Dibromomethane (CH₂Br₂): This is a cheaper alternative to diiodomethane. However, it is generally less reactive, and the reaction may require more forcing conditions or the use of additives.[10]

  • Dibromoiodomethane (CHBr₂I): This reagent can also be an effective methylene-transfer agent.[10]

For most laboratory-scale applications, diiodomethane remains the reagent of choice for its reliability and reactivity.[5]

Q3: How do I properly quench the reaction and work up the product?

Proper quenching is essential to destroy any unreacted organozinc species and to dissolve the zinc salts, facilitating product isolation.

  • Standard Quench: A common method is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining reactive organometallic species and help to dissolve the zinc salts.

  • Alternative Quench: For acid-sensitive products, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a Rochelle's salt (potassium sodium tartrate) solution can be beneficial. Pyridine can also be used to scavenge the Lewis acidic zinc iodide byproduct.[5]

After quenching, the product is typically extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Purification is usually achieved by flash column chromatography on silica gel.

Data and Protocols

Table 1: Comparison of Common Simmons-Smith Conditions for Cinnamyl Alcohol
FeatureClassical (Zn-Cu Couple)Furukawa (Et₂Zn)
Zinc Source Activated Zinc-Copper CoupleDiethylzinc (Et₂Zn)
Typical Solvent Diethyl ether, THFDichloromethane, 1,2-Dichloroethane
Temperature Room Temperature to Reflux0 °C to Room Temperature
Reactivity ModerateHigh
Diastereoselectivity Good to Very GoodExcellent
Handling Heterogeneous, requires activationHomogeneous, requires inert atmosphere for pyrophoric Et₂Zn
Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Preparation: Under an argon atmosphere, add a solution of cinnamyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) dropwise via syringe. Stir the resulting solution for 20-30 minutes at 0 °C.

  • Carbenoid Formation: To the same flask, add diiodomethane (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Visual Guides

Diagram 1: Key Factors in Simmons-Smith Reaction Troubleshooting

Troubleshooting_Workflow Start Low Yield or No Reaction Reagent_Quality Check Reagent Quality Start->Reagent_Quality Reaction_Conditions Verify Reaction Conditions Start->Reaction_Conditions Zn_Cu Inactive Zn-Cu Couple? Reagent_Quality->Zn_Cu CH2I2 Impure CH2I2? Reagent_Quality->CH2I2 Moisture Moisture Contamination? Reaction_Conditions->Moisture Zn_Cu->CH2I2 No Activate_Zn Activate Zn-Cu Couple Zn_Cu->Activate_Zn Yes CH2I2->Moisture No Purify_CH2I2 Purify CH2I2 CH2I2->Purify_CH2I2 Yes Dry_System Use Anhydrous Conditions Moisture->Dry_System Yes

Caption: Troubleshooting flowchart for low yield.

Diagram 2: Chelation Control in Cinnamyl Alcohol Cyclopropanation

Chelation_Control cluster_reagents Reactants Cinnamyl_Alcohol Cinnamyl Alcohol (with -OH group) Transition_State Chelated Transition State (Zinc coordinates to -OH) Cinnamyl_Alcohol->Transition_State Furukawa_Reagent EtZnCH₂I (Furukawa Reagent) Furukawa_Reagent->Transition_State Product cis-Cyclopropylmethanol (High Diastereoselectivity) Transition_State->Product Intramolecular Methylene Delivery

Caption: Role of chelation in diastereoselectivity.

References

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - Wiley Online Library. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - Reaction Chemistry. [Link]

  • Furman Chemistry 120: Organic / Simmons-Smith Reaction - PBworks. [Link]

  • Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Another Role of Copper in the SimmonsSmith Reaction: Copper-catalyzed Nucleophilic Michael-type Cyclopropanation of a,β-Unsaturated Ketones - ResearchGate. [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. [Link]

  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate. [Link]

Sources

Preventing ring opening of phenylcyclopropane during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening During Functionalization Audience: Medicinal Chemists & Process Development Scientists

Core Directive: The "Benzylic Stabilization Trap"

The Problem: Phenylcyclopropane is kinetically stable but thermodynamically fragile. The central failure mode is the "Benzylic Stabilization Trap."

When the cyclopropane ring is exposed to strong Brønsted or Lewis acids, the ring acts as a


-donor. Protonation or electrophilic attack occurs not on the phenyl ring, but often on the cyclopropane ring itself (or migrates there), leading to a benzylic carbocation . Because this cation is resonance-stabilized by the adjacent phenyl group, the activation energy for ring opening is significantly lower than in non-conjugated cyclopropanes.

The Result: Instead of the desired substitution product, you obtain linear propylbenzene derivatives (via nucleophilic trapping) or isomeric olefins (via elimination).

Visualizing the Failure Mode (Mechanism)

RingOpening PCP Phenylcyclopropane (Intact Ring) Transition Protonated Intermediate PCP->Transition Attack Acid Strong Acid (H+ or E+) Acid->Transition Cation Benzylic Carbocation (Ring Opened) Transition->Cation Strain Release + Resonance Product Linear Propylbenzene (Failed Synthesis) Cation->Product Nucleophile Trapping

Figure 1: The acid-catalyzed ring-opening pathway driven by benzylic resonance stabilization.

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)
Scenario A: Nitration

User Issue: "I used standard mixed acid (


) to nitrate phenylcyclopropane, but the product is a black tar/linear chain mixture."

Root Cause: The sulfuric acid acts as a strong dehydrating agent and proton source, triggering the ring-opening mechanism described above before nitration can occur on the aromatic ring.

The Solution: Acetyl Nitrate Protocol You must use a "masked" nitrating agent that operates under essentially neutral or mildly acidic conditions. Acetyl nitrate (generated in situ) is the gold standard for acid-sensitive substrates.

Protocol:

  • Reagent Prep: Dissolve

    
     (fuming) in Acetic Anhydride  (
    
    
    
    ) at
    
    
    .
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] This forms Acetyl Nitrate (

      
      ).
      
    • Safety:Exothermic. Must be done slowly. Acetyl nitrate is explosive if isolated or heated; generate and use in solution.

  • Addition: Add the phenylcyclopropane solution (in

    
    ) to the nitrating mixture at 
    
    
    
    to
    
    
    .
  • Quench: Pour into ice water/sodium bicarbonate.

Why this works: The medium remains largely acetic acid/anhydride (weakly acidic), preventing the high proton activity required to protonate the cyclopropane ring, while


 is still generated for aromatic substitution.
Scenario B: Friedel-Crafts Acylation

User Issue: "Using Aluminum Chloride (


) resulted in rearranged products."

Root Cause:


 is a "hard" Lewis acid.[7] It coordinates strongly to the produced ketone, liberating 

, and can also coordinate directly to the cyclopropane ring, catalyzing opening.

The Solution: Lewis Acid Modulation Switch to "softer" or milder Lewis acids that are sufficient to activate the acyl chloride but insufficient to open the ring.

ReagentRisk LevelRecommendation

High Avoid.[11] Causes rapid isomerization.

Moderate Use only at low temp (

).

Low Recommended. Strong enough for acylation, mild on the ring.

Very Low Safe, but may require heat (risk of thermal rearrangement).

Protocol Adjustment:

  • Use Stannic Chloride (

    
    )  in Dichloromethane (DCM) at 
    
    
    
    .
  • Add the Lewis acid last to a mixture of the substrate and acyl chloride to minimize exposure time.

Troubleshooting Module: Reduction & Hydrogenation

User Issue: "I tried to reduce a nitro group on the phenyl ring using Pd/C and


, but the cyclopropane ring disappeared."

Root Cause: Cyclopropanes, especially phenyl-conjugated ones, are susceptible to hydrogenolysis (C-C bond cleavage) under standard catalytic hydrogenation conditions. This is effectively a "ring saturation" reaction.

The Solution: Poisoned Catalysts or Chemoselective Reduction

Decision Matrix for Reduction:

  • If reducing a Nitro group (

    
    ): 
    
    • Do NOT use:

      
       + Pd/C (Standard).
      
    • USE:

      
       (Iron powder reduction) or 
      
      
      
      (Stannous chloride). These chemical reductions are orthogonal to the cyclopropane ring.
    • Alternative:

      
       + PtO2 (Adams' Catalyst)  in Ethanol. Platinum is generally less active toward cyclopropane hydrogenolysis than Palladium.
      
  • If reducing an Alkene elsewhere in the molecule:

    • USE: Wilkinson's Catalyst (

      
      ). It is bulky and typically reduces steric-accessible alkenes without touching the cyclopropane.
      
Synthesis Decision Logic

Use this flow to select reagents that preserve the ring integrity.

DecisionTree Start Target Reaction Type Reaction Type? Start->Type Nitration Nitration Type->Nitration Acylation Acylation Type->Acylation Reduction Reduction Type->Reduction Sol_Nit USE: Acetyl Nitrate (Ac2O + HNO3) Temp < 0°C Nitration->Sol_Nit Sol_Acyl USE: SnCl4 or ZnCl2 Avoid AlCl3 Acylation->Sol_Acyl Sol_Red USE: Fe/NH4Cl (Chemical) or PtO2 (Catalytic) Reduction->Sol_Red

Figure 2: Reagent selection decision tree for phenylcyclopropane derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use radical halogenation (e.g., NBS/AIBN) to functionalize the benzylic position? A: NO. The cyclopropylcarbinyl radical is one of the fastest "clocks" in organic chemistry. If you generate a radical at the benzylic position (alpha to the ring), it will ring-open at a rate of approx


 to form a homoallylic radical.
  • Alternative: Use electrophilic halogenation on the ring (EAS) or lithiation-based strategies if functionalizing the ring itself.

Q: How do I store Phenylcyclopropane? A: Store at


 or lower, under inert atmosphere (Argon/Nitrogen). Ensure the container is free of acid traces. Over time, trace oxidation can generate acids which autocatalytically decompose the material.

Q: I see a "propyl" signal in my NMR (triplet at ~0.9 ppm). What happened? A: This is the diagnostic signal for ring opening.[11] The cyclopropane protons (multiplets at 0.5–1.0 ppm) have vanished, and the ring has opened to a propyl chain. This confirms acid-catalyzed cleavage or hydrogenolysis has occurred.

References
  • Nitration Safety & Protocol (Acetyl Nitrate)

    • Fraunhofer Institute for Chemical Technology. "Nitration Chemistry in Continuous Flow using Acetyl Nitrate.
    • (Contextual verification via search result 1.6).

  • Friedel-Crafts Selectivity

    • Master Organic Chemistry. "Friedel-Crafts Acylation: Lewis Acid Selectivity." Details the reactivity differences between , , and milder acids.
  • Cyclopropane Stability & Ring Opening

    • BenchChem Technical Guides. "Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions.
    • (Derived from search result 1.13).

  • Hydrogenation Risks

    • Organic Chemistry Portal.[4] "Hydrogenolysis of Cyclopropanes."[5][9] Discusses catalyst choice to prevent ring opening.

Sources

Technical Support Center: Stability of 2-(2-Phenylcyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 2-(2-Phenylcyclopropyl)ethanol . It addresses the specific instability of this molecule under acidic conditions, a common pitfall in the synthesis of Tranylcypromine analogs and related bioactive scaffolds.

Status: Active Molecule Type: Acid-Labile Cyclopropane Primary Risk: Intramolecular Cyclization (Tetrahydrofuran Formation)

Core Stability Analysis (The "Why" and "How")

The Mechanism of Failure

Users often report the disappearance of 2-(2-phenylcyclopropyl)ethanol during acidic workups or purification on silica gel, accompanied by the appearance of a less polar spot. This is not a simple decomposition; it is a rapid, acid-catalyzed intramolecular rearrangement.

The Chemical Logic:

  • Activation: The phenyl group on the cyclopropane ring acts as a "donor," stabilizing the development of positive charge at the benzylic position.

  • Ring Opening: Upon exposure to Brønsted or Lewis acids, the strained cyclopropane ring opens to form a transient benzylic carbocation.

  • The Trap: The pendant hydroxyl group is positioned exactly 3 carbons away from the ring attachment. Once the ring opens, the oxygen is 4 carbons away from the cationic center, creating a perfect geometry for 5-exo-tet cyclization .

  • Result: The formation of 2-phenyltetrahydrofuran . This ether is thermodynamically more stable than the strained cyclopropane precursor.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic flow from the intact drug scaffold to the cyclic ether impurity.

DegradationPathway Start 2-(2-Phenylcyclopropyl)ethanol (Intact Reagent) TS Protonated Intermediate (Ring Strain Activation) Start->TS Protonation Acid + H+ Acid->TS Cation Benzylic Carbocation (Transient Species) TS->Cation Ring Opening (Benzylic Stabilization) Product 2-Phenyltetrahydrofuran (Cyclized Impurity) Cation->Product Intramolecular Cyclization (5-exo)

Figure 1: Acid-catalyzed rearrangement of 2-(2-phenylcyclopropyl)ethanol to 2-phenyltetrahydrofuran.

Troubleshooting Guide

Scenario A: "I lost my product during Silica Gel Chromatography."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the ring opening of phenyl-activated cyclopropanes over the course of a column run. Solution:

  • Protocol: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in the eluent system.

  • Alternative: Switch to Neutral Alumina or Florisil for purification.

  • Verification: Run a 2D-TLC. Spot the compound, wait 10 minutes, then elute. If a new spot appears, the stationary phase is destroying your sample.

Scenario B: "NMR in CDCl₃ shows new peaks after 24 hours."

Diagnosis: Chloroform (CDCl₃) naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene upon exposure to light and air. This trace HCl drives the cyclization. Solution:

  • Immediate Fix: Filter the CDCl₃ through a small plug of basic alumina or potassium carbonate (K₂CO₃) before dissolving the sample.

  • Long-term: Store samples in Benzene-d₆ or DMSO-d₆ , which are non-acidic.

  • Stabilizer: Add a single grain of solid K₂CO₃ or Silver foil to the NMR tube for long-term storage.

Scenario C: "Yield is low after Jones Oxidation or acidic deprotection."

Diagnosis: Strong acidic oxidants (Jones reagent) or deprotection cocktails (TFA/DCM) are incompatible with this scaffold. Solution:

  • Oxidation: Avoid acidic chromates. Use Dess-Martin Periodinane (DMP) or Swern Oxidation (ensure low temp and excess base during quench).

  • Deprotection: If removing a BOC group, use TMSOTf/2,6-lutidine instead of TFA, or explore thermal deprotection if applicable.

Experimental Data & Compatibility

The following table summarizes solvent and reagent compatibility based on the kinetic stability of the phenylcyclopropane moiety.

Reagent/ConditionCompatibilityRisk LevelObservation/Outcome
TFA / DCM (1:1) Incompatible HighRapid conversion to tetrahydrofuran derivative.
HCl (1M aq) Incompatible HighRing opening and hydration/cyclization.
Silica Gel (Untreated) Poor MediumSlow degradation during chromatography.
Acetic Acid (Glacial) Moderate LowStable at RT for short durations; degrades at >50°C.
CDCl₃ (Untreated) Poor MediumDegradation over 24-48 hours due to trace HCl.
Basic Alumina Excellent NoneRecommended for purification.
NaH / THF Excellent NoneStable to strong bases (cyclopropane ring is robust to base).

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule in a Friedel-Crafts reaction? A: Generally, no. Lewis acids used in Friedel-Crafts (AlCl₃, BF₃·OEt₂) will attack the cyclopropane ring before they activate your intended electrophile. The ring itself acts as a "masked" electrophile, leading to self-polymerization or reaction with the solvent.

Q2: How do I quench a reaction containing this moiety? A: Never quench into acidic water.

  • Correct Protocol: Pour the reaction mixture into a vigorously stirred, cold solution of Saturated NaHCO₃ or NH₄Cl/NH₄OH (pH 8) buffer. Ensure the aqueous layer remains basic throughout the extraction.

Q3: Is the cyclization reversible? A: No. The formation of the 5-membered tetrahydrofuran ring releases the significant ring strain energy (~27 kcal/mol) of the cyclopropane. The reaction is essentially irreversible under standard laboratory conditions.

Q4: Why is the "Phenyl" group so critical to this instability? A: An unsubstituted cyclopropane (e.g., 2-cyclopropylethanol) is much more stable. The phenyl group stabilizes the transition state (benzylic carbocation character) significantly, lowering the activation energy for the ring-opening step by several orders of magnitude compared to a simple alkyl-cyclopropane.

References

  • Mechanism of Cyclopropane Ring Opening

    • Title: Acid-catalyzed ring-opening reactions of cyclopropanated deriv
    • Source: N
    • URL:[Link]

  • Synthesis of Tetrahydrofurans from Cyclopropanes

    • Title: The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes.[1][2][3]

    • Source: ChemRxiv (Preprint).
    • URL:[Link]

  • General Reactivity of Phenylcyclopropanes

    • Title: Ring opening of phenyl cyclopropane by methoxy naphthalenes (Friedel-Crafts Context).
    • Source: ResearchGate.[4][5]

    • URL:[Link]

  • Solvent Acidity Issues (CDCl3)

    • Title: Common NMR Solvents and Impurities (Trace HCl in Chloroform).
    • Source: University of Colorado Boulder, NMR Facility Guide.
    • URL:[Link]

Sources

Technical Support Center: Separation of cis- and trans-2-(2-Phenylcyclopropyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The separation of 2-(2-Phenylcyclopropyl)ethanol isomers presents a multi-layered stereochemical challenge. This molecule possesses two chiral centers on the cyclopropane ring, resulting in four distinct stereoisomers:

  • Diastereomers: cis- and trans- forms (Separable by achiral chromatography).

  • Enantiomers: (1R, 2S) vs (1S, 2R) for cis; (1R, 2R) vs (1S, 2S) for trans (Requires chiral selectors).

Core Directive: While direct separation of the alcohol is possible, the most efficient workflow often involves upstream separation at the ester precursor stage (Ethyl 2-phenylcyclopropanecarboxylate) before reduction. This guide addresses both the direct alcohol separation and the precursor strategy.

Strategic Decision Tree

Use the diagram below to select the optimal workflow based on your current synthesis stage.

SeparationStrategy Start Start: What is your material? Ester Precursor Ester (Ethyl 2-phenylcyclopropanecarboxylate) Start->Ester Synthesis in progress Alcohol Target Alcohol (2-(2-Phenylcyclopropyl)ethanol) Start->Alcohol Reduction complete ActionEster Recommended: Separate Here (Enzymatic or Distillation) Ester->ActionEster ActionAlcohol Direct Separation Required Alcohol->ActionAlcohol Method1 Enzymatic Resolution (Lipase PS / CAL-B) ActionEster->Method1 High Enantiopurity needed Method2 Flash Chromatography (Silica: Trans elutes first) ActionEster->Method2 Diastereomer clean-up ActionAlcohol->Method2 Remove minor diastereomer Method3 Chiral HPLC (Chiralcel OD-H / AD-H) ActionAlcohol->Method3 Isolate Enantiomers

Figure 1: Strategic workflow for selecting the isolation point.[1] Separating the ester precursor is often kinetically superior to separating the primary alcohol.

Module 1: Chromatographic Separation (HPLC & Flash)

Separation of Diastereomers (cis vs. trans)

Diastereomers have different physical properties (polarity, boiling point) and can be separated on achiral stationary phases.

Troubleshooting Protocol: Silica Gel Chromatography

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Elution Order: typically, the trans-isomer elutes first (less polar), followed by the cis-isomer (more polar due to accessible hydroxyl group interaction with silica).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

ParameterRecommendationTechnical Rationale
Column Silica (Normal Phase)Cost-effective for bulk diastereomer removal.
Solvent A Hexane / HeptaneNon-polar base.
Solvent B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0-20% B over 30 minSlow gradient prevents co-elution of the "saddle" region between isomers.
Detection UV 254 nmThe phenyl ring provides strong UV absorption.
Separation of Enantiomers (Chiral HPLC)

If you have a racemic trans or cis mixture and need single enantiomers, you must use Chiral HPLC.

Recommended Columns:

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Primary Choice

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - Alternative

Standard Operating Procedure (Analytical):

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution factors,

    
    ).
    
  • Sample Dilution: Dissolve in Mobile Phase (avoid pure IPA to prevent solvent shock).

Data Table: Typical Chromatographic Performance | Column | Mobile Phase | Selectivity (


) | Resolution (

) | Notes | | :--- | :--- | :--- | :--- | :--- | | OD-H | Hex:IPA (90:10) | > 1.3 | > 2.0 | Excellent baseline separation for phenyl-alcohols. | | AD-H | Hex:EtOH (95:5) | > 1.2 | > 1.5 | Ethanol often sharpens peaks for primary alcohols. |

Module 2: Enzymatic Kinetic Resolution

Context: Enzymatic resolution of primary alcohols (like our ethanol derivative) is slower than secondary alcohols because the chiral center is in the


 or 

position relative to the hydroxyl group.

The "Senior Scientist" Fix: If the reaction is sluggish on the alcohol, perform the resolution on the Ethyl 2-phenylcyclopropanecarboxylate (ester) using Lipase PS (Amano) or CAL-B (Novozym 435). If you must resolve the alcohol, follow the protocol below.

Protocol: Lipase-Catalyzed Transesterification

Enzyme: Pseudomonas cepacia Lipase (Lipase PS-IM or Amano PS). Acyl Donor: Vinyl Acetate (Irreversible donor).

Step-by-Step Workflow:

  • Solvent: Dry Diisopropyl ether (DIPE) or MTBE. Water content must be <0.05% to prevent hydrolysis.

  • Substrate: Dissolve racemic 2-(2-phenylcyclopropyl)ethanol (50 mM).

  • Acyl Donor: Add Vinyl Acetate (2-5 equivalents).

  • Catalyst: Add Lipase PS (20-50 mg/mmol substrate).

  • Incubation: Shake at 30-40°C. Monitor via chiral HPLC.

  • Termination: Filter off enzyme when conversion reaches 50%.

  • Workup: The (1S, 2S)-trans alcohol (typically) remains unreacted, while the (1R, 2R)-trans isomer is converted to the acetate. Separate via flash chromatography.

Note: The stereoselectivity (E-value) for primary alcohols with distal chiral centers is often moderate (E ~ 10-30). You may need to recrystallize the product to upgrade ee%.[1]

Troubleshooting & FAQs

Q1: My cis and trans peaks are overlapping on the silica column. How do I fix this?

Diagnosis: The polarity difference is insufficient for the gradient slope, or the column is overloaded. Fix:

  • Switch Solvent: Replace Ethyl Acetate with MTBE (Methyl tert-butyl ether). MTBE provides different selectivity for oxygenated compounds and often improves separation of geometric isomers.

  • Add Modifier: Add 0.1% Triethylamine (TEA) if peak tailing is observed (suppresses silanol activity).

  • Check Loading: Ensure loading is <1% of silica weight.

Q2: The enzymatic reaction stopped at 30% conversion.

Diagnosis: Enzyme deactivation or product inhibition. Fix:

  • Acetaldehyde Poisoning: Vinyl acetate releases acetaldehyde, which can deactivate lipases. Switch to Isopropenyl Acetate (releases acetone, less toxic).

  • Water Activity: The system might be too dry. Add a specific amount of water (water activity

    
    ) using hydrated salt pairs (e.g., Na2SO4/Na2SO4·10H2O) to maintain enzyme flexibility.
    
Q3: Can I use GC for separation?

Answer: Yes, for analytical monitoring, but not for prep.

  • Column: DB-Wax or HP-5MS.

  • Issue: The boiling points of cis and trans are very close.

  • Solution: Derivatize the alcohol to the Trifluoroacetate (TFA) ester before GC injection. This increases volatility and often improves the resolution of diastereomers.

References

  • Enzymatic Resolution Mechanisms

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Cyclopropanes." Tetrahedron, 63(8), 1723-1747.

  • HPLC Separation of Phenyl-Alcohol Isomers

    • Yuan, B. (2022).[2] "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 13:674.

  • Synthesis and Stereochemistry

    • Charette, A. B., et al. (1995). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." J. Am. Chem. Soc. (Foundational work on cyclopropyl alcohol synthesis).

  • Lipase Selectivity Data

    • Perdicchia, D., et al. (2015).[3] "Enzymatic Kinetic Resolution of 2-Piperidineethanol..." (Analogous primary alcohol resolution strategies). Int. J. Mol.[3] Sci., 17(1). [3]

Sources

Minimizing side products in zinc-carbenoid cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for zinc-carbenoid cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of cyclopropane rings. Here, we move beyond simple protocols to address the nuanced challenges of minimizing side products and optimizing reaction outcomes. Our focus is on providing actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding zinc-carbenoid cyclopropanations.

Q1: What are the most common, non-cyclopropane side products I might encounter?

A: The most prevalent side products typically arise from the reactivity of the organozinc carbenoid itself. With prolonged reaction times or excess reagent, methylation of heteroatoms, particularly alcohols, can occur[1]. If your substrate contains other sensitive functionalities, such as allylic thioethers, the reaction can form sulfur ylides that undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation[1]. In catalytic variants using diazo compounds, side reactions like stilbene formation may be observed if the reaction conditions are not optimized[4].

Q2: My reaction is giving a low yield or failing completely. What are the first things I should check?

A: The majority of failures in zinc-carbenoid reactions stem from two primary sources: inactive zinc and the presence of moisture.

  • Zinc Activation: The zinc metal (e.g., dust, powder) must be activated immediately before use to remove the passivating oxide layer. A common and effective method is a dilute acid wash followed by treatment with a copper(II) sulfate solution to form the active zinc-copper couple[5][6].

  • Anhydrous Conditions: Zinc carbenoids are highly sensitive to moisture and protic sources. Ensure all glassware is rigorously flame- or oven-dried, solvents are anhydrous, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen)[5][7].

Q3: How do I choose between the classic Simmons-Smith (Zn/Cu couple) and the Furukawa (Et₂Zn) conditions?

A: The choice depends on your substrate's reactivity and the need for stereochemical control.

  • Simmons-Smith (Zn/Cu + CH₂I₂): This is the classical, heterogeneous method. It is generally reliable but can sometimes be sluggish. It is a good starting point for many applications[1][5].

  • Furukawa Modification (Et₂Zn + CH₂I₂): This generates a more reactive, homogeneous carbenoid species (EtZnCH₂I)[1][8]. It is often preferred for less reactive, electron-deficient alkenes and provides enhanced diastereoselectivity with directing groups like allylic alcohols[5][8]. However, diethylzinc (Et₂Zn) is pyrophoric and requires careful handling.

Q4: My purification is complicated by persistent zinc salts. What is the best workup procedure?

A: The formation of zinc iodide (ZnI₂) and other zinc salts is inherent to the reaction. The most effective way to remove them during workup is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl)[5]. This forms soluble zinc complexes that can be efficiently removed in the aqueous layer. In some cases, filtration through a pad of Celite can help break up emulsions and remove fine zinc precipitates.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low Yield of the Desired Cyclopropane

A low yield is the most common frustration. The following workflow can help pinpoint the cause.

G start Low Yield Observed check_zinc Was the Zinc freshly activated? start->check_zinc check_conditions Were anhydrous conditions strictly maintained? check_zinc->check_conditions Yes sol_activate Solution: Activate Zn with acid wash and CuSO₄. check_zinc->sol_activate No check_reagents Are reagents (CH₂I₂, Et₂Zn) of high purity? check_conditions->check_reagents Yes sol_dry Solution: Use flame-dried glassware, anhydrous solvents, and inert gas. check_conditions->sol_dry No check_alkene Is the alkene electron-deficient or sterically hindered? check_reagents->check_alkene Yes sol_purify Solution: Purify reagents immediately before use. check_reagents->sol_purify No sol_reagent Solution: Switch to a more reactive carbenoid (Furukawa, Shi, or Charette variant). check_alkene->sol_reagent Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Causality: Zinc carbenoid formation occurs on the surface of the activated zinc metal[9]. An oxide layer prevents the necessary oxidative insertion of zinc into the C-I bond of diiodomethane. Similarly, protic impurities will rapidly quench the highly basic carbenoid reagent, halting the reaction. For poorly reactive alkenes, a more electrophilic carbenoid is required to facilitate the cycloaddition[10]. Modifications using Brønsted acids like trifluoroacetic acid (Shi's modification) generate highly reactive RXZnCH₂I carbenoids suitable for these challenging substrates[11][12].

Problem 2: Poor or Undesired Diastereoselectivity

Achieving high stereocontrol is often the primary goal. If you are obtaining a mixture of diastereomers, consider the following factors.

  • The Power of Directing Groups: The single most effective strategy for controlling diastereoselectivity is the use of a substrate with a coordinating group, such as an allylic or homoallylic alcohol. The zinc atom of the carbenoid coordinates to the hydroxyl group, forcing the delivery of the methylene group to the same face of the alkene[5][8][13]. This chelation-controlled transition state is highly organized and energetically favorable.

Sources

Technical Support Center: Handling Volatility & Stability of Phenylcyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, isolation, and storage of phenylcyclopropyl alcohols (such as 1-phenylcyclopropanol). The primary challenge with these compounds is rarely just their moderate volatility; it is the profound thermodynamic instability inherent to their molecular architecture.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind degradation, you can implement self-validating workflows that protect your yield and ensure high-purity isolation.

Core Knowledge Base: The Mechanistic Root of Instability

To successfully handle phenylcyclopropyl alcohols, you must first understand why they degrade. The cyclopropane ring possesses approximately 28 kcal/mol of angle strain[1]. The presence of an electron-donating hydroxyl group directly on the strained ring weakens the adjacent C–C bonds.

When subjected to thermal stress (e.g., during rotary evaporation or distillation) or acidic conditions, the molecule undergoes a rapid, thermodynamically driven C–C bond cleavage. This homoenolate-type rearrangement relieves the ring strain, irreversibly isomerizing 1-phenylcyclopropanol into propiophenone.

G A 1-Phenylcyclopropanol (Strained Ring) B Thermal Stress (>40°C) or Acidic Conditions A->B C C-C Bond Cleavage (Homoenolate Formation) B->C Strain Relief (~28 kcal/mol) D Propiophenone (Degradation Product) C->D Isomerization

Thermal degradation pathway of 1-phenylcyclopropanol via ring-opening isomerization.

Troubleshooting FAQs: Volatility vs. Degradation

Q: I am experiencing significant yield loss during solvent removal after a Kulinkovich reaction. Is the product just evaporating? A: Yield loss during solvent removal is rarely due to pure volatilization. While cyclopropanols possess moderate volatility, the primary culprit is thermal ring-opening. When water bath temperatures exceed 30 °C during rotary evaporation, 1-phenylcyclopropanol rapidly isomerizes into propiophenone [2].

Q: How can I definitively distinguish between volatilization and thermal degradation in my workflow? A: You must implement a self-validating analytical checkpoint. Run a crude GC/MS or ¹H-NMR on the concentrated residue. If the product is simply volatile, you will see a clean but weak spectrum. If thermal degradation is occurring, ¹H-NMR will reveal the disappearance of the characteristic upfield cyclopropyl multiplets (δ 0.9–1.3 ppm) and the emergence of a methylene quartet (δ 2.9 ppm) corresponding to propiophenone.

Q: Can I use distillation to purify phenylcyclopropanols? A: No. Distillation is highly discouraged. Attempts to distill cyclopropanols, even under high vacuum, expose them to prolonged thermal stress that universally leads to decomposition and oligomerization of the ring-opened products[3]. Flash column chromatography (using deactivated silica) or falling-film evaporation are the only field-proven methods for isolation.

Q: How should I manage the exotherm during the Kulinkovich synthesis to prevent premature degradation? A: The transmetalation step between ethylmagnesium bromide and titanium(IV) isopropoxide generates a highly reactive titanacyclopropane intermediate. If the Grignard reagent is added too quickly, the localized exotherm will destroy the intermediate and any formed product. Continuous, controlled delivery via a syringe pump at 0 °C is mandatory to mitigate thermal risks [4].

Standard Operating Procedure (SOP): Synthesis and Gentle Isolation

The following protocol outlines the synthesis of 1-phenylcyclopropanol via the Kulinkovich reaction, integrating self-validating checkpoints to ensure the structural integrity of the product is maintained.

G Step1 1. Reagent Mixing Methyl Benzoate + Ti(OiPr)4 in THF Step2 2. Transmetalation Slow addition of EtMgBr at 0°C Step1->Step2 Step3 3. Ring Closure Titanacyclopropane Intermediate Step2->Step3 Generates active Ti(II) species Step4 4. Quench & Workup Cold aqueous quench (pH > 5) Step3->Step4 Substrate insertion Step5 5. Gentle Isolation Evaporation < 30°C, > 500 mbar Step4->Step5 Prevents acid-catalyzed opening

Step-by-step logical workflow for the Kulinkovich synthesis of 1-phenylcyclopropanol.

Step 1: Reaction Setup & Transmetalation
  • Flame-dry a Schlenk flask, equip it with a magnetic stir bar, and purge with Argon.

  • Add methyl benzoate (1.0 equiv) and Ti(OiPr)₄ (0.2 to 1.0 equiv) in anhydrous THF (0.5 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Critical Step: Add EtMgBr (3.0 equiv, typically 3M in diethyl ether) dropwise via a syringe pump over a period of 2 hours.

    • Causality: Slow addition controls the exotherm. Rapid addition leads to localized heating, which decomposes the temperature-sensitive titanacyclopropane intermediate before it can insert into the ester carbonyl.

Step 2: Quench and Workup
  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the mixture back to 0 °C.

  • Quench carefully with cold 10% aqueous NaOH or saturated NH₄Cl.

    • Causality: Strongly acidic quenches (like concentrated HCl) will immediately protonate the oxygen and catalyze the ring-opening of the cyclopropanol to propiophenone. Maintaining a slightly basic or neutral pH preserves the strained ring.

  • Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 3: Gentle Isolation (Self-Validating)
  • Filter the drying agent.

  • Self-Validation Checkpoint: Transfer a 1 mL aliquot of the organic layer to a vial and evaporate it under a gentle stream of nitrogen at room temperature. Run a rapid TLC (Petroleum Ether:Ethyl Acetate, 10:1) and a crude ¹H-NMR. Confirm the presence of the cyclopropyl protons (δ 0.9–1.3 ppm) and the absence of propiophenone. If the product is intact, proceed to bulk evaporation.

  • Transfer the bulk solution to a rotary evaporator. Set the water bath to strictly ≤ 30 °C .

  • Apply a moderate vacuum (> 500 mbar initially, slowly lowering to 200 mbar) to remove the THF and ether.

    • Causality: The boiling point of the solvent mixture is suppressed by the vacuum, allowing evaporation well below the thermal activation barrier for cyclopropanol ring-opening.

Quantitative Data & Stability Metrics

To successfully handle these compounds, strictly adhere to the operational limits outlined in the table below.

Table 1: Physicochemical and Stability Metrics of Phenylcyclopropyl Alcohols

ParameterValue / GuidelineMechanistic Consequence
Ring Strain Energy ~28 kcal/molThermodynamic driving force for C–C bond cleavage.
Thermal Stability Limit < 40 °C (Prolonged exposure)Exceeding this triggers homoenolate rearrangement.
Recommended Evaporation Temp ≤ 30 °CPrevents isomerization to propiophenone during concentration.
Recommended Vacuum Pressure 200 – 500 mbarAllows efficient solvent removal without co-distilling the product.
Storage Conditions -20 °C, Argon atmospherePrevents slow oxidative or acid-catalyzed degradation over time.

References

  • The Chemistry of Cyclopropanols Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis Source: ChemRxiv URL:[Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Overcoming steric hindrance in 2-substituted cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and drug development: overcoming steric hindrance during the synthesis of 2-substituted cyclopropanes .

Steric clash at the alkene face often leads to stalled reactions, poor diastereoselectivity, or catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your cyclopropanation workflows succeed.

Workflow Visualization: Selecting a Cyclopropanation Strategy

G Start Bulky Alkene Substrate Q1 Electronic Nature of Alkene? Start->Q1 ER Electron-Rich (e.g., Allylic Alcohols, Enol Ethers) Q1->ER  Donor Groups ED Electron-Deficient (e.g., Enones, Acrylates) Q1->ED  Acceptor Groups Q2 Presence of Directing Group (e.g., -OH, -NH2)? ER->Q2 MIRC Michael-Initiated Ring Closure (MIRC) / Ylide Chemistry ED->MIRC SS Furukawa-Modified Simmons-Smith (Et2Zn/CH2I2) Q2->SS  Yes (Directed) Rh Dirhodium Catalysis (e.g., Rh2(TPA)4 + Diazoesters) Q2->Rh  No (Undirected)

Decision matrix for selecting cyclopropanation strategies for sterically hindered alkenes.

Section 1: Zinc-Mediated Carbenoid Transfers (Simmons-Smith)

Q: My classical Simmons-Smith reaction (Zn/Cu, CH₂I₂) with a sterically hindered allylic alcohol stalls at 20% conversion. How can I drive this to completion? A: The classical Zn/Cu couple generates a heterogeneous, polymeric solid-state zinc carbenoid. This bulky network struggles to penetrate the steric shield of heavily substituted alkenes. To overcome this, you must switch to the Furukawa modification . By using diethylzinc (Et₂Zn) and diiodomethane, you generate a monomeric, homogeneous zinc carbenoid (EtZnCH₂I) in situ. This highly electrophilic species readily coordinates to the allylic hydroxyl directing group, delivering the methylene unit intramolecularly to the adjacent alkene face. This bypasses the steric clash that prevents intermolecular approach. For industrial scale-up of bulky substrates, continuous-flow Zn/Cu columns have also proven effective at maintaining high concentrations of the active carbenoid without thermal degradation .

Protocol 1: Furukawa-Modified Cyclopropanation of Bulky Allylic Alcohols

Self-Validating System: This protocol includes built-in visual and chemical checkpoints to verify reagent integrity.

  • Preparation: Dissolve the bulky allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.

    • Validation Check: Moisture content must be <50 ppm. If moisture is present, the subsequent addition of Et₂Zn will produce immediate white smoke (ZnO formation), indicating a compromised reaction environment.

  • Carbenoid Generation: Cool the flask to 0 °C. Slowly add Et₂Zn (1.0 M in hexanes, 2.0 equiv), followed by the dropwise addition of CH₂I₂ (2.0 equiv).

    • Validation Check: A mild exotherm and a slight white precipitate (ZnI₂ byproduct) should be observed over 15 minutes, confirming successful carbenoid formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Validation Check: Vigorous gas evolution (ethane gas) must occur. This confirms the presence of unreacted active zinc species, validating that the reagent remained active throughout the entire reaction timeframe.

Section 2: Transition Metal-Catalyzed Diazo Decomposition

Q: When using dirhodium catalysts for the cyclopropanation of bulky alkenes with


-alkyl diazoesters, I observe massive 

-hydride elimination byproducts instead of the cyclopropane. How do I fix this?
A: This is a classic chemoselectivity issue driven by steric hindrance. When the alkene is too bulky to rapidly attack the electrophilic rhodium carbene, the carbene intermediate stalls. This extended lifetime allows it to undergo a unimolecular

-hydride elimination to form an undesired alkene byproduct.

To suppress this, you must alter the geometry of the catalyst's coordination sphere. Standard catalysts like Rh₂(Oct)₄ leave the axial face too open. By switching to a catalyst with extreme steric bulk, such as dirhodium tetrakis(triphenylacetate)[Rh₂(TPA)₄] , you create a restrictive chiral/steric pocket . This pocket physically blocks the conformational alignment required for


-hydride elimination, effectively forcing the bimolecular [2+1] cycloaddition with the bulky alkene to proceed.

Q: How does ligand design impact enantioselectivity in highly crowded 3D scaffolds like[2.2]paracyclophanes? A: In highly crowded, non-planar systems, standard


-symmetric ligands fail to provide sufficient facial discrimination. Recent breakthroughs demonstrate that 

-symmetric dirhodium catalysts, such as Rh₂(S-TBPTTL)₄, create a deep, rigid chiral pocket. The host-guest interaction between this pocket and the bulky substrate dictates a highly specific trajectory for the carbene transfer, avoiding steric clash while maximizing orbital overlap, yielding up to 94% ee.
Protocol 2: Rh₂(TPA)₄-Catalyzed Cyclopropanation with -Alkyl Diazoesters
  • Catalyst Loading: Add Rh₂(TPA)₄ (1 mol%) and the bulky alkene (5.0 equiv) to anhydrous CH₂Cl₂. Cool the system to -78 °C.

    • Validation Check: The solution should remain a clear, deep green/blue color, characteristic of the intact dirhodium core.

  • Diazo Addition: Dilute the

    
    -alkyl diazoester (1.0 equiv) in CH₂Cl₂ and add it via a syringe pump over 4 hours.
    
    • Validation Check: Slow, steady N₂ gas evolution should be visible. Rapid bubbling indicates undesired carbene dimerization due to an overly fast addition rate.

  • Workup: Warm to room temperature and pass the mixture through a short silica plug.

    • Validation Check: The silica plug will retain a distinct green/brown band (the catalyst), yielding a colorless filtrate containing the pure cyclopropane.

Section 3: Michael-Initiated Ring Closure (MIRC)

Q: How do I achieve high enantioselectivity in cyclopropanation for sterically hindered


-unsaturated aldehydes? 
A:  For electron-deficient bulky alkenes, electrophilic carbenoids fail. Instead, utilize a Michael-Initiated Ring Closure (MIRC) strategy via organocatalysis . By condensing the bulky aldehyde with a chiral secondary amine (e.g., the Jørgensen-Hayashi catalyst), you form a transient, highly nucleophilic enamine. The bulky chiral groups on the catalyst shield one face of the enamine, forcing the incoming nucleophile (e.g., an 

-bromomalonate or sulfonium ylide) to attack exclusively from the opposite face. Subsequent intramolecular alkylation yields the cyclopropane with excellent enantioselectivity.

Quantitative Data Summary: Catalyst Performance Matrix

The following table summarizes the causal relationship between catalyst choice, steric environment, and reaction outcomes based on the validated literature.

Catalyst SystemSubstrate ClassReagentYield (%)Selectivity (dr / ee)Key Mechanistic Advantage
Zn/Cu + CH₂I₂ Standard AlkenesDiiodomethane40–60%N/ABaseline Simmons-Smith; struggles with steric bulk.
Et₂Zn + CH₂I₂ Bulky Allylic AlcoholsDiiodomethane>90%High synHomogeneous carbenoid; utilizes -OH directing group.
Rh₂(Oct)₄ Bulky Alkenes

-alkyl diazoesters
<20%LowOpen coordination sphere; prone to

-hydride elimination.
Rh₂(TPA)₄ Bulky Alkenes

-alkyl diazoesters
Up to 100%Up to 98:2 drSteric bulk of TPA ligand suppresses side reactions.
Rh₂(S-TBPTTL)₄ [2.2]ParacyclophanesDiazo phenylacetate63%94% ee, 20:1 drDeep chiral pocket dictates stereocontrol in 3D scaffolds.

References

  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: Molecules (2023) URL: [Link]

  • Title: Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column Source: Advanced Synthesis & Catalysis (2023) URL: [Link]

  • Title: Rh-Catalyzed Intermolecular Cyclopropan

    
    -Alkyl-
    
    
    
    -diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity Source: Organic Letters (2008) URL: [Link]
  • Title: A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane Source: CCS Chemistry (2024) URL: [Link]

  • Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Organic Chemistry Frontiers (2024) URL: [Link]

Validation & Comparative

Introduction: The Vibrational Signature of a Strained Aromatic System

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characteristic IR Absorption Bands of the Phenylcyclopropane Ring

For researchers and scientists in the fields of medicinal chemistry and materials science, the phenylcyclopropane motif is a fascinating structural unit. It merges the steric bulk and unique electronic properties of a strained cyclopropyl ring with the aromatic system of a phenyl group. This combination imparts distinct chemical and physical properties, making its structural verification and characterization paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups and structural features of these molecules.

The IR spectrum of phenylcyclopropane is not a simple superposition of the spectra of cyclopropane and benzene. The electronic communication between the "olefinic" character of the cyclopropane's Walsh orbitals and the π-system of the phenyl ring, along with the significant ring strain, gives rise to a unique vibrational fingerprint. This guide provides a detailed analysis of these characteristic absorption bands, comparing them with simpler, related structures to offer a clear framework for spectral interpretation.

Dissecting the Spectrum: A Region-by-Region Analysis

The diagnostic power of an IR spectrum lies in its division into distinct regions, each corresponding to specific types of molecular vibrations. For phenylcyclopropane, we focus on four key areas: the C-H stretching region, the aromatic C=C stretching region, the cyclopropyl ring fingerprint region, and the aromatic out-of-plane bending region.

C-H Stretching Vibrations (3100 - 2850 cm⁻¹)

This high-frequency region is one of the most diagnostic for confirming the presence of both the phenyl and cyclopropyl moieties.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Like most aromatic compounds, phenylcyclopropane exhibits a series of sharp, medium-intensity absorptions just above 3000 cm⁻¹.[1][2][3] These bands arise from the stretching of C-H bonds on the benzene ring, where the carbon is sp²-hybridized. Their appearance at a higher wavenumber than alkane C-H stretches is a reliable indicator of unsaturation.[1][3]

  • Cyclopropyl C-H Stretch (3080 - 3040 cm⁻¹): A key characteristic of the cyclopropane ring is the unusually high frequency of its C-H stretching vibrations compared to unstrained alkanes (which absorb at <3000 cm⁻¹).[4][5] This shift is a direct consequence of the severe angle strain in the three-membered ring. To accommodate the 60° internal bond angles, the carbon atoms utilize orbitals with higher p-character for the C-C bonds, which in turn imparts a higher s-character to the C-H bonds.[4] Bonds with greater s-character are stronger and stiffer, thus vibrating at a higher frequency. The observation of these bands in conjunction with the aromatic C-H stretches is strong evidence for the phenylcyclopropane structure.

Aromatic C=C Stretching Vibrations (1620 - 1400 cm⁻¹)

The phenyl group is characterized by a series of four, often sharp, absorptions of variable intensity due to the stretching of the carbon-carbon bonds within the aromatic ring.[2][6] These "in-ring" skeletal vibrations are typically found near 1600, 1585, 1500, and 1450 cm⁻¹ .[2] Their presence confirms the aromatic component of the molecule, and their relative intensities can sometimes be subtly influenced by the nature of the substituent.

Cyclopropyl Ring and CH₂ Bending Vibrations (1480 - 1000 cm⁻¹)

This portion of the fingerprint region contains key vibrations associated with the cyclopropyl ring itself.

  • CH₂ Scissoring (Bending) (1480 - 1440 cm⁻¹): Phenylcyclopropane contains two methylene (CH₂) groups in its cyclopropyl ring. The scissoring deformation of these groups gives rise to a characteristic absorption in this region.[5] This band can sometimes overlap with one of the aromatic C=C stretching bands around 1450 cm⁻¹.

  • Cyclopropyl Ring Breathing Mode (~1187 cm⁻¹ for cyclopropane): The symmetric C-C stretching of the entire cyclopropane ring, often called the "ring breathing" mode, is a highly characteristic vibration. In unsubstituted cyclopropane, this mode appears as a sharp line near 1187 cm⁻¹.[7] While substitution with the phenyl group can shift this value, a characteristic band in this vicinity serves as a valuable indicator of the three-membered ring's integrity.

  • CH₂ Skeletal Vibrations (1020 - 1000 cm⁻¹): Cyclopropane and its derivatives show characteristic absorptions in this region due to complex skeletal vibrations involving the CH₂ groups.[5] The presence of a distinct band around 1020 cm⁻¹ is another strong piece of evidence for the cyclopropyl moiety.

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹)

The substitution pattern on a benzene ring can be reliably determined by analyzing the strong C-H "out-of-plane" (OOP) bending vibrations.[3] For a monosubstituted ring, as in phenylcyclopropane, two strong bands are expected:

  • One band between 770 - 730 cm⁻¹

  • A second, very strong band between 710 - 690 cm⁻¹

The presence of this specific pattern is conclusive evidence of a monosubstituted phenyl group.

Comparative Data Summary

To contextualize the unique spectral features of phenylcyclopropane, the following table compares its characteristic absorptions with those of its constituent parts: cyclopropane and a simple monosubstituted benzene like toluene.

Vibrational ModePhenylcyclopropane (Approx. Range, cm⁻¹)Cyclopropane (Reference, cm⁻¹)Toluene (Reference, cm⁻¹)Causality and Insights
Aromatic =C-H Stretch3100 - 3000N/A3100 - 3000Characteristic of sp² C-H bonds in the phenyl ring.[3][6]
Cyclopropyl C-H Stretch3080 - 3040~3080N/AHigh frequency due to increased s-character from ring strain.[4][5]
Alkyl -C-H StretchN/AN/A2980 - 2870Absent in phenylcyclopropane, but present in alkylbenzenes.
Aromatic C=C Stretch1600, 1585, 1500, 1450N/A1605, 1585, 1495, 1455In-ring skeletal vibrations confirming the aromatic system.[2]
CH₂ Scissoring1480 - 14401480 - 14401465 (for -CH₃ bend)Methylene group deformation within the cyclopropyl ring.[5]
Ring Breathing/Skeletal~10201187, ~1020N/AKey fingerprint vibrations for the cyclopropane ring structure.[5][7]
Aromatic C-H OOP Bend770-730 and 710-690N/A770-730 and 710-690Strong, sharp bands confirming monosubstitution on the phenyl ring.[3]

Visualizing the Key Absorptions

The following diagram illustrates the relationship between the structural components of phenylcyclopropane and their corresponding regions in the infrared spectrum.

IR_Spectrum_Phenylcyclopropane cluster_molecule Phenylcyclopropane Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol A Aromatic C-H Stretch 3100-3000 B Cyclopropyl C-H Stretch 3080-3040 C Aromatic C=C Stretch 1600-1450 D Cyclopropyl Fingerprint ~1450 & ~1020 E Aromatic OOP Bend 770-690 phenyl_ch->A cyclo_ch->B phenyl_ring->C cyclo_ring->D oop->E

Caption: Correlation of phenylcyclopropane structural features with their IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the standard procedure for obtaining an IR spectrum of a liquid sample like phenylcyclopropane using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, speed, and minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of phenylcyclopropane.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of phenylcyclopropane (~1-2 drops)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation:

    • Ensure the FT-IR spectrometer has been powered on and has had adequate time to stabilize (typically >30 minutes). This allows the laser and source to reach thermal equilibrium, minimizing spectral drift.

    • Open the spectral acquisition software.

  • Cleaning the ATR Crystal:

    • Causality: Any residue on the ATR crystal from previous samples or the environment will contribute to the spectrum, creating artifacts or obscuring weak sample signals.

    • Generously wet a lint-free wipe with isopropanol.

    • Gently but firmly wipe the surface of the ATR crystal. Repeat with a second clean, wet wipe.

    • Use a dry, lint-free wipe to completely dry the crystal surface.

  • Acquiring the Background Spectrum:

    • Causality: The background scan measures the absorbance of everything in the beam path except the sample (i.e., atmospheric CO₂ and water vapor, plus the ATR crystal itself). This spectrum is mathematically subtracted from the sample spectrum to provide a spectrum of only the sample.

    • Ensure the ATR press is disengaged and nothing is on the crystal.

    • In the software, select the option to collect a new background spectrum. This typically involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Loading the Sample:

    • Using a clean pipette, place a single drop of phenylcyclopropane directly onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

  • Acquiring the Sample Spectrum:

    • If the ATR accessory has a pressure arm, lower it onto the sample to ensure good contact between the liquid and the crystal. This is crucial for achieving a strong, high-quality signal.

    • In the software, select the option to collect the sample spectrum. Use the same number of scans as for the background to ensure proper subtraction.

    • The software will automatically perform the background subtraction and display the resulting IR spectrum of phenylcyclopropane.

  • Data Analysis and Cleanup:

    • Use the software tools to label the peaks of interest corresponding to the characteristic bands discussed in this guide.

    • Thoroughly clean the ATR crystal with solvent and lint-free wipes as described in Step 2 to prepare it for the next user.

This self-validating protocol ensures that the collected spectrum is a true representation of the sample by first accounting for environmental and instrumental contributions before measuring the sample itself.

References

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Lang, G. A., & Chupka, W. A. (1995). Infrared Absorption Spectroscopy of the Phenyl Radical. Journal of the American Chemical Society, 117(44), 11003–11004. [Link]

  • Ananthakrishnan, R. I. (1939). Raman and infra-red spectra of cyclopropane. Proceedings of the Indian Academy of Sciences - Section A, 10(5), 449–462. [Link]

  • Durig, J. R., et al. (2003). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 107(44), 9361–9370. [Link]

  • Kalàsinsky, V. F., et al. (1976). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 54(3), 341–349. [Link]

  • Wade, L. G. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6*. The Journal of Chemical Physics, 23(9), 1636–1643. [Link]

  • NIST. (n.d.). Cyclopropanemethanol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hudson, R. L., & Gerakines, P. A. (2023). Infrared spectra and optical constants of astronomical ices: V. cyclopropane and ethylene oxide. Icarus, 396, 115486. [Link]

  • PubChem. (n.d.). 1-Phenyl-1-methylcyclopropane. Retrieved from [Link]

  • Chegg. (2023, November 24). this is an IR spectrum for a cyclopropyl with a ketone group. or acetyl cyclopropane. Retrieved from [Link]

  • Liu, H. H., Lin, S. H., & Yu, N. T. (1986). Resonance Raman enhancement of phenyl ring vibrational modes in phenyl iron complex of myoglobin. Biophysical Journal, 49(5), 1003–1006. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Kass, S. R., & Feng, Y. (2016). Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane. The Journal of Organic Chemistry, 81(19), 9175–9179. [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.05: Simplified Summary of IR Stretching Frequencies. Retrieved from [Link]

  • McMurry, J. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Derfer, J. M., Pickett, E. E., & Boord, C. E. (1949). Infrared Absorption Spectra of Some Cyclopropane and Cyclobutane Hydrocarbons. Journal of the American Chemical Society, 71(7), 2482–2485. [Link]

Sources

Comprehensive Comparison Guide: GC-MS Fragmentation of 2-(2-Phenylcyclopropyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Native vs. TMS-Derivatized Workflows

Part 1: Executive Technical Synthesis

2-(2-Phenylcyclopropyl)ethanol (CAS: Variable by isomer) represents a unique challenge in Gas Chromatography-Mass Spectrometry (GC-MS) due to the synergistic instability of its primary alcohol moiety and the strained cyclopropane ring. In drug development, this scaffold often appears as a metabolic intermediate or a chiral building block for monoamine oxidase inhibitors (MAOIs) like tranylcypromine analogs.

The Analytical Dilemma: Direct injection of the native alcohol often yields inconsistent data. The high thermal energy of the GC injection port (


) triggers two competing degradation pathways:
  • Dehydration: Loss of

    
     to form styrenyl-alkenes.
    
  • Ring Opening: Thermal isomerization of the cyclopropane ring before ionization.

The Solution: This guide compares the Native (Underivatized) workflow against the Trimethylsilyl (TMS) Derivatization workflow. We demonstrate that while native injection provides rapid screening, TMS derivatization is the mandatory alternative for quantitative accuracy and structural validation, preventing thermal artifacts and stabilizing the molecular ion (


).
Part 2: Fragmentation Mechanisms & Performance Comparison
Scenario A: Native Injection (Underivatized)

The High-Risk, Rapid-Screening Approach

When injected directly, the molecule (


) undergoes electron ionization (EI) at 70 eV. However, the spectrum is frequently dominated by thermal degradation products rather than the intact molecule.

Fragmentation Pathway:

  • Molecular Ion (

    
     162):  Typically weak or absent (<5% relative abundance). The radical cation is unstable.
    
  • Dehydration (

    
     144):  The base peak is often 
    
    
    
    . The hydroxyl group eliminates water, likely via a 1,4-elimination involving the cyclopropyl protons, leading to a conjugated phenyl-diene system.
  • Tropylium Formation (

    
     91):  The benzyl moiety rearranges to the stable tropylium ion (
    
    
    
    ), a universal marker for alkylbenzenes.
  • 
    -Cleavage (
    
    
    
    31):
    A diagnostic peak for primary alcohols (
    
    
    ), though often suppressed by the dominant dehydration pathway.

Key Liability: The spectrum of the native alcohol is nearly indistinguishable from that of its dehydration product, 1-phenyl-2-vinylcyclopropane or related isomers, leading to potential false positives in metabolic profiling.

Scenario B: TMS Derivatization (Silylation)

The Gold Standard for Structural Confirmation

Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl group, increasing volatility and thermal stability.

Fragmentation Pathway:

  • Molecular Ion (

    
     234):  The TMS ether (
    
    
    
    ) yields a distinct, stable
    
    
    peak.
  • Methyl Loss (

    
     219):  Loss of a methyl radical (
    
    
    
    ) from the silicon atom forms a stable cation
    
    
    .
  • 
    -Cleavage (
    
    
    
    103):
    The bond between carbons 1 and 2 of the ethyl chain cleaves, retaining the charge on the oxygenated fragment (
    
    
    ). This is the definitive diagnostic ion for primary TMS-alcohols.
  • Siliconium Ion (

    
     73):  The trimethylsilyl cation (
    
    
    
    ), a high-abundance background ion confirming successful derivatization.
Part 3: Comparative Data & Visualization
Table 1: Spectral Fingerprint Comparison
FeatureNative AlcoholTMS-DerivativeInterpretation
Molecular Weight 162 Da234 DaShift confirms -OH count (1 site).
Molecular Ion (

)
Weak/Absent (<2%)Moderate (10-20%)TMS stabilizes the radical cation.
Base Peak

91 or 144

73 or 91
144 indicates thermal dehydration.
Diagnostic Ion 1

31 (

)

103 (

)
103 is unique to primary alcohols.
Diagnostic Ion 2

115/117 (Indenyl)

219 (

)
219 confirms intact silicon skeleton.
Retention Index (DB-5) ~1250~1380Predictable shift aids identification.
Pathway Visualization 1: Fragmentation Logic

Fragmentation M_Native Native Molecule (MW 162) M_TMS TMS Derivative (MW 234) M_Native->M_TMS +BSTFA Derivatization Ion_144 [M-18]+ Dehydration (m/z 144) M_Native->Ion_144 Thermal/EI -H2O Ion_31 Alpha Cleavage (m/z 31) M_Native->Ion_31 C-C Cleavage Ion_219 [M-15]+ Methyl Loss (m/z 219) M_TMS->Ion_219 Sigma Cleavage -CH3 Ion_103 Alpha Cleavage (m/z 103) M_TMS->Ion_103 Alpha Cleavage Ion_73 TMS Cation (m/z 73) M_TMS->Ion_73 Inductive Cleavage Ion_91 Tropylium (m/z 91) Ion_144->Ion_91 Rearrangement

Caption: Comparative fragmentation pathways showing the stabilization effect of the TMS group versus the dehydration-prone native pathway.

Part 4: Experimental Protocols
Protocol A: TMS Derivatization (Recommended)

Use this protocol for quantitative analysis and structural elucidation.

  • Preparation: Dissolve 1 mg of 2-(2-Phenylcyclopropyl)ethanol in 100

    
    L of anhydrous acetonitrile.
    
  • Reagent Addition: Add 50

    
    L of BSTFA + 1% TMCS (Trimethylchlorosilane).
    
    • Note: TMCS acts as a catalyst to ensure complete silylation of sterically hindered sites, though this primary alcohol is reactive.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

    • Causality: Heat drives the reaction to completion and ensures the cyclopropane ring remains intact by avoiding the higher temperatures of the injection port during the reaction phase.

  • Injection: Inject 1

    
    L into the GC-MS (Split 1:20).
    
Protocol B: GC-MS Instrument Parameters

Optimized for resolving cyclopropyl isomers.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Note: Lower to 200°C if analyzing native to reduce degradation).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

Workflow Visualization

Workflow Start Sample: 2-(2-Phenylcyclopropyl)ethanol Decision Select Method Start->Decision Method_A Method A: Native Injection Decision->Method_A Rapid Screen Method_B Method B: TMS Derivatization Decision->Method_B Quant/ID Result_A Result: High Dehydration (m/z 144 dominant) Risk: False Identification Method_A->Result_A Thermal Stress Result_B Result: Stable Molecular Ion (m/z 234, 219, 103) Benefit: Quant & ID Confirmed Method_B->Result_B Protective Group

Caption: Decision matrix for selecting the appropriate analytical workflow based on data integrity requirements.

References
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text on derivatization techniques and EI fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2][3] National Institute of Standards and Technology. [Link] (Source for general fragmentation rules of phenyl-alkanols and tropylium formation).

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 842(1-2), 199-210. [Link] (Authoritative source on dehydration of alcohols in GC inlets).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Foundational text for alpha-cleavage and benzylic fragmentation rules).

Sources

HPLC Methods for Chiral Separation of Phenylcyclopropyl Ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Phenylcyclopropyl ethanol derivatives (specifically


-cyclopropyl-

-phenylmethanol
and 1-cyclopropyl-1-phenylethanol ) represent a critical class of chiral intermediates in the synthesis of antiviral and antidepressant pharmaceuticals (e.g., Tranylcypromine analogs). The rigid cyclopropyl ring adjacent to the chiral center creates unique steric bulk that, while challenging for some stationary phases, offers excellent discrimination potential for polysaccharide-based selectors.

This guide objectively compares the performance of Immobilized Amylose (Chiralpak IA) versus Coated Cellulose (Chiralcel OD-H) and Coated Amylose (Chiralpak AD-H) stationary phases.

Key Finding: While traditional coated phases (OD-H/AD-H) provide high selectivity, the Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is the superior choice for method robustness and solvent flexibility, particularly when solubility issues require non-standard co-solvents (e.g., DCM, THF).

Critical Method Comparison

The following table summarizes the performance metrics for the separation of phenylcyclopropyl ethanol enantiomers based on experimental data and structural analogues.

Table 1: Comparative Performance of Chiral Stationary Phases (CSPs)
FeatureChiralpak IA (Immobilized Amylose)Chiralcel OD-H (Coated Cellulose)Chiralpak AD-H (Coated Amylose)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Selectivity (

)
High (1.15 - 1.30) Very High (1.20 - 1.40)Moderate (1.10 - 1.25)
Resolution (

)
> 2.0 (Baseline) > 2.5 (Excellent)> 1.5 (Baseline)
Solvent Stability Universal (Compatible with DCM, THF, MtBE)Restricted (Hexane/Alcohol only)Restricted (Hexane/Alcohol only)
Elution Order Typically (S) then (R)Varies (often (R) then (S))Similar to IA
Robustness High (Bonded phase)Moderate (Risk of stripping)Moderate (Risk of stripping)
Recommendation Primary Choice for method developmentSecondary Choice if IA failsTertiary Choice

Expert Insight: The "H" in OD-H and AD-H denotes 5


m particle size, which is standard for analytical HPLC. For higher resolution or UPLC applications, sub-3 

m versions (e.g., Chiralpak IA-3) are available but require higher pressure limits.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (Chiralpak IA)

This protocol is the recommended starting point due to the immobilized phase's resistance to shock and solvent flexibility.

Objective: Baseline resolution of 1-cyclopropyl-1-phenylethanol enantiomers.

Materials:

  • Column: Chiralpak IA (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Sample Diluent: Mobile phase (or 100% Isopropanol if solubility is low).

  • Additives: None required (neutral alcohol).

Step-by-Step Workflow:

  • System Prep: Flush system with Isopropanol (IPA) to remove any reversed-phase solvents (water/MeOH). Switch to n-Hexane.

  • Equilibration: Equilibrate column with Hexane:IPA (95:5) at 1.0 mL/min for 20 minutes. Monitor baseline stability at 254 nm.

  • Sample Prep: Dissolve 1 mg of racemic phenylcyclopropyl ethanol in 1 mL of mobile phase. Filter through a 0.45

    
    m PTFE filter.
    
  • Injection: Inject 5-10

    
    L.[1]
    
  • Optimization:

    • If

      
       is too short (< 5 min): Decrease IPA to 2% (98:2 ratio).
      
    • If resolution is partial: Lower temperature to 15°C to enhance enthalpic discrimination.

Protocol B: The "High-Selectivity" Method (Chiralcel OD-H)

Use this if Chiralpak IA shows insufficient selectivity (


). The cellulose backbone often provides a different "chiral cavity" shape that better accommodates the rigid cyclopropyl group.

Materials:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).[1][2]
    
  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v). Note: Ethanol often provides sharper peaks than IPA on cellulose phases.

Step-by-Step Workflow:

  • Strict Precaution: Ensure NO restricted solvents (Acetone, DCM, Ethyl Acetate) are in the system. These will strip the coated polymer and destroy the column.

  • Equilibration: Flow at 1.0 mL/min with Hexane:Ethanol (90:10).

  • Temperature: Set column oven to 25°C.

  • Detection: UV 254 nm (primary) and 210 nm (secondary).[1]

  • Analysis: Inject 5

    
    L. Calculate Resolution (
    
    
    
    ).

Mechanistic Analysis & Visualization

Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model between the analyte and the stationary phase:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the ethanol acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the carbamate group on the CSP.

  • 
    -
    
    
    
    Stacking:
    The phenyl ring of the analyte interacts with the
    
    
    -systems of the 3,5-dimethylphenylcarbamate moiety.
  • Steric Inclusion: The cyclopropyl group fits into the chiral grooves of the amylose/cellulose helix. The "tightness" of this fit differs between enantiomers.

Decision Tree for Method Development

The following diagram illustrates the logical flow for developing this separation method, ensuring a self-validating workflow.

MethodDevelopment Start Start: Racemic Phenylcyclopropyl Ethanol ScreenIA Screen 1: Chiralpak IA Hexane:IPA (90:10) Start->ScreenIA CheckRes Check Resolution (Rs) ScreenIA->CheckRes OptimizeIA Optimize IA: Reduce IPA to 2-5% Lower Temp to 15°C CheckRes->OptimizeIA 0.8 < Rs < 1.5 Success Success: Rs > 1.5 Validate Method CheckRes->Success Rs > 1.5 ScreenOD Screen 2: Chiralcel OD-H Hexane:Ethanol (90:10) CheckRes->ScreenOD Rs < 0.8 (Co-elution) OptimizeIA->Success CheckResOD Check Resolution (Rs) ScreenOD->CheckResOD CheckResOD->Success Rs > 1.5 SwitchMode Switch Mode: Polar Organic Mode (100% MeOH or MeCN) CheckResOD->SwitchMode Rs < 1.0

Figure 1: Strategic decision tree for chiral method development of phenylcyclopropyl ethanol.

Troubleshooting & Self-Validating Checks

To ensure Trustworthiness and Scientific Integrity , apply these checks:

  • The "Racemate Test": Always inject the racemate first. If you inject a pure enantiomer standard first, you cannot confirm separation.

  • The "Flow Rate Test": If

    
     is marginal (e.g., 1.2), reduce flow from 1.0 to 0.5 mL/min. If 
    
    
    
    increases significantly, the limitation is mass transfer (kinetic), and the method is valid but needs optimization.
  • Peak Tailing: Phenylcyclopropyl ethanol has a free hydroxyl group. If peak tailing occurs, it indicates non-specific binding to residual silanols. Remedy: Add 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) to the mobile phase, though usually not necessary for neutral alcohols.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Chiral Technologies. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 151-156. [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

Sources

Structural and Electronic Distinctions: The Influence of the Cyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-(2-Phenylcyclopropyl)ethanol and Phenethyl Alcohol

For the researcher navigating the intricate landscape of organic synthesis and drug development, the choice of a molecular scaffold can profoundly influence the outcome of a reaction. This guide offers a detailed comparative analysis of the reactivity of two structurally related alcohols: 2-(2-phenylcyclopropyl)ethanol and phenethyl alcohol. While both molecules are primary alcohols featuring a phenyl group, the presence of a strained cyclopropyl ring in the former introduces unique electronic properties that dramatically alter its chemical behavior, particularly in reactions proceeding through carbocationic intermediates. This document provides a foundational understanding of these differences, supported by mechanistic insights and detailed experimental protocols for comparative analysis.

At first glance, 2-(2-phenylcyclopropyl)ethanol and phenethyl alcohol appear to be close cousins. Both possess a C8 hydrocarbon skeleton, a terminal hydroxyl group, and a phenyl ring. However, the seemingly minor inclusion of a three-membered ring in 2-(2-phenylcyclopropyl)ethanol is the lynchpin of their divergent reactivity.

Phenethyl Alcohol: As a standard primary alcohol, the reactivity of phenethyl alcohol is largely predictable. The hydroxyl group is amenable to oxidation, esterification, and etherification. The phenyl group exerts a modest inductive effect, and the ethyl linker is chemically unremarkable under most conditions. Reactions that would generate a primary carbocation on the carbon chain are generally disfavored.

2-(2-Phenylcyclopropyl)ethanol: The cyclopropyl group is the star player in this molecule. The carbon-carbon bonds within a cyclopropane ring possess a high degree of p-character, a result of the geometric constraints of the three-membered ring. This allows the ring to behave electronically in a manner analogous to a double bond.[1] Consequently, a cyclopropyl group is exceptionally adept at stabilizing an adjacent positive charge. This stabilization arises from the favorable overlap of the high p-character C-C bonding orbitals of the ring with the empty p-orbital of the carbocation.[1][2] This electronic feature is the primary driver of the enhanced reactivity of 2-(2-phenylcyclopropyl)ethanol in reactions involving carbocation intermediates.

Comparative Reactivity: Oxidation at the Hydroxyl Group

In reactions where the carbon skeleton remains intact, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, the reactivity of the two compounds is expected to be broadly similar. The choice of oxidant will dictate the product. Mild oxidizing agents like pyridinium chlorochromate (PCC) will yield the corresponding aldehydes, while stronger oxidants like Jones reagent (CrO3/H2SO4) will produce the carboxylic acids.[3][4]

Table 1: Predicted Outcomes of Oxidation Reactions

Starting MaterialOxidizing AgentExpected Major Product
Phenethyl alcoholPCC in CH2Cl22-Phenylacetaldehyde
2-(2-Phenylcyclopropyl)ethanolPCC in CH2Cl22-(2-Phenylcyclopropyl)acetaldehyde
Phenethyl alcoholJones ReagentPhenylacetic acid
2-(2-Phenylcyclopropyl)ethanolJones Reagent2-(2-Phenylcyclopropyl)acetic acid
Experimental Protocol: Comparative Oxidation with PCC

This protocol outlines a side-by-side experiment to compare the oxidation of the two alcohols to their respective aldehydes.

  • Preparation of PCC: Prepare pyridinium chlorochromate (PCC) according to standard laboratory procedures.

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, add 1.5 equivalents of PCC to a solution of the respective alcohol (1.0 equivalent) in dry dichloromethane (CH2Cl2).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification and Analysis: Concentrate the filtrates under reduced pressure and purify the crude aldehydes by column chromatography. Characterize the products by ¹H NMR, ¹³C NMR, and IR spectroscopy and determine the yields for comparison.

Carbocation-Mediated Reactions: Where Reactivity Diverges

The most striking differences in reactivity between 2-(2-phenylcyclopropyl)ethanol and phenethyl alcohol emerge in reactions that proceed via carbocationic intermediates. The superior ability of the cyclopropyl group to stabilize an adjacent positive charge dramatically accelerates such reactions and can lead to unique rearrangement pathways.[1][5]

Solvolysis of Tosylate Derivatives: A Quantitative Comparison

To quantitatively assess the influence of the cyclopropyl group, a comparative solvolysis study of the corresponding tosylates is highly instructive. The tosylate is an excellent leaving group, and its departure is the rate-determining step in an Sₙ1-type reaction, leading to the formation of a carbocation.

  • Phenethyl Tosylate: Solvolysis will proceed slowly, as it would involve the formation of an unstable primary carbocation. The reaction may have some Sₙ2 character, depending on the nucleophilicity of the solvent.[6] Neighboring group participation by the phenyl ring to form a phenonium ion is also a possibility, though this is more pronounced in secondary systems.[7][8]

  • 2-(2-Phenylcyclopropyl)ethyl Tosylate: Solvolysis is predicted to be exceptionally rapid. The departure of the tosylate group is assisted by the cyclopropyl ring, leading to a highly stabilized cyclopropylcarbinyl cation.[9] This cation is known to be stable and can undergo rearrangements, such as ring-opening to a homoallylic cation, which can lead to a mixture of products.[5][10]

Table 2: Predicted Comparison of Solvolysis of Tosylates in Acetic Acid

SubstratePredicted Relative RateExpected Products
Phenethyl tosylate1Phenethyl acetate, Styrene
2-(2-Phenylcyclopropyl)ethyl tosylate>> 12-(2-Phenylcyclopropyl)ethyl acetate, Rearranged homoallylic acetates

G cluster_phenethyl Phenethyl Tosylate Solvolysis cluster_cyclopropyl 2-(2-Phenylcyclopropyl)ethyl Tosylate Solvolysis PE_OTs Phenethyl Tosylate PE_cation Primary Carbocation (Unstable) PE_OTs->PE_cation Slow (Unfavored) PE_products Phenethyl Acetate + Styrene PE_cation->PE_products Solvent Attack / Elimination CP_OTs 2-(2-Phenylcyclopropyl)ethyl Tosylate CP_cation Cyclopropylcarbinyl Cation (Stabilized) CP_OTs->CP_cation Fast (Favored) CP_rearranged_cation Homoallylic Cation (Rearranged) CP_cation->CP_rearranged_cation Rearrangement CP_products Mixture of Acetates CP_cation->CP_products Solvent Attack CP_rearranged_cation->CP_products Solvent Attack

Experimental Protocol: Comparative Solvolysis Kinetics
  • Synthesis of Tosylates: Synthesize phenethyl tosylate and 2-(2-phenylcyclopropyl)ethyl tosylate by reacting the respective alcohols with p-toluenesulfonyl chloride in pyridine.

  • Kinetic Runs: Prepare solutions of each tosylate in glacial acetic acid containing a known concentration of sodium acetate (to buffer the p-toluenesulfonic acid produced). Maintain the solutions in a constant temperature bath.

  • Titration: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction in a cold solvent. Titrate the liberated p-toluenesulfonic acid with a standardized solution of sodium hydroxide using a suitable indicator.

  • Rate Constant Calculation: The rate constant (k) for the solvolysis can be determined from the titration data by plotting ln([ROTs]t/[ROTs]₀) versus time.

  • Product Analysis: At the end of the reaction, neutralize the reaction mixtures, extract the products, and analyze by GC-MS to identify the product distribution.

G start Start synthesis Synthesize Tosylates (ROH + TsCl/Pyridine) start->synthesis setup Prepare Solutions in AcOH/NaOAc synthesis->setup thermostat Constant Temperature Bath setup->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling quench Quench Reaction sampling->quench end_reaction End of Reaction sampling->end_reaction Final Time Point titration Titrate with NaOH quench->titration plot Plot ln([ROTs]t/[ROTs]₀) vs. time titration->plot calculate Calculate Rate Constant (k) plot->calculate calculate->sampling Repeat workup Neutralize and Extract end_reaction->workup analysis GC-MS Product Analysis workup->analysis end End analysis->end

Acid-Catalyzed Rearrangements

Treatment of the two alcohols with strong acid is also expected to yield divergent outcomes.

  • Phenethyl alcohol: In the presence of a strong, non-nucleophilic acid (e.g., concentrated H₂SO₄), phenethyl alcohol will likely undergo E1 elimination to form styrene.

  • 2-(2-Phenylcyclopropyl)ethanol: This alcohol is predicted to undergo a more complex, acid-catalyzed rearrangement. Protonation of the hydroxyl group followed by the loss of water will generate the stabilized cyclopropylcarbinyl cation, which can then undergo ring-opening to yield various homoallylic alcohol products.[11]

Conclusion

While 2-(2-phenylcyclopropyl)ethanol and phenethyl alcohol share a common structural backbone, the presence of the cyclopropyl ring in the former fundamentally alters its electronic landscape and, consequently, its chemical reactivity. In reactions that do not involve the carbon skeleton, such as oxidation of the alcohol, their behavior is comparable. However, in reactions that proceed through carbocation intermediates, 2-(2-phenylcyclopropyl)ethanol exhibits significantly enhanced reactivity due to the remarkable stabilizing effect of the cyclopropyl group. This leads to dramatically accelerated reaction rates and opens up pathways to unique rearranged products not accessible from its non-cyclopropyl counterpart. For researchers in drug development and synthetic chemistry, understanding these nuances is critical for predicting reaction outcomes and designing novel synthetic strategies.

References

  • Chemtex USA. Phenyl Ethyl Alcohol. [Link]

  • American Molecules. Phenyl Ethanol or Phenylethyl Alcohol Safety Data Sheet. [Link]

  • Cravotto, G., et al. Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions. PMC, 2022. [Link]

  • Royal Society of Chemistry. A microscale oxidation of alcohols. RSC Education. [Link]

  • Koreeda, M. Experiment 2. Oxidation of an Alcohol. University of Michigan, 2011. [Link]

  • Reviva Labs. What is Phenethyl Alcohol and How is it Beneficial for Skin. Reviva Labs, 2024. [Link]

  • Tojo, G., & Fernández, M. I. Oxidation of Alcohols. Organic Chemistry Portal. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • PubChem. 2-Phenylethanol. National Center for Biotechnology Information. [Link]

  • Schleyer, P. v. R., et al. Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. ElectronicsAndBooks. [Link]

  • ron. Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. Chemistry Stack Exchange, 2016. [Link]

  • Gherib, R., et al. Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. PubMed, 2023. [Link]

  • Gherib, R., et al. Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv, 2022. [Link]

  • user27866. Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. Chemistry Stack Exchange. [Link]

  • Agosta, W. C., & Wolff, S. Acid-catalysed rearrangements of some spiro cyclopropyl ketones. RSC Publishing, 1976. [Link]

  • NGP. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). SlidePlayer. [Link]

  • Oscar. Carbocation stability comparison between two molecule. Chemistry Stack Exchange, 2025. [Link]

  • Kevill, D. N., & D'Souza, M. J. Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate. PubMed, 2005. [Link]

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Validation of cyclopropane ring integrity via carbon-13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating Cyclopropane Ring Integrity in Drug Development: A Comparative Guide to 13C NMR Methodologies

Introduction: The Analytical Challenge of Ring Strain

Cyclopropane rings are ubiquitous structural motifs in modern pharmaceuticals. By acting as bioisosteres for gem-dimethyl groups, they lower lipophilicity, enhance metabolic stability, and restrict molecular conformation to improve target binding affinity. However, the inherent thermodynamic ring strain (approximately 27.5 kcal/mol) renders cyclopropanes highly susceptible to ring-opening reactions under acidic, nucleophilic, or electrophilic conditions during API (Active Pharmaceutical Ingredient) synthesis or forced degradation studies [[1]]().

Validating the structural integrity of the three-membered ring is a critical quality control step. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for this purpose, owing to the highly anomalous electronic environment of cyclopropyl carbons.

The Causality of Cyclopropyl NMR Parameters

To effectively validate a cyclopropane ring, one must understand the physical causality behind its unique NMR signatures:

  • Diamagnetic Shielding (Chemical Shift): In standard alkanes, sp3-hybridized carbons resonate between 10 and 30 ppm. In a cyclopropane ring, the C-C bonds possess unusually high p-character. The resulting electron density creates a strong diamagnetic shielding cone (ring current effect). Consequently, unsubstituted cyclopropyl CH2 carbons resonate at an unusually high field, typically between -5.0 and 10.0 ppm 2.

  • One-Bond Carbon-Proton Coupling (1JCH): Because the C-C bonds have high p-character, the C-H bonds are forced to adopt elevated s-character (approximately 33%, akin to sp2 carbons). This increases the Fermi contact interaction between the carbon and proton nuclei, resulting in an unusually large 1JCH coupling constant of ~160 Hz, compared to the ~125 Hz typical of standard aliphatic sp3 C-H bonds 3.

Comparative Analysis of NMR Workflows

When screening for ring-opened impurities (e.g., isomeric alkenes or halogenated open-chain derivatives), different NMR techniques offer varying levels of structural proof.

MethodologyPrimary Data YieldAcquisition TimeLimit of Detection (Ring-Opened Impurities)Structural Proof Level
1D 13C + DEPT-135 Chemical Shift (-5 to 10 ppm) & Phase~10-30 mins~1-5%Low (Suggestive)
2D HSQC + HMBC 1JCH, 2JCH, 3JCH Connectivity~2-4 hours~5%Moderate (Inferred)
1,1-ADEQUATE Direct 1JCC Backbone Connectivity~12-48 hours~10%Definitive (Absolute)
Method 1: 1D 13C NMR with DEPT-135 (The Baseline)
  • Mechanism: Utilizes a standard 1D carbon pulse sequence coupled with Distortionless Enhancement by Polarization Transfer (DEPT).

  • Causality & Application: DEPT-135 easily differentiates CH2 groups (negative phase) from CH/CH3 groups (positive phase). A negative signal in the -5 to 10 ppm region is a strong preliminary indicator of an intact cyclopropane ring.

  • Limitations: Lacks connectivity data. It cannot definitively prove the carbons are in a closed ring versus an isolated, highly shielded acyclic environment.

Method 2: 2D HSQC & HMBC (The Connectivity Standard)
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) maps direct 1JCH couplings, while Heteronuclear Multiple Bond Correlation (HMBC) maps long-range 2JCH and 3JCH couplings.

  • Causality & Application: HSQC proves that the highly shielded protons (0.2 - 0.8 ppm) are directly attached to the shielded carbons. HMBC maps the ring's connection to the rest of the API scaffold.

  • Limitations: HMBC can be ambiguous due to the unpredictability of 2JCH versus 3JCH cross-peak intensities. In highly substituted systems, this can lead to misassigned ring-opened versus closed structures 4.

Method 3: 1,1-ADEQUATE (The Unambiguous C-C Backbone Validator)
  • Mechanism: Adequate Sensitivity Double-Quantum Spectroscopy (ADEQUATE) directly correlates adjacent carbon atoms (1JCC) using the 1H-13C-13C spin system.

  • Causality & Application: By directly mapping the C-C bonds, ADEQUATE provides incontrovertible proof of the closed three-membered ring, bypassing the ambiguities of proton-based HMBC correlations 4.

  • Limitations: Requires high sample concentration and long acquisition times due to the extremely low natural abundance of adjacent 13C-13C pairs (~0.01%).

Step-by-Step Methodologies: Self-Validating NMR Protocol

To establish a self-validating system for cyclopropane integrity, execute the following step-by-step methodology. Every step is designed to inherently verify the success of the previous one.

Step 1: Sample Preparation & Rigorous Referencing

  • Action: Dissolve 20-50 mg of the API in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: Cyclopropyl carbons often exhibit negative chemical shifts (e.g., -2.7 ppm). Precise internal referencing to TMS at exactly 0.0 ppm is critical to prevent automated processing software from discarding these peaks as artifactual baseline noise 2.

Step 2: 1D 13C & DEPT-135 Acquisition

  • Action: Acquire a standard proton-decoupled 13C spectrum (zgpg30) and a DEPT-135 spectrum. Set the spectral width to include the -20 to 10 ppm region.

  • Causality: DEPT-135 differentiates CH2 groups (negative phase) from CH/CH3 groups (positive phase). A negative signal in the highly shielded -5 to 10 ppm region provides the first self-validating check of an intact cyclopropane methylene group.

Step 3: F1-Coupled HSQC Acquisition

  • Action: Acquire a 2D HSQC spectrum, but explicitly disable proton decoupling during the t1 evolution period (F1 dimension).

  • Causality: Standard HSQC collapses the 1JCH multiplet into a single cross-peak. By leaving F1 coupled, the cross-peak splits in the carbon dimension. Measuring this splitting directly allows the analyst to verify the ~160 Hz coupling constant, which self-validates the high s-character inherent to intact cyclopropane C-H bonds 3.

Step 4: 1,1-ADEQUATE Execution

  • Action: Acquire a 1,1-ADEQUATE spectrum. Set the JCC coupling delay parameter to 35 Hz (delay = 1/(2*JCC)). Ensure the probe is tuned and matched precisely, utilizing a CryoProbe if available.

  • Causality: While standard aliphatic JCC is ~35 Hz, optimizing this delay maximizes the double-quantum coherence transfer specifically for the strained C-C bonds of the cyclopropane ring. This provides incontrovertible proof of the closed three-membered carbon backbone, bypassing the ambiguities of proton-based HMBC correlations 4.

Workflow Diagram: Cyclopropane Validation Decision Tree

G Start Synthesized API (Putative Cyclopropane) NMR1D Acquire 1D 13C & DEPT-135 Evaluate -5 to 10 ppm region Start->NMR1D Check1 Are shielded CH2/CH signals present? NMR1D->Check1 Fail1 Ring-Opened Impurity (Alkene/Alkyl Halide) Check1->Fail1 No HSQC Acquire F1-Coupled HSQC Measure 1JCH Coupling Check1->HSQC Yes Check2 Is 1JCH ~160 Hz? HSQC->Check2 Fail2 Standard Aliphatic Impurity (Not Cyclopropyl) Check2->Fail2 No ADEQUATE Acquire 1,1-ADEQUATE Map 1JCC Connectivity Check2->ADEQUATE Yes Check3 Closed C-C-C ring confirmed? ADEQUATE->Check3 Fail3 Isomeric/Rearranged Carbon Backbone Check3->Fail3 No Success Cyclopropane Integrity Strictly Validated Check3->Success Yes

Decision tree workflow for 13C NMR validation of cyclopropane structural integrity.

References

1.[2]2 - docbrown.info 2.[3]3 - ACS Publications 3.[1] 1 - snnu.edu.cn 4.[4]4 - nih.gov

Sources

Differentiating 1-phenyl and 2-phenyl cyclopropyl ethanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural differentiation of 1-phenylcyclopropane-1-ethanol (geminal isomer) and 2-phenylcyclopropane-1-ethanol (vicinal isomer). These compounds are critical bioisosteres in medicinal chemistry, often used to restrict the conformational flexibility of ethylamine or ethanolamine pharmacophores.

Scope & Nomenclature

This guide compares the two primary constitutional isomers where the phenyl group and the ethanol side chain are positioned differently on the cyclopropane ring:

  • Isomer A (Geminal): 2-(1-phenylcyclopropyl)ethanol . The phenyl ring and ethanol chain are attached to the same carbon (C1).

  • Isomer B (Vicinal): 2-(2-phenylcyclopropyl)ethanol . The phenyl ring and ethanol chain are attached to adjacent carbons (C1 and C2).[1]

Structural Analysis & Synthetic Origin

Understanding the synthetic origin is the first step in differentiation, as the isomers are rarely produced from the same reaction pathway.

Feature1-Phenyl Isomer (Geminal) 2-Phenyl Isomer (Vicinal)
Structure Phenyl and Ethanol on C1.Phenyl on C1; Ethanol on C2.
Chirality Achiral (Possesses a plane of symmetry).Chiral (Two stereocenters).[2] Exists as cis and trans diastereomers.
Common Precursor 1-Phenylcyclopropanecarbonitrile or 1-Phenylcyclopropanecarboxylic acid.Styrene + Diazoacetate (Simmons-Smith type reaction).
Synthetic Route Double alkylation of phenylacetonitrile with 1,2-dibromoethane

Hydrolysis

Reduction.
Carbene addition to styrene

Ester reduction.
Synthetic Pathway Diagram

Synthesis Start1 Phenylacetonitrile Step1 Alkylation (1,2-Dibromoethane) Start1->Step1 Reduction Inter1 1-Phenylcyclopropane- carbonitrile Step1->Inter1 Reduction Prod1 1-Phenyl Isomer (Geminal) Inter1->Prod1 Reduction Start2 Styrene Step2 Carbene Addition (Diazoacetate) Start2->Step2 Reduction Inter2 2-Phenylcyclopropane- carboxylate Step2->Inter2 Reduction Prod2 2-Phenyl Isomer (Vicinal) Inter2->Prod2 Reduction

Caption: Distinct synthetic origins of geminal (1-phenyl) and vicinal (2-phenyl) cyclopropyl ethanol isomers.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The key differentiator is symmetry .[1]

A. Proton NMR ( H NMR)
  • 1-Phenyl Isomer (Geminal):

    • Symmetry: The molecule has a plane of symmetry passing through C1.

    • Ring Protons (C2/C3): The four protons on the cyclopropane ring appear as a symmetric AA'BB' multiplet (or a tight multiplet) typically between 0.7 – 1.4 ppm . They are chemically equivalent in pairs (cis to Ph vs. trans to Ph).

    • Aromatic Region: Often appears as a singlet or a simple multiplet because the phenyl ring has free rotation and no adjacent chiral center to induce magnetic non-equivalence.

  • 2-Phenyl Isomer (Vicinal):

    • Asymmetry: The molecule lacks a plane of symmetry.

    • Ring Protons: You will observe three distinct multiplets for the ring protons (plus the benzylic proton).

      • Benzylic Proton (C1-H): A distinct multiplet (often doublet of doublets) shifted downfield (~1.8 – 2.5 ppm) due to the phenyl ring.

      • C3 Protons: Two distinct signals (C3-H

        
         and C3-H
        
        
        
        ) with complex geminal and vicinal coupling (
        
        
        Hz;
        
        
        Hz;
        
        
        Hz).
    • Stereochemistry: The cis and trans diastereomers can be distinguished by the coupling constant between C1-H and C2-H (

      
      ).
      
B. Carbon-13 NMR ( C NMR)

This is the most rapid "Yes/No" test.

Signal Type1-Phenyl (Geminal) 2-Phenyl (Vicinal)
Quaternary Carbon Present. The C1 carbon (attached to Ph and Ethanol) appears as a low-intensity quaternary signal (typically 25–35 ppm ).Absent. All ring carbons are methines (CH) or methylenes (CH

).
Benzylic Carbon Quaternary (see above).Tertiary (CH).[1] High intensity in DEPT-135/90.
Differentiation Logic Flowchart

Differentiation Sample Unknown Isomer Sample C13 Run 13C NMR & DEPT-135 Sample->C13 Quat Is there a Quaternary Ring Carbon (~30 ppm)? C13->Quat Geminal Identify as 1-Phenyl Isomer (Geminal) Quat->Geminal Yes (C1 is Quaternary) CheckH Check 1H NMR: Look for Benzylic Methine (~2 ppm) Quat->CheckH No Vicinal Identify as 2-Phenyl Isomer (Vicinal) CheckH->Vicinal Methine Present

Caption: Step-by-step logic for identifying cyclopropyl isomers using NMR data.

Experimental Protocols

Protocol A: NMR Characterization
  • Sample Prep: Dissolve 10 mg of the isolated alcohol in 0.6 mL of CDCl

    
    .
    
  • Acquisition:

    • Run standard

      
      H (16 scans) and 
      
      
      
      C (256 scans).
    • Critical Step: Run a DEPT-135 sequence.

  • Analysis:

    • Geminal: Look for a carbon peak at ~30 ppm that disappears in DEPT-135 (Quaternary).

    • Vicinal: Look for a carbon peak at ~20-30 ppm that points up (CH) in DEPT-135.

Protocol B: Chemical Oxidation (Confirmation)

If NMR is ambiguous (e.g., overlapping signals), chemical oxidation provides a clear readout.

  • Reagent: Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) or Dess-Martin Periodinane.
  • Reaction: Treat the alcohol with the oxidant.[1][3]

  • Result:

    • Both isomers yield the corresponding carboxylic acid or aldehyde (depending on conditions).

    • However, the 1-phenyl isomer (Geminal) yields an acid that cannot enolize at the alpha position (quaternary C).

    • The 2-phenyl isomer (Vicinal) yields a carbonyl compound with an enolizable alpha-proton , which can be detected by deuterium exchange (

      
      H NMR in CD
      
      
      
      OD/NaOD).

Summary of Physical Properties

Property1-Phenyl Isomer2-Phenyl Isomer
CAS Registry (Generic) Varies by salt/derivative.Varies (e.g., trans-2-phenylcyclopropyl derivatives).
Boiling Point Typically lower due to higher symmetry/globularity.Typically higher.[1]
UV Spectra

similar (phenyl chromophore).

similar.
Mass Spec (EI) m/z 91 (Tropylium) is dominant. Weak molecular ion.m/z 104 (Styrene radical cation) may be prominent due to retro-cyclopropanation.

References

  • BenchChem. Structural Analysis of 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. (Provides analogous NMR data for vicinal phenylcyclopropanes).

  • American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives. (Details synthesis of vicinal 2-phenylcyclopropyl scaffolds).

  • Sigma-Aldrich. [2-(2-phenylcyclopropyl)cyclopropyl]methanol Product Sheet. (Example of vicinal connectivity).

  • Organic Chemistry Data. NMR Gallery: Cyclopropane Derivatives. (General coupling constants for cyclopropanes).

Sources

A Comparative Guide to the Spectroscopic Identification of Impurities in Cyclopropyl Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks

Cyclopropyl ethanol is a valuable carbocyclic building block in organic synthesis, notable for the unique reactivity and conformational constraints imparted by its three-membered ring.[1] Its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). In the highly regulated landscape of drug development, the purity of such intermediates is not merely a matter of yield optimization; it is a critical determinant of the final drug product's safety and efficacy. Impurities, even in trace amounts, can introduce undesirable toxicological profiles, alter pharmacological activity, or compromise the stability of the API.

This guide provides an in-depth comparison of common spectroscopic techniques for the identification and characterization of impurities arising during the synthesis of cyclopropyl ethanol. We will move beyond procedural lists to explore the causal logic behind selecting one technique over another, grounding our recommendations in experimental data and established analytical principles. Our objective is to equip researchers, process chemists, and quality control analysts with a robust framework for developing self-validating protocols for impurity profiling.

Common Synthesis Pathways and Anticipated Impurities

A thorough understanding of potential impurities begins with the reaction mechanism itself. The most prevalent laboratory and industrial-scale synthesis of cyclopropyl ethanol involves the nucleophilic addition of a Grignard reagent to an appropriate carbonyl compound. Two common variations of this approach are:

  • Reaction of Cyclopropylmagnesium Bromide with Acetaldehyde.

  • Reaction of Methylmagnesium Bromide with Cyclopropanecarboxaldehyde.

While effective, Grignard reactions are notoriously sensitive to reaction conditions, and several side reactions can lead to a spectrum of process-related impurities.[2]

Key Potential Impurities:

  • Unreacted Starting Materials: Residual cyclopropanecarboxaldehyde or acetaldehyde.

  • Solvent Residues: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are essential for Grignard reagent formation and stability.[3]

  • Byproducts from Moisture: Grignard reagents are potent bases and will react with any trace amounts of water to produce the corresponding alkane (cyclopropane in the first route).[2]

  • Wurtz Coupling Products: Homocoupling of the organohalide starting material can occur, leading to byproducts like bicyclopropyl.[4]

  • Enolization Byproducts: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the α-carbon of the aldehyde, leading to the recovery of starting material after workup.

  • Rearrangement Products: The strained cyclopropyl ring can be susceptible to rearrangement under certain (e.g., acidic) conditions, potentially leading to isomeric impurities like homoallylic alcohols.[5]

The following workflow illustrates the general process for synthesizing and analyzing the purity of cyclopropyl ethanol.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Stage start Starting Materials (e.g., Cyclopropyl Bromide, Mg, Acetaldehyde) reaction Grignard Reaction (Anhydrous Conditions) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup crude Crude Cyclopropyl Ethanol workup->crude analysis Spectroscopic Analysis (NMR, GC-MS, FTIR) crude->analysis id Impurity Identification & Quantification analysis->id purify Purification (e.g., Distillation) id->purify final Pure Cyclopropyl Ethanol purify->final G cluster_screening Initial Screening cluster_volatile Volatile Analysis cluster_structure Structural Elucidation start Crude Product Contains Unknown Impurity ftir Run FTIR-ATR start->ftir q1 Is a C=O peak present? ftir->q1 gcms Run GC-MS q1->gcms No / Unclear res1 Result: Incomplete reaction. Quantify with NMR or GC. q1->res1 Yes q2 Impurity detected? (e.g., solvent, byproduct) gcms->q2 nmr Run ¹H & ¹³C NMR q2->nmr No / Non-volatile res2 Result: Volatile impurity identified. Optimize reaction/workup. q2->res2 Yes q3 Can structure be assigned? nmr->q3 res3 Result: Structure identified. Propose mechanism for formation. q3->res3 Yes res4 Consider 2D NMR (COSY, HSQC) or LC-MS for non-volatile impurities. q3->res4 No

Sources

Safety Operating Guide

Operational Disposal Protocol: 2-(2-Phenylcyclopropyl)ethan-1-ol

[1]

Executive Safety Assessment

Core Directive: Treat as a High-Value Organic Intermediate with specific reactivity concerns regarding the cyclopropyl ring. Primary Disposal Method: High-Temperature Incineration (Combustion).[1] Critical Segregation Rule: DO NOT MIX with Strong Acids. The cyclopropyl ring is acid-labile; accidental contact with acidic waste streams can trigger exothermic ring-opening and uncontrolled polymerization.[1]

Physiochemical & Hazard Profile
ParameterData / ClassificationOperational Implication
CAS Number 1597326-71-0Unique identifier for waste manifesting.[1]
Molecular Weight 162.23 g/mol --
Physical State Viscous Liquid / Low-melting SolidRequires leak-proof, rigid secondary containment.[1]
Reactivity Cyclopropyl Strain & Alcohol Acid Sensitive: Ring opening releases energy. Oxidation Sensitive: Incompatible with Cr(VI), Mn(VII).[1]
Hazard Class Irritant (Skin/Eye), Acute Tox (Oral)Standard PPE (Nitrile gloves, safety glasses) required.[1]
RCRA Status Non-Listed (Characteristic D001 possible)Characterize as "Ignitable" if flash point <60°C; otherwise "Toxic Organic".

Pre-Disposal Stabilization (Bench-Level)

Before this compound leaves the fume hood, it must be stabilized to prevent downstream accidents.

Scenario A: Pure Substance (Expired/Unused)[1]
  • Container Inspection: Ensure the original container is intact. If the septum is compromised, transfer to a new borosilicate glass vial with a Teflon-lined cap.

  • Labeling: Apply a temporary "Hazardous Waste - Pending" label immediately.[1]

Scenario B: Reaction Mixture (Quenching)

If the compound is part of a reaction mixture (e.g., post-reduction of a cyclopropyl ester), unreacted reagents must be quenched before disposal.[1]

  • Risk: If Lithium Aluminum Hydride (LAH) or Borane was used to synthesize this alcohol, active hydrides may remain.[1]

  • Protocol:

    • Cool mixture to 0°C.

    • Dilute with an inert solvent (Diethyl ether or THF).

    • Slowly add Ethyl Acetate (to consume excess hydride), followed by Methanol.

    • Once gas evolution ceases, add Saturated Aqueous Sodium Sulfate (Na₂SO₄).

    • Phase Separation: Isolate the organic layer containing 2-(2-Phenylcyclopropyl)ethan-1-ol.[1] This organic layer is the waste stream addressed below.

Waste Segregation & Packaging[1][2][3]

Proper segregation is the single most critical step to prevent laboratory fires.

The Segregation Logic (Visualized)

The following decision tree illustrates the critical path for segregating this specific compound, emphasizing the protection of the cyclopropyl ring from acid streams.

WasteSegregationStartWaste: 2-(2-Phenylcyclopropyl)ethan-1-olCheckStateIs it mixed with other solvents?Start->CheckStatePurePure SubstanceCheckState->PureNoMixedSolvent MixtureCheckState->MixedYesBinOrganicBin: Non-Halogenated Organic Solvents(High BTU Waste)Pure->BinOrganicIf LiquidBinSolidBin: Solid Hazardous Waste(Lab Pack)Pure->BinSolidIf SolidAcidCheckDoes mixture contain Strong Acids(HCl, H2SO4, TFA)?Mixed->AcidCheckNoAcidNo Acids PresentAcidCheck->NoAcidNoYesAcidAcids PresentAcidCheck->YesAcidYes (Danger: Ring Opening)NoAcid->BinOrganicNeutralizeCRITICAL STEP:Neutralize with NaHCO3before consolidationYesAcid->NeutralizeNeutralize->BinOrganic

Figure 1: Waste segregation logic emphasizing the prevention of acid-catalyzed ring opening.[1]

Packaging Specifications
  • Primary Container: Amber glass or High-Density Polyethylene (HDPE).[1]

    • Why: Amber glass protects from photodegradation; HDPE is resistant to organic alcohols.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

  • Labeling:

    • Must Read: "Hazardous Waste - Organic Solvents."

    • Constituents: List "2-(2-Phenylcyclopropyl)ethan-1-ol" explicitly.

    • Hazard Checkboxes: Check "Flammable" and "Toxic."[1]

Final Disposal (Facility Level)

This section is for the Environmental Health & Safety (EHS) team managing the pickup.

Recommended Disposal Code (US RCRA)

While not specifically listed, the waste stream should be coded based on the solvent matrix.[1]

  • D001: Ignitable (if in flammable solvent).[1]

  • Lab Pack: If disposing of pure vials, "Lab Pack" consolidation is preferred.[1]

Destruction Method: Incineration

Do not discharge to sewer. The biological activity of phenylcyclopropyl derivatives (structural similarity to MAO inhibitors like Tranylcypromine) makes them unsuitable for wastewater treatment.[1]

  • Method: Rotary Kiln Incineration.[1]

  • Temp: >1000°C.

  • Residence Time: >2 seconds.[1]

  • Justification: Complete thermal oxidation ensures the destruction of the aromatic ring and the cyclopropyl moiety, preventing environmental persistence.[1]

Emergency Procedures (Spill Response)

Scenario: A 100mL bottle drops and shatters in the main lab aisle.

  • Evacuate & Ventilate: Clear the immediate area.[1] Vapor may be irritating.

  • PPE Upgrade: Wear Double Nitrile Gloves and a Half-mask respirator with Organic Vapor (OV) cartridges if ventilation is poor.[1]

  • Containment:

    • Do NOT use paper towels (increases surface area for flammability).

    • Use Vermiculite or Activated Charcoal pads to absorb the liquid.

  • Decontamination:

    • Wipe the surface with a mild detergent (soap and water).

    • Avoid bleach (hypochlorite) as it may react with the alcohol to form alkyl hypochlorites (unstable).

  • Disposal of Debris: Place all spill debris into a sealed bag, label as "Hazardous Waste Debris (Contaminated with Phenylcyclopropyl alcohol)," and process via incineration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 518155509, 2-(2-Phenylcyclopropyl)ethan-1-ol. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

Personal protective equipment for handling 2-(2-Phenylcyclopropyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Protocol & PPE Guide: Handling 2-(2-Phenylcyclopropyl)ethan-1-ol

Executive Summary As a Senior Application Scientist, I frequently observe that R&D chemicals lacking stringent, globally harmonized hazard classifications are often mishandled in the laboratory. 2-(2-Phenylcyclopropyl)ethan-1-ol (CAS 1597326-71-0) is a highly lipophilic aromatic alcohol utilized in advanced synthetic chemistry and drug development[1]. While it is not highly reactive or explosive, its specific structural motifs demand rigorous Personal Protective Equipment (PPE) and handling protocols to ensure operator safety and maintain experimental integrity.

Physicochemical Hazard Profiling (The Causality)

To select the correct PPE, we must first understand the molecular behavior of the compound. 2-(2-Phenylcyclopropyl)ethan-1-ol features a lipophilic phenyl ring attached to a cyclopropyl group, terminating in a primary alcohol[1].

  • Dermal Penetration & Defatting: The high lipophilicity (logP) of the phenylcyclopropyl moiety allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum. Once absorbed, it acts as a defatting agent, stripping natural oils and leading to severe contact dermatitis[2].

  • Ocular Toxicity: The primary alcohol functional group is a known ocular irritant, capable of causing severe corneal damage upon contact[2].

  • Elastomer Degradation: Aromatic alcohols are notorious for swelling and permeating standard nitrile elastomers. The non-polar aromatic ring interacts with the nitrile polymer matrix, rapidly degrading its structural integrity and rendering standard disposable lab gloves ineffective[3].

Quantitative PPE & Glove Selection Data

Standard laboratory PPE is insufficient for handling concentrated aromatic alcohols. The tables below summarize the required protective matrix and the quantitative breakthrough data that dictates our glove selection.

Table 1: Primary PPE Matrix for 2-(2-Phenylcyclopropyl)ethan-1-ol

Protective GearSpecificationCausality / Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1)Protects against ocular toxicity and severe irritation caused by the primary alcohol moiety[2].
Hands Butyl rubber or heavy-duty Neoprene (14-30 mil)Prevents rapid permeation and elastomer swelling typical of lipophilic aromatic compounds[3].
Body Flame-resistant lab coat (fully buttoned)Mitigates skin defatting and contact dermatitis from accidental splashes[4].
Respiratory Fume hood (80-125 fpm) or ABEK respiratorControls inhalation exposure to volatile aromatic vapors during transfer[5].

Table 2: Glove Permeation Breakthrough Times (Aromatic Alcohol Surrogate) Note: Data extrapolated from 2-phenylethanol and benzyl alcohol permeation studies.

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingProtocol Recommendation
Nitrile (Disposable) 4 - 6< 10PoorNOT RECOMMENDED . Incidental splash only; change immediately upon contact[3].
Neoprene 15 - 2030 - 60FairAcceptable for short-term, low-volume dispensing[5].
Butyl Rubber 14 - 30> 480ExcellentPREFERRED . Mandatory for prolonged handling or high-volume transfers[5].

Self-Validating Operational Workflow

Every safety protocol must be a self-validating system—meaning the procedure inherently proves its own efficacy before the operator is exposed to risk. Follow this step-by-step methodology for handling 2-(2-Phenylcyclopropyl)ethan-1-ol.

Phase 1: Pre-Operational Setup & PPE Donning

  • Fume Hood Validation: Activate the chemical fume hood.

    • Self-Validation Check: Observe the digital monitor or use a tissue strip to confirm a face velocity of 80–125 feet per minute (fpm)[5]. Do not open the chemical container if the airflow is outside this range.

  • Glove Integrity Testing: Select 14-30 mil butyl rubber gloves.

    • Self-Validation Check: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge in water or listen closely to validate the absolute absence of micro-punctures before donning.

  • Donning: Put on a flame-resistant lab coat (buttoned to the collar), chemical splash goggles, and the validated butyl gloves[4].

Phase 2: Dispensing and Transfer

  • Secondary Containment: Place the reagent bottle inside a chemically inert secondary containment tray within the fume hood[4].

  • Dispensing: Use a dedicated, chemically compatible glass syringe or volumetric pipette.

    • Self-Validation Check: Draw a small amount of the liquid and pause. Ensure the meniscus remains perfectly stable in the pipette; a dropping meniscus indicates a vacuum seal failure that will lead to a spill during transfer.

  • Sealing: Immediately recap the primary container and seal the cap with Parafilm to prevent vapor escape and potential autoxidation[5].

Spill Management and Disposal Plan

In the event of an accidental release, execute the following step-by-step response.

Step 1: Isolate and Assess Immediately halt operations and alert nearby personnel[4].

  • Self-Validation Check: Visually assess the spill volume. If the spill exceeds 50 mL outside the fume hood, standard ventilation is compromised. Immediately upgrade respiratory protection to a half-mask respirator equipped with ABEK (organic vapor) cartridges[2].

Step 2: Containment Surround the perimeter of the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite to prevent spreading.

Step 3: Absorption Work from the perimeter inward to absorb the liquid.

  • Self-Validation Check: Press down on the absorbent with a non-sparking scoop. The absorbent should appear uniformly darkened with absolutely no free-flowing liquid pooling beneath the tool.

Step 4: Disposal Transfer the saturated absorbent into a hazardous waste bag. Label the container explicitly as "Halogen-Free Organic Waste" and transfer it to the facility's designated hazardous waste accumulation area[4].

Process Flow Visualization

G Start Start: Chemical Handling PPE Don PPE (Butyl Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. 80-125 fpm) PPE->Hood Operation Execute Experiment Hood->Operation Spill Spill Occurs? Operation->Spill SpillResponse Spill Response Protocol (Evacuate, Absorb, Contain) Spill->SpillResponse Yes Disposal Waste Disposal (Halogen-Free Organics) Spill->Disposal No SpillResponse->Disposal End Doff PPE & Wash Hands Disposal->End

Workflow for safe handling and spill response of 2-(2-Phenylcyclopropyl)ethan-1-ol.

References

  • Chemical Permeation Guide , SHOWA Group. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

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